Erythromycin sulfate
Description
Properties
CAS No. |
7184-72-7 |
|---|---|
Molecular Formula |
C37H69NO17S |
Molecular Weight |
832.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;sulfuric acid |
InChI |
InChI=1S/C37H67NO13.H2O4S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-5(2,3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H2,1,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |
InChI Key |
XTSSJGRRFMNXGO-YZPBMOCRSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OS(=O)(=O)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Erythromycin Sulfate Ribosomal Binding Site on the 50S Subunit
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythromycin (B1671065), a macrolide antibiotic, effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This guide provides a comprehensive technical overview of the erythromycin binding site, focusing on its interaction with the 23S ribosomal RNA (rRNA) within the nascent peptide exit tunnel (NPET). By obstructing this tunnel, erythromycin stalls the elongation of the nascent polypeptide chain, leading to a bacteriostatic effect.[1][2][3] A detailed understanding of this binding site is crucial for the rational design of novel antibiotics to combat the growing threat of antimicrobial resistance, which often arises from modifications at this very site.[1] This document synthesizes quantitative binding data, details key experimental protocols for studying this interaction, and provides visual representations of the underlying molecular mechanisms and workflows.
The Erythromycin Binding Site: A Molecular Perspective
Erythromycin binds to a single high-affinity site on the bacterial 50S ribosomal subunit.[4] The binding pocket is predominantly formed by specific nucleotides within Domain V of the 23S rRNA, with some contributions from Domain II and ribosomal proteins.[5]
Key Interactions with 23S rRNA
The core of the erythromycin binding site is located at the entrance of the NPET.[2][6] The interaction is characterized by a network of hydrogen bonds and hydrophobic contacts. The desosamine (B1220255) sugar of erythromycin plays a critical role, inserting into a crevice in the ribosome and making key contacts. The cladinose (B132029) sugar and the lactone ring also contribute to the binding affinity.
Key nucleotide residues of the 23S rRNA (utilizing E. coli numbering) that are crucial for erythromycin binding include:
-
A2058 and A2059: These unpaired bases in the peptidyl transferase loop of Domain V are central to the interaction.[7] The hydroxyl group of erythromycin interacts with A2058.[8] Mutations at these positions are a common mechanism of bacterial resistance, significantly reducing the binding affinity of the antibiotic.[7]
-
A2062: This nucleotide is also a key component of the binding site.[9]
-
A752: Located in Domain II, this residue interacts with erythromycin, and this interaction can be modulated by modifications to the antibiotic structure.[5]
Interaction with Ribosomal Proteins
While the primary interaction of erythromycin is with the 23S rRNA, ribosomal proteins L4 and L22, which are located near the NPET, can also influence drug binding.[10] Mutations in these proteins have been shown to confer resistance to erythromycin, likely by inducing conformational changes in the rRNA that allosterically affect the binding site.[10]
Quantitative Analysis of Erythromycin-Ribosome Binding
The affinity of erythromycin for the 50S ribosomal subunit has been quantified using various biochemical and biophysical methods. This data is essential for understanding the potency of the antibiotic and the impact of resistance mutations.
| Parameter | Value | Organism/System | Method |
| IC50 | 0.2 µM | Cell-free translation assay | Protein synthesis inhibition |
| Dissociation Constant (Kd) | 1.0 x 10⁻⁸ M (at 24°C) | Escherichia coli | Direct binding assay with [¹⁴C]Erythromycin |
| Dissociation Constant (Kd) | 1.4 x 10⁻⁸ M (at 5°C) | Escherichia coli | Direct binding assay with [¹⁴C]Erythromycin |
Table 1: Binding Affinity of Erythromycin for the Bacterial Ribosome. [11][12]
Mutations in the 23S rRNA can dramatically reduce the binding affinity of erythromycin, leading to clinical resistance.
| Mutation (at 23S rRNA) | Fold Reduction in Binding Affinity |
| G2057A | 20-fold |
| A2058U | 1,000-fold |
| A2058G | 10,000-fold |
Table 2: Impact of 23S rRNA Mutations on Erythromycin Binding Affinity. [7]
Experimental Protocols for Studying the Erythromycin-Ribosome Interaction
The elucidation of the erythromycin binding site has been made possible through a combination of structural biology, biochemical, and genetic techniques. Below are detailed methodologies for key experiments.
Ribosome Footprinting
Ribosome footprinting is a powerful technique to map the position of ribosomes on mRNA at a genome-wide scale. It can be used to study how erythromycin affects translation elongation.
Protocol Outline:
-
Cell Culture and Treatment: Grow bacterial cells to mid-log phase and treat with erythromycin at a desired concentration.
-
Cell Lysis and Ribosome Isolation: Harvest cells and lyse them under conditions that preserve ribosome-mRNA complexes. Isolate ribosomes by ultracentrifugation through a sucrose (B13894) cushion.
-
Nuclease Digestion: Treat the ribosome-mRNA complexes with a nuclease (e.g., RNase I) to digest the mRNA that is not protected by the ribosome.
-
Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes containing the RPFs, typically by sucrose gradient centrifugation or size exclusion chromatography.
-
RNA Extraction and Library Preparation: Extract the RPFs and prepare a sequencing library. This involves adapter ligation, reverse transcription, and PCR amplification.
-
High-Throughput Sequencing: Sequence the library of RPFs.
-
Data Analysis: Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes. Analyze the footprint density to identify sites of ribosome stalling induced by erythromycin.
Cryo-Electron Microscopy (Cryo-EM) of the Erythromycin-Ribosome Complex
Cryo-EM has been instrumental in visualizing the erythromycin-ribosome complex at near-atomic resolution.
Protocol Outline:
-
Ribosome Preparation: Purify 70S ribosomes from a bacterial source (e.g., E. coli or Thermus thermophilus).
-
Complex Formation: Incubate the purified ribosomes with a molar excess of erythromycin sulfate (B86663) to ensure saturation of the binding site.
-
Grid Preparation: Apply a small volume of the ribosome-erythromycin complex solution to a cryo-EM grid. Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Process the images to pick individual ribosome particles, correct for beam-induced motion, and determine their orientations.
-
3D Reconstruction and Model Building: Generate a 3D reconstruction of the ribosome-erythromycin complex. Build an atomic model of the complex into the cryo-EM density map.[13]
X-ray Crystallography of the Erythromycin-Ribosome Complex
X-ray crystallography has also provided high-resolution structures of erythromycin bound to the 50S subunit.
Protocol Outline:
-
Ribosome Crystallization: Crystallize purified 50S ribosomal subunits or 70S ribosomes. This is a challenging step that requires extensive optimization of crystallization conditions.
-
Soaking or Co-crystallization: Introduce erythromycin into the crystals by either soaking the pre-formed ribosome crystals in a solution containing the antibiotic or by co-crystallizing the ribosomes in the presence of erythromycin.
-
X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the ribosome-erythromycin complex.[14]
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or IC50) of erythromycin and its analogs.
Protocol Outline:
-
Preparation of Ribosomes and Radiolabeled Erythromycin: Purify 70S ribosomes. Use commercially available radiolabeled erythromycin (e.g., [¹⁴C]Erythromycin).
-
Binding Reaction: Set up a series of reactions containing a fixed concentration of ribosomes and radiolabeled erythromycin, and varying concentrations of unlabeled erythromycin (the competitor).
-
Incubation: Incubate the reactions to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the ribosome-bound radiolabeled erythromycin from the unbound ligand. This is commonly done by rapid filtration through nitrocellulose membranes, which retain the ribosomes.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabeled erythromycin as a function of the unlabeled competitor concentration. Fit the data to a competition binding equation to determine the IC50 value, from which the dissociation constant (Ki) can be calculated.[11]
Visualizing the Molecular Interactions and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. The macrolide-ketolide antibiotic binding site is formed by structures in domains II and V of 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Antibiotic Production: A Technical Guide to the Biosynthesis of Erythromycin A in Saccharopolyspora erythraea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the intricate biosynthetic pathway of erythromycin (B1671065) A, a clinically significant macrolide antibiotic produced by the soil bacterium Saccharopolyspora erythraea. Unraveling this complex process at a molecular level is paramount for advancing rational strain improvement strategies and developing novel drug candidates. This document details the genetic and enzymatic machinery, quantitative parameters of key biosynthetic steps, and the regulatory networks that govern the production of this vital therapeutic agent. Furthermore, it furnishes detailed experimental protocols for the key analytical and genetic manipulation techniques employed in the study of erythromycin biosynthesis.
The Erythromycin A Biosynthetic Pathway: A Stepwise Assembly Line
The biosynthesis of erythromycin A is a multi-stage process orchestrated by a cluster of genes spanning approximately 65 kb on the Saccharopolyspora erythraea chromosome. This intricate pathway can be broadly divided into three key phases: the formation of the polyketide core, the synthesis and attachment of deoxysugars, and the final tailoring modifications.
1.1. Assembly of the 6-Deoxyerythronolide B (6-dEB) Macrolactone
The carbon skeleton of erythromycin, a 14-membered macrolide lactone called 6-deoxyerythronolide B (6-dEB), is synthesized by a giant modular enzyme complex known as 6-deoxyerythronolide B synthase (DEBS). DEBS is a type I polyketide synthase (PKS) composed of three large multifunctional proteins: DEBS1, DEBS2, and DEBS3. These proteins are encoded by the eryA genes (eryAI, eryAII, and eryAIII).
Each DEBS protein consists of two modules, with each module catalyzing one cycle of polyketide chain elongation. The process begins with a loading module on DEBS1 that primes the synthase with a propionyl-CoA starter unit. Subsequently, six molecules of (2S)-methylmalonyl-CoA serve as extender units, which are sequentially added and processed through the six modules. Each module contains a set of catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) are present in specific modules to perform reduction reactions, thereby shaping the final structure of the polyketide chain. The fully assembled heptaketide chain is then cyclized and released from the enzyme by a terminal thioesterase (TE) domain located on DEBS3, yielding 6-dEB.
1.2. Post-PKS Modifications: Hydroxylation and Glycosylation
Following the synthesis of 6-dEB, a series of post-PKS modifications occur to generate the final bioactive erythromycin A.
-
Hydroxylation: The cytochrome P450 monooxygenase EryF, encoded by the eryF gene, catalyzes the hydroxylation of 6-dEB at the C-6 position to produce erythronolide B (EB).[1]
-
Glycosylation: Two deoxysugars, L-mycarose and D-desosamine, are synthesized and attached to the erythronolide B core. The biosynthesis of these sugars is governed by the eryB and eryC gene clusters, respectively. The glycosyltransferase EryBIII attaches TDP-L-mycarose to the C-3 hydroxyl group of EB, forming 3-O-mycarosylerythronolide B (MEB). Subsequently, the glycosyltransferase EryCIII attaches TDP-D-desosamine to the C-5 hydroxyl group of MEB to yield erythromycin D.
1.3. Final Tailoring Steps
The final steps in the pathway involve further modifications to erythromycin D:
-
Hydroxylation: The cytochrome P450 monooxygenase EryK, encoded by the eryK gene, hydroxylates erythromycin D at the C-12 position to produce erythromycin C.[1]
-
Methylation: The S-adenosylmethionine-dependent methyltransferase EryG, encoded by the eryG gene, methylates the C-3'' hydroxyl group of the mycarose (B1676882) sugar of erythromycin C to form the final product, erythromycin A. EryG can also act on erythromycin D to produce erythromycin B, which can then be hydroxylated by EryK to form erythromycin A.[1]
Quantitative Insights into Erythromycin Biosynthesis
Understanding the quantitative aspects of the erythromycin biosynthetic pathway is crucial for identifying bottlenecks and devising strategies for yield improvement. The following tables summarize key quantitative data from published literature.
| Enzyme/Process | Parameter | Value | Reference |
| DEBS 1+TE (truncated) | kcat (C9-lactone synthesis) | 3.4 min⁻¹ | [2] |
| Km for (2S)-methylmalonyl-CoA | 24 µM | [2] | |
| Complete DEBS | kcat (6-dEB synthesis) | 0.5 min⁻¹ | [2] |
| Precursor Incorporation | Propionate to 6-dEB (molar yield in engineered E. coli) | 1.4% | |
| Erythromycin Production | S. erythraea MTCC 1103 (bagasse medium) | 512 mg/L | |
| S. erythraea NCIMB 8594 (molasses medium) | 600 mg/L | ||
| S. erythraea HL3168 E3 (gene knockout mutant QL-G, Erythromycin C) | 2.48 g/L | ||
| S. erythraea HL3168 E3 (gene knockout mutant QL-K, Erythromycin B) | 1.70 g/L | ||
| S. erythraea HL3168 E3 (gene knockout mutant QL-KG, Erythromycin D) | 2.15 g/L |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of erythromycin A biosynthesis.
3.1. Analysis of Erythromycin and its Intermediates by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of erythromycin A and its precursors from fermentation broth.
3.1.1. Sample Preparation
-
Centrifuge 1 mL of fermentation broth at 13,000 rpm for 15 minutes to pellet the cells.
-
Adjust the pH of the supernatant to 10.0.
-
Add an equal volume of an organic solvent (e.g., n-butyl acetate) and vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 15 minutes to separate the phases.
-
Transfer the organic phase to a new tube.
-
Add an equal volume of an acidic aqueous buffer (pH 5.0) to the organic phase for back-extraction. Vortex for 1 minute.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Collect the acidic aqueous phase and filter it through a 0.45 µm syringe filter into an HPLC vial.
3.1.2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV at 215 nm.
-
Column Temperature: 70 °C.
3.2. Gene Knockout in Saccharopolyspora erythraea via Homologous Recombination
This protocol outlines a general procedure for creating targeted gene deletions in S. erythraea using a homologous recombination strategy.
3.2.1. Construction of the Gene Disruption Plasmid
-
Amplify the upstream and downstream flanking regions (homology arms, typically 1-2 kb each) of the target gene from S. erythraea genomic DNA using PCR with high-fidelity polymerase.
-
Clone the amplified homology arms into a suitable E. coli - Streptomyces shuttle vector (e.g., a derivative of pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).
-
Verify the sequence of the final construct.
3.2.2. Intergeneric Conjugation
-
Introduce the gene disruption plasmid into a suitable E. coli donor strain (e.g., ET12567 carrying the pUZ8002 helper plasmid).
-
Grow the E. coli donor strain and the recipient S. erythraea strain to mid-log phase.
-
Mix the donor and recipient cultures and plate the mixture onto a suitable agar (B569324) medium (e.g., R2YE) without selection.
-
Incubate the plates to allow for conjugation.
-
Overlay the plates with an appropriate antibiotic (e.g., apramycin) to select for exconjugants.
3.2.3. Screening for Double Crossover Mutants
-
Isolate individual exconjugant colonies and grow them under non-selective conditions to allow for the second crossover event to occur.
-
Plate the culture onto a medium containing the antibiotic to select for clones that have undergone a double crossover, resulting in the replacement of the target gene with the resistance cassette.
-
Confirm the gene knockout by PCR analysis of genomic DNA from the putative mutants using primers that flank the targeted region and primers internal to the resistance cassette. Southern blot analysis can also be used for further confirmation.
3.3. In Vitro DEBS Enzyme Assay
This protocol describes a cell-free assay to measure the activity of the 6-deoxyerythronolide B synthase (DEBS).
3.3.1. Preparation of Cell-Free Extract
-
Grow S. erythraea to the desired growth phase for optimal DEBS expression.
-
Harvest the mycelia by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer).
-
Resuspend the mycelia in lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed to pellet cell debris and obtain a clear cell-free extract.
3.3.2. Enzyme Assay Reaction
-
Prepare a reaction mixture containing:
-
Cell-free extract containing DEBS.
-
Propionyl-CoA (starter unit).
-
(2S)-[2,3-¹³C₂]-Methylmalonyl-CoA (extender unit).
-
NADPH.
-
Reaction buffer (e.g., phosphate buffer, pH 7.4).
-
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., methanol).
-
Extract the polyketide products with an organic solvent (e.g., ethyl acetate).
-
Analyze the products by LC-MS to identify and quantify the synthesized 6-dEB.
Visualizing the Biosynthetic and Experimental Frameworks
The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway, the regulatory control, and a typical experimental workflow for gene knockout.
Caption: Biosynthesis pathway of Erythromycin A.
Caption: Regulation of Erythromycin Biosynthesis by BldD.
Caption: Workflow for Gene Knockout in S. erythraea.
References
Chemical synthesis and purification of erythromycin sulfate
An in-depth technical guide on the core chemical synthesis and purification of erythromycin (B1671065) sulfate (B86663) for researchers, scientists, and drug development professionals.
Abstract
Erythromycin is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea. Its clinical utility is often realized through the administration of its salts, among which erythromycin sulfate is a key derivative. The industrial production of this compound is a multi-step process that begins with the fermentation and extraction of the erythromycin base, followed by rigorous purification and a final salt formation reaction. This guide provides a detailed overview of the synthesis and purification workflow, including specific experimental protocols, quantitative process data, and visual diagrams of the key pathways. The process emphasizes the isolation of high-purity Erythromycin A, the most active component, and its conversion to the stable sulfate salt.
Introduction
Erythromycin was first isolated in 1952 and remains a crucial antibiotic for treating infections caused by Gram-positive bacteria.[1] The primary industrial production method is biosynthesis via fermentation, as total chemical synthesis is exceedingly complex and not commercially viable. The fermentation broth contains a mixture of related compounds, primarily Erythromycin A, B, and C. Erythromycin A is the most therapeutically active component, and therefore, the purification process is designed to isolate it from the less active variants.[2]
The free base form of erythromycin has low water solubility and is unstable in acidic conditions, which limits its oral bioavailability.[3] To overcome these limitations, it is converted into various salts and esters. This compound is formed by reacting two equivalents of the basic erythromycin molecule with one equivalent of sulfuric acid. This guide details the critical steps from crude extraction to the final purified salt:
-
Extraction of Erythromycin Base from the fermentation broth.
-
Chromatographic Purification to separate Erythromycin A from related impurities.
-
Crystallization to achieve high purity of the erythromycin base.
-
Synthesis of this compound through a salt formation reaction.
Synthesis and Purification Workflow
The overall process can be visualized as a multi-stage workflow, starting from the raw fermentation broth and culminating in the highly purified this compound salt. Each stage is critical for the final product's quality, purity, and yield.
Caption: Overall workflow from fermentation to final product.
Experimental Protocols
Protocol 1: Extraction of Erythromycin from Fermentation Broth
This protocol is based on a sugaring-out enhanced liquid-liquid extraction method, which provides high recovery rates.[4]
-
Clarification: Centrifuge the crude fermentation broth to remove biomass and other solid impurities. Filter the supernatant to obtain a clarified broth.
-
pH Adjustment: Adjust the pH of the clarified broth to 8.3 using an appropriate base (e.g., 2M NaOH).
-
Solvent and Sugar Addition: Transfer the pH-adjusted broth to an extraction vessel. Add an equal volume (1:1 v/v) of acetonitrile (B52724) (ACN) and dissolve glucose to a final concentration of 156.3 g/L.
-
Extraction: Agitate the mixture vigorously for 30 minutes at a controlled temperature of 4°C to facilitate the transfer of erythromycin into the ACN phase. The high glucose concentration induces phase separation.
-
Phase Separation: Allow the mixture to settle or use a centrifuge to separate the ACN-rich upper phase from the aqueous lower phase.
-
Solvent Recovery: Collect the ACN-rich phase containing the crude erythromycin extract. This extract can be concentrated under vacuum for the next purification step. This method has been shown to achieve an extraction yield of approximately 88%.[4]
Protocol 2: Chromatographic Purification of Erythromycin A
This protocol uses stepwise elution on a macroporous resin column to separate Erythromycin A from Erythromycin C and other impurities.[5]
-
Resin and Column Preparation: Pack a chromatography column with a polystyrene-type macroporous resin (e.g., SP825). Equilibrate the column with the initial mobile phase (2% ethyl acetate (B1210297) in an aqueous buffer).
-
Loading: Dissolve the concentrated crude extract from Protocol 1 in the initial mobile phase. Load the solution onto the column. The optimal loading mass is approximately 40% of the resin's saturated adsorption capacity.
-
Step 1 Elution (Impurity Removal): Elute the column with 5 bed volumes (BV) of a 2% ethyl acetate solution. This step selectively removes more polar impurities, including Erythromycin C.
-
Step 2 Elution (Erythromycin A Recovery): Elute the column with pure ethyl acetate to recover the bound Erythromycin A.
-
Fraction Collection and Analysis: Collect the fractions from the second elution step. Analyze the fractions by HPLC to identify those containing high-purity Erythromycin A.
-
Pooling and Concentration: Pool the high-purity fractions and concentrate them under vacuum to yield the enriched Erythromycin A base. This process can achieve a purity of 95.8% with a total yield of 96.1%.[5]
Protocol 3: Crystallization of Erythromycin A Base
This protocol describes the purification of Erythromycin A base by controlled cooling crystallization from a dichloromethane (B109758) solution.[6][7]
-
Dissolution: Suspend 100 g of enriched Erythromycin A base (from Protocol 2) in 600 mL of dichloromethane in a crystallization vessel.
-
pH Adjustment: Adjust the pH of the mixture to 9.8-10.0 by adding an alkaline solution (e.g., aqueous ammonia) while stirring and heating to 35°C until the solution becomes clear. If a biphasic mixture forms, separate and retain the lower organic phase.
-
Controlled Cooling - Stage 1: Cool the solution to 24-28°C and hold at this temperature for 2-5 hours with gentle stirring to allow for crystal nucleation.
-
Controlled Cooling - Stage 2: Gradually cool the suspension to -2°C to 0°C over a period of 5-8 hours. The slow cooling rate is critical for forming large, pure crystals.
-
Isolation: Filter the resulting crystals using a Büchner funnel. Wash the crystal cake with a small volume (e.g., 20 mL) of cold dichloromethane.
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 50°C to remove residual solvent. The final product should have a purity of >95%.[6]
Protocol 4: Synthesis of this compound
This protocol is based on the general principles of acid-base salt formation, adapted from procedures for similar erythromycin salts.[8][9]
-
Dissolution: Dissolve 10.0 g of purified Erythromycin A base (molar mass ~733.9 g/mol ) in 100 mL of a suitable water-miscible organic solvent, such as acetone (B3395972) or ethanol, in a reaction flask with stirring.
-
Acid Preparation: In a separate beaker, prepare a solution of sulfuric acid. As erythromycin has two potential basic sites (the dimethylamino group of the desosamine (B1220255) sugar being the primary one), the stoichiometry is 2 moles of erythromycin to 1 mole of sulfuric acid. Carefully add the stoichiometric amount of concentrated sulfuric acid (H₂SO₄, molar mass 98.08 g/mol ) to 10 mL of the same solvent used for the base.
-
Reaction: Cool the erythromycin solution to 0-5°C in an ice bath. Add the sulfuric acid solution dropwise to the stirred erythromycin solution over 15-20 minutes, monitoring the temperature to keep it below 10°C.
-
Precipitation and Crystallization: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. The this compound salt will precipitate from the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the white, crystalline solid under vacuum to yield the final this compound product.
Data Presentation
The following tables summarize the quantitative data associated with the key purification and synthesis steps.
Table 1: Extraction and Purification Yields & Purity
| Stage | Method | Key Parameters | Yield (%) | Purity of Erythromycin A (%) | Reference(s) |
| Extraction | Sugaring-out LLE | 1:1 ACN/Broth, 156.3 g/L Glucose, pH 8.3, 4°C | ~88% | (Crude Extract) | [4] |
| Chromatography | Stepwise Elution | Macroporous Resin (SP825), Ethyl Acetate Eluent | 96.1% | 95.8% | [5] |
| Crystallization | Controlled Cooling | Dichloromethane, pH 9.8, Cool from 35°C to 0°C | >95% | >95.2% | [6] |
Table 2: Experimental Conditions for Crystallization
| Parameter | Value | Unit | Purpose | Reference |
| Solvent | Dichloromethane | - | Dissolves crude erythromycin base | [6] |
| Erythromycin Conc. | ~14-16 | % (w/v) | Optimal for crystallization | [6][7] |
| pH | 9.8 - 12.0 | - | Ensures erythromycin is in free base form | [6][7] |
| Initial Temperature | 35 - 37 | °C | Complete dissolution | [6] |
| Nucleation Temp. | 23 - 28 | °C | Controlled crystal seeding | [7] |
| Nucleation Hold Time | 1 - 10 | hours | Allows for stable nuclei formation | [7] |
| Final Temperature | -5 - 0 | °C | Maximize precipitation and yield | [6] |
| Cooling Rate | 1 - 10 | °C/hour | Controls crystal size and purity | [7] |
Key Process Logic and Pathways
Erythromycin Biosynthesis Pathway
Erythromycin biosynthesis is a complex enzymatic process. It begins with the assembly of the polyketide backbone, 6-deoxyerythronolide B (6-dEB), by a large enzyme complex. This backbone is then sequentially modified by hydroxylation and glycosylation to produce the final Erythromycin A, along with byproducts B and C.
Caption: Simplified biosynthesis pathway of Erythromycin A.
Purification Logic: Separation of Erythromycin A, B, and C
The primary goal of purification is to isolate Erythromycin A from B and C. Their structural differences are exploited during chromatography and crystallization.
-
Erythromycin C lacks a methyl group on the mycarose sugar compared to Erythromycin A. This makes it slightly more polar, allowing for its earlier elution during reversed-phase or normal-phase chromatography.
-
Erythromycin B lacks a hydroxyl group at the C-12 position of the macrolide ring compared to Erythromycin A. This makes it less polar, leading to different retention behavior in chromatography. Its crystallization properties are also distinct, which can be exploited by carefully controlling solvent systems and temperature.[10]
Caption: Logical separation of Erythromycin A from its variants.
Conclusion
The chemical synthesis and purification of this compound is a well-defined, multi-stage process that leverages advanced separation and reaction technologies. The journey from the complex fermentation broth to a high-purity active pharmaceutical ingredient relies on the precise control of process parameters at each step. The protocols and data outlined in this guide provide a comprehensive technical framework for researchers and professionals in drug development. Successful implementation of these methods, particularly the chromatographic and crystallization steps, is paramount for achieving the required purity and yield for clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. data.epo.org [data.epo.org]
- 3. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ES2423795T3 - Erythromycin crystallization procedure - Google Patents [patents.google.com]
- 7. WO2010048786A1 - Crystallizing method of erythromycin - Google Patents [patents.google.com]
- 8. US2653899A - Erythromycin, its salts, and method of preparation - Google Patents [patents.google.com]
- 9. US2830982A - Water-soluble salt of erythromycin - Google Patents [patents.google.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide to the Acidic Degradation of Erythromycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of erythromycin (B1671065) sulfate (B86663) under acidic conditions. It details the primary degradation products, the kinetics of their formation, and the experimental protocols used for their analysis, empowering researchers in drug development and formulation to better understand and mitigate the instability of this widely used macrolide antibiotic.
Executive Summary
Erythromycin, a cornerstone of antibiotic therapy, is notoriously unstable in acidic environments, such as the stomach. This instability leads to the formation of degradation products that are not only therapeutically inactive but can also contribute to adverse effects. This guide elucidates the complex degradation pathway of erythromycin A, the primary active component of erythromycin sulfate. Contrary to earlier models, recent research indicates that the formation of anhydroerythromycin A and erythromycin A enol ether is a reversible equilibrium. The critical, irreversible degradation step is the slow loss of the cladinose (B132029) sugar from the erythromycin molecule. Understanding these pathways and the kinetics involved is paramount for the development of stable erythromycin formulations with improved bioavailability and therapeutic efficacy.
The Degradation Pathway of Erythromycin A in Acidic Conditions
Under acidic conditions, erythromycin A primarily undergoes intramolecular cyclization reactions to form two key products: anhydroerythromycin A and erythromycin A enol ether. It is now understood that these products exist in equilibrium with the parent erythromycin A molecule. The rate-limiting and irreversible step in the degradation cascade is the subsequent hydrolysis of the glycosidic bond, leading to the loss of the cladinose sugar.
Quantitative Analysis of Degradation Products
The formation of erythromycin A degradation products is highly dependent on pH and temperature. The following tables summarize the available quantitative data on the kinetics and equilibria of these reactions.
Table 1: Kinetic Data for the Acidic Degradation of Erythromycin A
| Parameter | Value | Conditions | Analytical Method | Reference |
| Anhydroerythromycin A Formation | ||||
| Rate Constant (k) | pH-dependent | pH 3.5-5.5, Acetate Buffer | HPLC with Coulometric Detection | [1](2) |
| Erythromycin A Enol Ether Formation | ||||
| Equilibrium | Established simultaneously with anhydroerythromycin A formation | pH 3.5-5.5, Acetate Buffer | HPLC with Coulometric Detection | [1](2) |
| Loss of Cladinose | ||||
| Degradation Pathway | Slow loss from Erythromycin A | Acidic aqueous solution | NMR | [3](3) |
Note: Specific rate and equilibrium constants are often highly dependent on the exact experimental conditions (e.g., buffer composition, ionic strength) and may require consultation of the primary literature for detailed values.
Experimental Protocols
Accurate monitoring of erythromycin degradation requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
HPLC Method for the Analysis of Erythromycin and its Degradation Products
A stability-indicating HPLC method is crucial for separating and quantifying erythromycin from its degradation products.
Forced Degradation Study Protocol: A typical forced degradation study involves subjecting a solution of erythromycin to various stress conditions to generate the degradation products.[4](4)
-
Acid Degradation: Dissolve erythromycin pharmaceutical secondary standard (e.g., 5.9 mg) in 1N HCl (e.g., 2.90 mL) and store at room temperature for one week.
-
Quenching: Neutralize the reaction by adding a saturated NaHCO3 solution to stop further degradation.
-
Sample Preparation for HPLC: Dilute the degraded sample and mix with a reference solution of erythromycin for analysis.
Chromatographic Conditions: The following is an example of a validated HPLC method for the separation of erythromycin and its impurities.[5](5)
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.
-
Detection: UV at 215 nm.
NMR Spectroscopy for Kinetic Studies
NMR spectroscopy is a powerful tool for elucidating the mechanism and kinetics of erythromycin degradation in real-time without the need for separation.[3](3)
Sample Preparation for NMR:
-
Prepare a solution of erythromycin A in a suitable deuterated solvent (e.g., D2O with a buffer to maintain a constant acidic pH).
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Acquire an initial 1H NMR spectrum to identify the characteristic peaks of erythromycin A.
-
Initiate the degradation by adjusting the pH or temperature as required.
-
Acquire a series of 1H NMR spectra at regular time intervals to monitor the decrease in the intensity of erythromycin A signals and the corresponding increase in the signals of the degradation products.
Data Analysis:
-
Integrate the characteristic peaks of erythromycin A and its degradation products in each spectrum.
-
Plot the concentration of each species as a function of time.
-
Fit the data to appropriate kinetic models to determine the rate constants for the degradation reactions.
Conclusion
The acidic degradation of this compound is a multifaceted process involving reversible formation of anhydroerythromycin A and erythromycin A enol ether, followed by an irreversible loss of the cladinose sugar. A thorough understanding of these degradation pathways and their kinetics, facilitated by robust analytical techniques like HPLC and NMR, is indispensable for the development of stable and effective erythromycin formulations. The information presented in this guide serves as a critical resource for scientists and researchers dedicated to advancing the therapeutic potential of this vital antibiotic.
References
- 1. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of Erythromycin Sulfate: A Technical Guide for Structural Elucidation
This technical guide provides an in-depth analysis of the spectroscopic techniques used to elucidate and confirm the structure of erythromycin (B1671065) sulfate. Erythromycin, a macrolide antibiotic, presents a complex stereochemical structure, making advanced analytical methods essential for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and workflow visualizations for core spectroscopic methods including Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of erythromycin, providing direct evidence for its elemental composition and the connectivity of its constituent sugars and macrolide ring. Electrospray Ionization (ESI) is commonly employed due to the polar and thermally labile nature of the molecule.
Experimental Protocol: ESI-MS/MS
A detailed protocol for the analysis of erythromycin using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is as follows:
-
Sample Preparation: A dilute solution of erythromycin is prepared in a methanol (B129727) and water mixture (e.g., 50:50 v/v) with a small amount of formic acid (0.1%) to facilitate protonation.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or a Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometer equipped with an ESI source is used.[1]
-
Ionization: The sample is introduced into the ESI source. In positive ion mode, quasi-molecular ions such as [M+H]⁺ (m/z 734.4) and [M+Na]⁺ (m/z 756.4) are generated.[2]
-
MS Scan: A full scan is performed to identify the parent ions. For erythromycin A (molecular weight 733.9 g/mol ), the protonated molecule [M+H]⁺ is observed at approximately m/z 734.4.[2]
-
Tandem Mass Spectrometry (MS/MS): The [M+H]⁺ ion (m/z 734.4) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID).
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer. Key fragmentations include the sequential loss of the cladinose (B132029) and desosamine (B1220255) sugar moieties.[3][4]
Data Presentation: Characteristic Fragment Ions
The MS/MS analysis of protonated erythromycin A yields several characteristic fragment ions that are crucial for structural confirmation.
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Assignment | Reference |
| 734.4 ([M+H]⁺) | 576.3 | 158.1 | Loss of Cladinose sugar | [4] |
| 734.4 ([M+H]⁺) | 558.3 | 176.1 | Loss of Cladinose + H₂O | [3] |
| 576.3 | 418.2 | 158.1 | Loss of Desosamine sugar | [3] |
| 734.4 ([M+H]⁺) | 158.1 | 576.3 | Desosamine sugar fragment | [2] |
| 734.4 ([M+H]⁺) | 127.0 | - | Cladinose sugar fragment | [2] |
Visualization: MS/MS Fragmentation Pathway
The logical flow of the MS/MS experiment for identifying erythromycin's structural components can be visualized as follows.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Erythromycin Sulfate: A Technical Guide to its Anti-inflammatory and Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065), a macrolide antibiotic, has demonstrated significant anti-inflammatory and immunomodulatory properties independent of its antimicrobial activity.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms, experimental evidence, and key methodologies used to investigate these effects. Erythromycin's therapeutic potential in chronic inflammatory diseases is attributed to its ability to modulate crucial signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), induce neutrophil apoptosis, and upregulate the homeostatic protein Developmental Endothelial Locus-1 (DEL-1). This document serves as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the immunomodulatory capacities of erythromycin sulfate (B86663).
Mechanisms of Action
Erythromycin exerts its anti-inflammatory and immunomodulatory effects through a multi-faceted approach, targeting key cellular and signaling pathways involved in the inflammatory cascade.
Inhibition of Pro-inflammatory Signaling Pathways
1.1.1. Nuclear Factor-kappa B (NF-κB) Pathway
Erythromycin has been shown to inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] Studies have indicated that erythromycin's inhibitory action on NF-κB may occur downstream of the dissociation of the inhibitor of κB (IκB).[4] In T cells, erythromycin has been observed to inhibit the transcriptional activation of NF-κB, thereby reducing the expression of downstream targets like Interleukin-8 (IL-8).[4] The inhibition of NF-κB DNA-binding activity by erythromycin has been demonstrated in electrophoretic mobility shift assays (EMSA).[4]
1.1.2. Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascade, which includes ERK1/2, p38, and JNK, plays a crucial role in cellular responses to inflammatory stimuli. Erythromycin and its derivatives have been found to modulate MAPK activity.[5] For instance, in nasal polyp-derived cells, erythromycin treatment led to reduced cell proliferation and increased apoptosis by inhibiting the activation of the ERK/MAPK signaling pathway.[5] This was evidenced by the downregulation of phosphorylated MEK1 and ERK1.[5]
Induction of Neutrophil Apoptosis
A key anti-inflammatory mechanism of erythromycin is its ability to accelerate the apoptosis of neutrophils.[6][7] This programmed cell death of neutrophils is crucial for the resolution of inflammation. Erythromycin has been shown to augment neutrophil apoptosis in a dose-dependent manner.[6] This effect contributes to shortening the survival of neutrophils at inflammatory sites, thereby reducing the release of damaging cellular contents.[7]
Upregulation of Developmental Endothelial Locus-1 (DEL-1)
Recent research has unveiled that erythromycin can upregulate the expression of DEL-1, a secreted homeostatic protein that plays a critical role in restraining neutrophil recruitment and inflammation.[8][9] By inducing DEL-1, erythromycin can suppress neutrophil infiltration into tissues.[8] This mechanism has been demonstrated in models of acute lung injury and periodontitis, where the protective effects of erythromycin were dependent on DEL-1.[8][10] The upregulation of DEL-1 by erythromycin is mediated through the growth hormone secretagogue receptor (GHSR) and the JAK2/STAT3 signaling pathway.[10]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative effects of erythromycin on various inflammatory parameters as reported in the scientific literature.
Table 1: Effect of Erythromycin on Neutrophil Apoptosis and Survival
| Cell Type | Erythromycin Concentration | Incubation Time | Parameter | Result | Reference |
| Human Peripheral Neutrophils | 10 µg/mL | 12 hours | Apoptosis | 79.2 ± 2.3% (vs. 51.2 ± 4.1% in control, p < 0.005) | [6][11] |
| Human Peripheral Neutrophils | 10 µg/mL | 24 hours | Survival | 63.4% (vs. 82.7% in control, P < 0.01) | [7] |
Table 2: Effect of Erythromycin on Cytokine Production
| Cell/System | Stimulus | Erythromycin Concentration | Cytokine | Percent Inhibition | Reference |
| Human Whole Blood | Heat-killed S. pneumoniae | 10⁻⁵ M | TNF-α | ~12% | [12] |
| Human Whole Blood | Heat-killed S. pneumoniae | 10⁻⁴ M | TNF-α | ~22% | [12] |
| Human Whole Blood | Heat-killed S. pneumoniae | 10⁻³ M | TNF-α | 100% | [12] |
| Human Whole Blood | Heat-killed S. pneumoniae | 10⁻⁵ M | IL-6 | No significant inhibition | [12] |
| Human Whole Blood | Heat-killed S. pneumoniae | 10⁻⁴ M | IL-6 | ~20% | [12] |
| Human Whole Blood | Heat-killed S. pneumoniae | 10⁻³ M | IL-6 | 100% | [12] |
| Jurkat T cells | Phorbol 12-myristate 13-acetate (PMA) + Calcium Ionophore | 1 µM | IL-8 (transcriptional activation) | 25% | [4] |
| Jurkat T cells | Phorbol 12-myristate 13-acetate (PMA) + Calcium Ionophore | 10 µM | IL-8 (transcriptional activation) | 41% | [4] |
Table 3: Effect of Erythromycin on NF-κB DNA-Binding Activity
| Cell Type | Stimulus | Erythromycin Concentration | Percent Inhibition of NF-κB Complex | Reference |
| Jurkat T cells | Phorbol 12-myristate 13-acetate (PMA) + Calcium Ionophore | 1 µM | 20% | [4] |
| Jurkat T cells | Phorbol 12-myristate 13-acetate (PMA) + Calcium Ionophore | 10 µM | 65% | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of erythromycin's anti-inflammatory and immunomodulatory effects.
Isolation of Human Neutrophils
A standard method for isolating human neutrophils from whole blood involves density gradient centrifugation.[13][14][15]
Materials:
-
Anticoagulated whole blood (e.g., with EDTA or heparin)
-
Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™)
-
Dextran (B179266) solution
-
Red Blood Cell Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Carefully layer the anticoagulated whole blood over the density gradient medium in a conical tube.
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. The neutrophil layer will be located below the mononuclear cell layer and above the red blood cell pellet.
-
Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil-rich layer and transfer it to a new conical tube.
-
To remove contaminating red blood cells, a dextran sedimentation step or hypotonic lysis can be performed. For lysis, resuspend the cell pellet in Red Blood Cell Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Wash the purified neutrophils with HBSS supplemented with FBS.
-
Centrifuge at 300-400 x g for 10 minutes at 4°C.
-
Resuspend the neutrophil pellet in the desired culture medium for subsequent experiments.
-
Determine cell viability and purity using trypan blue exclusion and cytological staining (e.g., Wright-Giemsa stain), respectively. Purity should be >95%.
Neutrophil Apoptosis Assay
Neutrophil apoptosis can be assessed by various methods, including flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining or morphological assessment.[16][17]
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium supplemented with FBS
-
Erythromycin sulfate solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Resuspend isolated neutrophils in RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Seed the cells into a 24-well plate.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 6, 12, 24 hours).
-
Harvest the cells by gentle centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for NF-κB Pathway
Western blotting is used to detect the levels of key proteins in the NF-κB signaling pathway, such as IκBα and the p65 subunit of NF-κB.[18]
Materials:
-
Cultured cells (e.g., macrophages, epithelial cells)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-lamin B1 for nuclear fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of erythromycin.
-
For total cell lysates, wash cells with cold PBS and lyse with lysis buffer.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin for whole-cell lysates, lamin B1 for nuclear fractions).
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
EMSA is a technique used to detect the DNA-binding activity of transcription factors like NF-κB.[19][20]
Materials:
-
Nuclear extracts from treated and untreated cells
-
Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a non-radioactive tag (e.g., biotin (B1667282) or infrared dye) or a radioisotope (e.g., ³²P)
-
Binding buffer
-
Poly(dI-dC)
-
Loading buffer
-
Non-denaturing polyacrylamide gel
-
Detection system (e.g., chemiluminescence or autoradiography)
Procedure:
-
Prepare nuclear extracts from cells stimulated with an inflammatory agent in the presence or absence of erythromycin.
-
In a binding reaction tube, combine the nuclear extract, labeled oligonucleotide probe, binding buffer, and poly(dI-dC) (to prevent non-specific binding).
-
For competition assays, add an excess of unlabeled "cold" probe to a separate reaction to confirm binding specificity. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to identify the specific complex.
-
Incubate the binding reactions at room temperature for 20-30 minutes.
-
Add loading buffer to the reactions.
-
Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Transfer the DNA from the gel to a nylon membrane (for non-radioactive detection).
-
Detect the labeled probe using the appropriate detection system. A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by erythromycin and a typical experimental workflow for investigating its effects.
Caption: Erythromycin's inhibition of the NF-κB signaling pathway.
Caption: Erythromycin's modulation of the ERK/MAPK signaling pathway.
Caption: General experimental workflow for studying erythromycin's effects.
Conclusion
This compound possesses potent anti-inflammatory and immunomodulatory properties that extend beyond its antibiotic function. Its ability to interfere with key inflammatory signaling pathways, promote the resolution of inflammation through neutrophil apoptosis, and enhance tissue homeostasis via DEL-1 upregulation underscores its therapeutic potential for a range of chronic inflammatory disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the beneficial immunomodulatory effects of erythromycin and its derivatives. Future research should continue to delineate the precise molecular targets of erythromycin and explore its clinical efficacy in various inflammatory and autoimmune diseases.
References
- 1. Differential modulation of cytokine production by macrolides: interleukin-6 production is increased by spiramycin and erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulation by macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of erythromycin on human peripheral neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erythromycin shortens neutrophil survival by accelerating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 [insight.jci.org]
- 10. setsurotech.com [setsurotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Erythromycin Inhibits Tumor Necrosis Factor Alpha and Interleukin 6 Production Induced by Heat-Killed Streptococcus pneumoniae in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and high throughput flow cytometric apoptosis assay of human neutrophils to enable compound library screening - White Rose Research Online [eprints.whiterose.ac.uk]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. licorbio.com [licorbio.com]
- 20. benchchem.com [benchchem.com]
The Dawn of a New Antibiotic Era: A Technical Guide to the Discovery and Development of Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and historical development of erythromycin (B1671065), a cornerstone of macrolide antibiotics. From its serendipitous isolation from a soil sample to the strategic development of its modern derivatives, this document provides a comprehensive overview of the scientific journey that has saved countless lives. This guide delves into the experimental protocols, quantitative data on efficacy and production, and the intricate signaling pathways that define erythromycin's powerful antibacterial and anti-inflammatory properties.
The Discovery of Erythromycin: A Story of Soil and Scientific Diligence
In 1949, a soil sample from the Iloilo province of the Philippines, collected by Filipino scientist Dr. Abelardo B. Aguilar, became the unassuming source of a medical breakthrough.[1] Dr. Aguilar, then a researcher for Eli Lilly and Company, sent the sample to his employer for screening.[1] In 1952, a team of researchers at Eli Lilly, led by J. M. McGuire, successfully isolated a new antibiotic from a strain of Streptomyces erythreus (later reclassified as Saccharopolyspora erythraea) found in that soil.[2][3] The newly discovered compound was named erythromycin.[2] Recognizing its therapeutic potential, Eli Lilly filed for patent protection, which was granted in 1953, and commercially launched the antibiotic in 1952 under the brand name Ilosone.[1]
Experimental Protocol: Isolation and Purification of Erythromycin
The initial isolation and purification of erythromycin from the fermentation broth of S. erythreus involved a series of extraction and chromatographic steps. While the exact, detailed protocol from the 1950s is not fully available, based on patent literature and common microbiological practices of the era, the process can be reconstructed as follows:[4]
1. Fermentation:
-
A pure culture of Saccharopolyspora erythraea is inoculated into a suitable fermentation medium containing carbon and nitrogen sources (e.g., glucose, soybean meal).
-
The culture is incubated under controlled conditions of temperature, pH, and aeration to promote the production of erythromycin.
-
The fermentation is monitored, and upon reaching peak antibiotic concentration, the broth is harvested.
2. Initial Extraction:
-
The fermentation broth is filtered to remove the mycelia and other solid components.[4]
-
The pH of the filtered broth is adjusted to the alkaline range (approximately pH 9.5) to ensure erythromycin is in its less water-soluble base form.[4]
-
The alkaline broth is then extracted with a water-immiscible organic solvent, such as amyl acetate (B1210297).[4] Erythromycin partitions into the organic phase.
3. Back Extraction and Concentration:
-
The amyl acetate extract containing erythromycin is then washed with water at a slightly acidic pH (around 5.0) to transfer the erythromycin back into the aqueous phase as a more water-soluble salt.[4] This step helps to remove impurities that remain in the organic phase.
-
The aqueous solution is then made alkaline again (pH 9.5) and re-extracted with a fresh organic solvent like benzene (B151609) or ethyl acetate.[4] This process concentrates the erythromycin.
4. Purification:
-
The concentrated organic extract is further purified using column chromatography with silica (B1680970) gel.[4]
-
The column is first washed with a non-polar solvent to remove impurities, and then the erythromycin is eluted with a more polar solvent, such as methanol.[4]
-
The fractions containing erythromycin are collected and the solvent is evaporated.
5. Crystallization:
-
The purified erythromycin base is then crystallized from a suitable solvent system, such as aqueous ethanol (B145695) or aqueous acetone, to yield the final product.[4]
Mechanism of Action: Halting Bacterial Protein Synthesis
Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[2] It specifically binds to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.[2] This binding event physically blocks the exit tunnel through which newly synthesized polypeptide chains emerge, thereby preventing the elongation of the protein.[2] Human cells are not affected because their ribosomes have a different structure (60S and 40S subunits) that does not allow for the binding of erythromycin.
Caption: Erythromycin's mechanism of action on the bacterial ribosome.
The Evolution of Erythromycin: Development of Derivatives
Despite its effectiveness, the original erythromycin molecule had limitations, most notably its instability in the acidic environment of the stomach, which led to gastrointestinal side effects.[1] This prompted the development of semi-synthetic derivatives with improved pharmacokinetic properties and a broader spectrum of activity.
Clarithromycin (B1669154): Enhanced Acid Stability and Activity
Developed in the 1970s by scientists at Taisho Pharmaceutical in Japan, clarithromycin was designed to overcome the acid instability of erythromycin.[1] This was achieved by methylating the hydroxyl group at the C6 position of the erythronolide ring. This modification prevents the internal ketalization reaction that occurs in acidic conditions, making clarithromycin more stable and better absorbed orally.
The synthesis of clarithromycin from erythromycin A is a multi-step process that involves protection of reactive hydroxyl groups, selective methylation, and deprotection.[5][6]
1. Oximation:
-
Erythromycin A is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., triethylamine) to form erythromycin A 9-oxime.[5] This step converts the C9 ketone into an oxime, which serves as a protecting group and facilitates the subsequent methylation.
2. Silylation (Protection of Hydroxyl Groups):
-
The hydroxyl groups at the 2' and 4'' positions are protected by reacting the erythromycin A 9-oxime with a silylating agent, such as 1,1,1,3,3,3-hexamethyldisilazane, in the presence of a catalyst like ammonium (B1175870) chloride.[5] This prevents these hydroxyl groups from being methylated in the next step.
3. Methylation:
-
The protected erythromycin A 9-oxime is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium hydroxide) in a solvent like dimethyl sulfoxide/tetrahydrofuran. This selectively methylates the hydroxyl group at the C6 position.
4. Deprotection:
-
The silyl (B83357) protecting groups and the oxime are removed by acid hydrolysis (e.g., with formic acid and sodium bisulfite in aqueous ethanol) to yield clarithromycin.[7]
5. Purification:
-
The crude clarithromycin is then purified by crystallization.
Azithromycin (B1666446): A Broader Spectrum and Unique Pharmacokinetics
Azithromycin, another key derivative, was synthesized by inserting a nitrogen atom into the lactone ring of erythromycin A. This structural modification results in a 15-membered ring and confers enhanced activity against Gram-negative bacteria and atypical pathogens. Azithromycin also exhibits a longer half-life and extensive tissue penetration, allowing for once-daily dosing.
The synthesis of azithromycin from erythromycin A involves a Beckmann rearrangement of the oxime, followed by reduction and reductive N-methylation.[8][9][10]
1. Oximation:
-
Similar to the synthesis of clarithromycin, the first step is the conversion of erythromycin A to erythromycin A 9-oxime.[8]
2. Beckmann Rearrangement:
-
The erythromycin A 9-oxime is treated with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in an acetone-water mixture to induce a Beckmann rearrangement. This reaction expands the 14-membered lactone ring to a 15-membered ring containing a nitrogen atom, forming an imino ether.[8]
3. Reduction:
-
The imino ether is then reduced to the corresponding secondary amine, 9-deoxo-9a-aza-9a-homoerythromycin A, using a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation.[9]
4. Reductive N-Methylation:
-
The secondary amine is N-methylated by reacting it with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or through catalytic hydrogenation in the presence of formaldehyde to yield azithromycin.[10]
5. Purification:
-
The final product is purified by crystallization, often as a dihydrate.[8]
Quantitative Data: Efficacy and Production
The development of erythromycin and its derivatives has been marked by significant improvements in both antimicrobial efficacy and production yields.
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC ranges for erythromycin, clarithromycin, and azithromycin against common pathogenic bacteria. Data is compiled from various in vitro studies and should be interpreted in the context of specific testing methodologies (e.g., CLSI or EUCAST standards).[11][12][13][14][15]
| Bacterium | Erythromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) |
| Streptococcus pneumoniae | 0.015 - >256 | 0.008 - >256 | 0.015 - >256 |
| Staphylococcus aureus (MSSA) | 0.12 - >128 | 0.06 - >128 | 0.25 - >128 |
| Haemophilus influenzae | 0.5 - 32 | 1 - 64 | 0.12 - 8 |
| Moraxella catarrhalis | ≤0.03 - 2 | ≤0.03 - 4 | ≤0.03 - 1 |
Note: MIC values can vary significantly based on the resistance mechanisms of the bacterial strain.
Historical Development of Production Yields
The industrial production of erythromycin has seen a substantial increase in yield since its initial development, driven by strain improvement through mutagenesis and genetic engineering, as well as optimization of fermentation conditions.
| Era/Development | Approximate Erythromycin Yield (g/L) |
| Early 1950s | < 0.5 |
| 1960s-1970s (Strain improvement) | 1 - 3 |
| 1980s-1990s (Process optimization) | 3 - 5 |
| 2000s-Present (Genetic engineering) | > 5 - 10+[16][17][18][19][20] |
Beyond Antibacterial Action: The Anti-inflammatory Role of Erythromycin
Interestingly, erythromycin and its derivatives have been shown to possess anti-inflammatory properties, independent of their antibacterial activity. This has led to their use in the management of chronic inflammatory airway diseases. The primary mechanism for this effect is believed to be the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
Caption: Erythromycin's inhibition of the NF-κB signaling pathway.
The Antibiotic Development Workflow: A Generalized Overview
The discovery and development of erythromycin and its successors follow a now well-established, albeit lengthy and complex, pathway for bringing new antibiotics to the clinic.
Caption: A simplified workflow for antibiotic discovery and development.
Conclusion
The journey of erythromycin, from a soil microorganism to a globally significant class of antibiotics, is a testament to the power of scientific discovery and iterative drug development. This guide has provided a technical overview of its history, from the initial isolation and characterization to the synthesis of its more advanced derivatives. The detailed experimental protocols and quantitative data presented herein offer valuable insights for researchers and professionals in the field of drug discovery and development. The continued study of erythromycin and its analogs not only provides a deeper understanding of antibiotic action but also serves as a model for the development of future antimicrobial agents in the ongoing battle against infectious diseases.
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. Production of erythromycin | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. US2653899A - Erythromycin, its salts, and method of preparation - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. A new convenient transformation of erythromycin A into clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20100280230A1 - Method of preparing clarithromycin - Google Patents [patents.google.com]
- 8. CN103880898A - Azithromycin synthesis method - Google Patents [patents.google.com]
- 9. US6013778A - Process for the preparation of azithromycin - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Erythromycin, clarithromycin, and azithromycin: use of frequency distribution curves, scattergrams, and regression analyses to compare in vitro activities and describe cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. cejph.szu.cz [cejph.szu.cz]
- 15. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved erythromycin production in a genetically engineered industrial strain of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rjpbcs.com [rjpbcs.com]
- 18. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. unido.org [unido.org]
- 20. researchgate.net [researchgate.net]
Physical and chemical properties of erythromycin sulfate powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of erythromycin (B1671065) sulfate (B86663) powder. The information is curated to support research, development, and quality control activities involving this widely used macrolide antibiotic.
Physicochemical Properties
Erythromycin sulfate is the sulfate salt of erythromycin, a macrolide antibiotic produced by a strain of Saccharopolyspora erythraea. It exists as a white or slightly yellow, crystalline powder. The compound is odorless and has a bitter taste.
General Properties
| Property | Value | Reference |
| Chemical Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;sulfuric acid | [1] |
| CAS Number | 7184-72-7 | [1][2][3] |
| Molecular Formula | C₃₇H₆₉NO₁₇S | [1] |
| Molecular Weight | 832.0 g/mol | [1] |
| Appearance | White or slightly yellow, crystalline powder | [4][5] |
Solubility Profile
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [6] |
| Ethanol | Soluble | [5][7][8] |
| Methanol | Soluble | [6] |
| Chloroform | Soluble | |
| Acetone | Freely soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |
| Ethyl Acetate | Freely soluble | |
| Acetonitrile (B52724) | Freely soluble | |
| Diethyl Ether | Soluble |
Thermal Properties
| Property | Value | Reference |
| Melting Point | The melting point of erythromycin base is reported to be in the range of 133-193 °C, often with decomposition. Specific melting point data for the sulfate salt is not consistently reported and may depend on the crystalline form and method of determination. | [8][10][11][12] |
Stability and Hygroscopicity
This compound is known to be slightly hygroscopic and should be stored in tightly closed containers to protect it from moisture.[6] Its stability is pH-dependent, with degradation occurring under acidic conditions.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of this compound powder in water.
Figure 1: Workflow for determining aqueous solubility.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of purified water in a sealed container. The temperature should be maintained at 37 ± 1 °C.
-
Equilibration: Agitate the suspension using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Collection: After agitation, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Sample Preparation: Immediately filter the collected supernatant through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is expressed in mg/mL or g/L.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point of this compound powder using a digital melting point apparatus.
Methodology:
-
Sample Preparation: Finely powder the this compound sample. Pack the dry powder into a capillary tube to a height of 2-3 mm.[13]
-
Apparatus Setup: Set the starting temperature of the melting point apparatus to about 10-20°C below the expected melting point.
-
Heating: Place the capillary tube in the apparatus. Heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[14]
-
Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting range is reported.
Stability Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method to assess the purity and degradation of this compound powder.
Figure 2: Workflow for a stability-indicating HPLC method.
Methodology:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A buffered mobile phase, often a mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile or methanol, is employed. The pH is a critical parameter for achieving good separation.[15][16][17]
-
Detection: UV detection at a wavelength around 215 nm is common.[17]
-
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light exposure.[15][16]
-
Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.[15][16]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis.[15] This prevents the growing polypeptide chain from moving from the A-site to the P-site on the ribosome, thereby halting protein production.
Figure 3: Signaling pathway of erythromycin's mechanism of action.
This guide provides a foundational understanding of the key physical and chemical properties of this compound powder. For detailed analytical procedures and specifications, it is recommended to consult the relevant pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[18][19][20][21][22]
References
- 1. This compound | C37H69NO17S | CID 21128735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. chemwhat.com [chemwhat.com]
- 4. mpbio.com [mpbio.com]
- 5. rpicorp.com [rpicorp.com]
- 6. magistraliterdistributio.cz [magistraliterdistributio.cz]
- 7. Erythromycin =850μgmg 114-07-8 [sigmaaldrich.com]
- 8. Erythromycin | 114-07-8 [chemicalbook.com]
- 9. abmole.com [abmole.com]
- 10. Erythromycin CAS#: 114-07-8 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. thinksrs.com [thinksrs.com]
- 15. ijpsr.com [ijpsr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ftp.uspbpep.com [ftp.uspbpep.com]
- 19. Erythromycin Estolate [doi.usp.org]
- 20. ftp.uspbpep.com [ftp.uspbpep.com]
- 21. pharmacopeia.cn [pharmacopeia.cn]
- 22. usp.org [usp.org]
An In-depth Technical Guide to the Mode of Action of Erythromycin Sulfate Against Atypical Pathogens
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythromycin (B1671065), a macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible organisms. This guide provides a detailed examination of the molecular mechanisms underlying erythromycin's activity against atypical pathogens, including Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. Atypical pathogens are a significant cause of respiratory tract infections, and understanding the specific interactions between erythromycin and these bacteria is crucial for effective treatment and the development of novel antimicrobial agents. This document outlines the binding of erythromycin to its ribosomal target, the resulting inhibition of protein elongation, and the primary mechanisms of resistance. Quantitative data on drug efficacy, detailed experimental methodologies, and visual representations of the key pathways are provided to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Erythromycin's primary mode of action is the inhibition of protein synthesis, which ultimately halts bacterial growth and replication.[1][2][3] This process is highly specific to bacterial ribosomes, which are structurally distinct from their eukaryotic counterparts, ensuring selective toxicity.[2]
Targeting the 50S Ribosomal Subunit
Erythromycin binds to the 50S subunit of the bacterial ribosome.[3][4][5] Specifically, it interacts with the 23S ribosomal RNA (rRNA) component.[6][7] This binding is a critical first step in its antibacterial action.
Occlusion of the Nascent Peptide Exit Tunnel (NPET)
The binding site for erythromycin is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[7][8][9] By physically occupying this tunnel, erythromycin creates a steric hindrance that blocks the passage of the elongating polypeptide chain.[7][10] This blockage typically occurs after the formation of a short peptide chain.[10]
Inhibition of Translocation
The presence of erythromycin in the NPET interferes with the translocation step of protein synthesis.[4][11] Translocation is the process where the ribosome moves along the messenger RNA (mRNA) to the next codon, allowing for the addition of the next amino acid to the growing peptide chain.[11] By stalling this movement, erythromycin effectively halts protein elongation.[4][11] Some evidence also suggests that erythromycin can stimulate the dissociation of peptidyl-tRNA from the ribosome during translocation, further disrupting protein synthesis.[12]
Quantitative Data: Efficacy and Binding Affinity
The effectiveness of erythromycin against atypical pathogens can be quantified by its Minimum Inhibitory Concentration (MIC) and its binding affinity to the ribosome.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) of erythromycin against key atypical pathogens. It is important to note that MIC values can vary depending on the specific strains tested and the methodologies used. Furthermore, resistance to erythromycin, particularly in Mycoplasma pneumoniae, has been increasingly reported, leading to higher MIC values in resistant strains.[6][11][13][14][15][16]
Table 1: Erythromycin MIC Distribution for Legionella pneumophila
| Study Region/Year | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| England and Wales (2007-2017)[4][7] | 92 | 0.06 - 1 | - | - |
| Northern Italy[4] | 58 (Lp1 isolates) | - | 0.12 | 0.5 |
| Northern Italy[4] | 58 (Lp2-15 isolates) | - | 0.06 | 0.12 |
| France (Clinical Strains)[17] | 109 | - | - | 1 |
Table 2: Erythromycin MIC Distribution for Mycoplasma pneumoniae
| Study Region/Year | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| China (2023, resistant strains)[6][11] | 190 | 128 - 1024 | 512 | >1024 |
| China (2021-2023, resistant strains)[14][16] | 62 | 64 - 1024 | - | 512 (2021) -> 1024 (2023) |
| China (resistant strains)[13] | 70 | 32 - 512 | - | - |
| Shanghai, China (2005-2008, resistant strains)[15] | 44 | >128 | - | >128 |
Table 3: Erythromycin MIC Distribution for Chlamydia pneumoniae
| Study | Number of Isolates | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |
| Children with Pneumonia[1][18] | 49 | - | 0.125 |
| German Patients[2][9] | 12 | 0.125 - 1.0 | - |
| In Vitro Study[19] | 4 | 0.0625 - 1.0 | - |
Ribosomal Binding Affinity
The binding affinity of erythromycin to its ribosomal target is a key determinant of its potency. This is often expressed as the dissociation constant (Kd), with lower values indicating tighter binding.
Table 4: Erythromycin Ribosomal Binding Affinity
| Bacterial Species | Method | Dissociation Constant (Kd) |
| Escherichia coli | Fluorescence Polarization | ~4 nM[12] |
| Escherichia coli | Radiolabeled Binding Assay | 1.0 x 10⁻⁸ M (10 nM)[8][20] |
| Streptococcus pneumoniae | Equilibrium Binding | 4.9 ± 0.6 nM[3] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mode of action of erythromycin. These are intended as a guide and may require optimization for specific experimental conditions.
Ribosome Footprinting
Ribosome footprinting is used to identify the precise binding site of erythromycin on the 23S rRNA.
Principle: This technique relies on the principle that a bound ligand, such as erythromycin, protects the ribosomal RNA from chemical modification or enzymatic cleavage.
Methodology Overview:
-
Ribosome-Erythromycin Complex Formation: Purified bacterial ribosomes are incubated with erythromycin to allow for binding.
-
Chemical or Enzymatic Probing: The ribosome-erythromycin complexes are treated with a chemical probe (e.g., dimethyl sulfate) or an RNase that modifies or cleaves accessible rRNA nucleotides.
-
RNA Extraction and Primer Extension: The 23S rRNA is extracted, and a radiolabeled primer is used to initiate reverse transcription. The reverse transcriptase will terminate at the sites of modification or cleavage.
-
Gel Electrophoresis and Analysis: The resulting cDNA fragments are separated by size on a sequencing gel. A comparison of the banding pattern in the presence and absence of erythromycin reveals the nucleotides that were protected by the antibiotic, thus mapping the binding site.[21]
In Vitro Translation Inhibition Assay
This assay quantifies the inhibitory effect of erythromycin on protein synthesis in a cell-free system.
Principle: The assay measures the synthesis of a reporter protein (e.g., luciferase) in a cell-free translation system. The presence of an inhibitor like erythromycin will reduce the amount of reporter protein produced.[22]
Methodology Overview:
-
Preparation of Cell-Free Extract: A translation-competent cell-free extract is prepared from bacteria (e.g., E. coli).
-
Reaction Setup: The cell-free extract is combined with a reaction mixture containing amino acids, energy sources, and an mRNA template encoding a reporter protein.
-
Addition of Erythromycin: Varying concentrations of erythromycin are added to the reactions.
-
Incubation: The reactions are incubated to allow for protein synthesis.
-
Quantification of Reporter Protein: The amount of synthesized reporter protein is quantified. For luciferase, this is done by measuring the luminescence produced upon the addition of its substrate.[22]
-
Data Analysis: The results are used to determine the IC₅₀ (the concentration of erythromycin that inhibits protein synthesis by 50%).[23]
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to identify specific nucleotides in the 23S rRNA that are critical for erythromycin binding and action.
Principle: By systematically changing individual nucleotides in the 23S rRNA gene and observing the effect on erythromycin susceptibility, the importance of each nucleotide can be determined.[21]
Methodology Overview:
-
Primer Design: Oligonucleotide primers containing the desired mutation are designed.[24][25]
-
Mutagenesis PCR: A plasmid containing the wild-type 23S rRNA gene is used as a template for PCR with the mutagenic primers. This results in the amplification of the entire plasmid with the desired mutation.[25][26]
-
Template DNA Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).[24][27][28]
-
Transformation: The mutated plasmid is transformed into a suitable bacterial host strain.
-
Phenotypic Analysis: The erythromycin susceptibility of the mutant strain is determined by measuring the MIC. A significant increase in the MIC compared to the wild-type strain indicates that the mutated nucleotide is crucial for erythromycin's activity.[21]
Signaling Pathways and Resistance Mechanisms
The interaction of erythromycin with the bacterial ribosome and the subsequent development of resistance involve specific molecular pathways.
Core Mechanism of Action Pathway
The fundamental action of erythromycin is a direct inhibition of protein synthesis.
Caption: Logical relationship of erythromycin's mechanism of action.
Experimental Workflow for Identifying the Erythromycin Binding Site
The process of pinpointing the specific nucleotides where erythromycin binds involves a series of experimental steps.
References
- 1. Structural insights into the mechanism of overcoming Erm-mediated resistance by macrolides acting together with hygromycin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Mycoplasma pneumoniae: Current Knowledge on Macrolide Resistance and Treatment [frontiersin.org]
- 6. Structural Basis of Erm-mediated Macrolide Resistance | National Agricultural Library [nal.usda.gov]
- 7. Antibiotic susceptibility of Legionella pneumophila strains isolated in England and Wales 2007-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibilities of Chlamydia pneumoniae Isolates from German Patients and Synergistic Activity of Antibiotic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The molecular mechanism of peptide-mediated erythromycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Resistance Mechanisms of Mycoplasma pneumoniae to Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Increased in vitro antimicrobial resistance of Mycoplasma pneumoniae isolates obtained from children in Beijing, China, in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimum inhibitory concentration (MIC) distribution among wild-type strains of Legionella pneumophila identifies a subpopulation with reduced susceptibility to macrolides owing to efflux pump genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Susceptibilities to clarithromycin and erythromycin of isolates of Chlamydia pneumoniae from children with pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro evaluation of activities of azithromycin, erythromycin, and tetracycline against Chlamydia trachomatis and Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. benchchem.com [benchchem.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. research.cbc.osu.edu [research.cbc.osu.edu]
- 25. Site-Directed Mutagenesis [protocols.io]
- 26. bowdish.ca [bowdish.ca]
- 27. static.igem.org [static.igem.org]
- 28. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for Erythromycin Sulfate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Erythromycin (B1671065), a macrolide antibiotic, is a valuable tool in cell culture, primarily for preventing bacterial contamination. Beyond its antimicrobial properties, erythromycin also exhibits immunomodulatory and anti-inflammatory effects, making it a subject of interest in various research applications.[1][2] These notes provide detailed protocols for the preparation and application of erythromycin sulfate (B86663) stock solutions in mammalian cell culture.
Physicochemical Properties and Storage Recommendations
A comprehensive understanding of erythromycin sulfate's properties is crucial for its effective use in experimental settings. The following table summarizes key quantitative data for the preparation and storage of erythromycin solutions.
| Parameter | Value | Reference |
| Molecular Weight | 733.93 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility in Ethanol (B145695) | ~50 mg/mL | [4] |
| Solubility in Water | ~2 mg/mL | [5] |
| Recommended Solvent for Stock Solution | Ethanol (≥95%) | [1][6] |
| Typical Stock Solution Concentration | 10 - 50 mg/mL | [6][7] |
| Storage of Powder | Room temperature, protected from light | [3] |
| Storage of Stock Solution (in Ethanol) | -20°C for up to 1 year | [1] |
| Storage of Diluted Aqueous Solutions | Not recommended for more than one day | [4] |
| Typical Working Concentration (Antibacterial) | 50 - 200 µg/mL | [8] |
| Typical Working Concentration (Research) | 1 - 50 µM (for anti-inflammatory/signaling studies) | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound powder
-
Anhydrous/Absolute Ethanol (≥99.5%)
-
Sterile, conical centrifuge tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, ethanol-compatible)
-
Sterile, amber cryovials for storage
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 100 mg of this compound powder.
-
Dissolution: Transfer the weighed powder into a sterile 15 mL conical tube. Add 10 mL of absolute ethanol.
-
Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear.
-
Sterilization: To ensure sterility for cell culture applications, filter the solution through a 0.22 µm ethanol-compatible syringe filter into a new sterile conical tube. This step is crucial as autoclaving can degrade erythromycin.[7]
-
Aliquoting: Dispense the sterile stock solution into single-use aliquots (e.g., 100 µL or 500 µL) in sterile, amber cryovials. This minimizes freeze-thaw cycles and protects the solution from light.[7]
-
Storage: Store the aliquots at -20°C. Under these conditions, the stock solution is stable for up to one year.[1]
Protocol 2: Application of Erythromycin in Mammalian Cell Culture for Cytotoxicity Assessment
This protocol provides a general workflow for evaluating the cytotoxic effects of erythromycin on a mammalian cell line using an MTT assay.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mg/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment Preparation: Prepare serial dilutions of erythromycin from your stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of ethanol as the highest erythromycin concentration).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared erythromycin dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
Erythromycin's effects extend beyond its antibiotic activity, influencing key cellular signaling pathways.
Caption: Experimental workflow for preparing and applying this compound in cell culture.
Erythromycin has been shown to modulate inflammatory responses by inhibiting the NF-κB signaling pathway.[10][11][12][13] It can also affect cell proliferation and survival by influencing the PI3K/Akt/mTOR pathway.[14]
Caption: Simplified diagram of erythromycin's inhibitory effects on the PI3K/Akt/mTOR and NF-κB signaling pathways.
References
- 1. Erythromycin Stock Solution [novoprolabs.com]
- 2. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. himedialabs.com [himedialabs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Green Nanoemulsion Water/Ethanol/Transcutol/LabM-Based Treatment of Pharmaceutical Antibiotic Erythromycin-Contaminated Aqueous Bulk Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stock Solution [mmbio.byu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Proteogenomic verifies targets underlying erythromycin alleviate neutrophil extracellular traps-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Erythromycin in Bacterial Cultures using High-Performance Liquid Chromatography (HPLC)
Introduction
Erythromycin (B1671065) is a macrolide antibiotic produced by the fermentation of Saccharopolyspora erythraea.[1] It is widely used to treat infections caused by Gram-positive bacteria.[2] Monitoring the concentration of erythromycin during fermentation and in research settings is crucial for process optimization, quality control, and understanding its production kinetics. High-Performance Liquid Chromatography (HPLC) is a rapid and reliable technique for the separation and quantification of erythromycin and its related variants (A, B, and C) from complex matrices like bacterial fermentation broths.[3][4]
This application note provides a detailed protocol for the quantification of erythromycin in bacterial cultures using a reversed-phase HPLC (RP-HPLC) method with UV detection. The protocol includes a robust sample preparation procedure involving liquid-phase extraction with back-extraction (LPE-BE) to ensure high sample purity and accurate quantification.[4]
Principle of the Method
The method employs a reversed-phase HPLC system to separate erythromycin from other components in the bacterial culture extract. A C18 column is used as the stationary phase, and a mobile phase with a high pH is utilized to ensure good peak shape and resolution for erythromycin.[5] Sample preparation is a critical step and is achieved through a liquid-phase extraction with back-extraction (LPE-BE) technique.[4] This process involves:
-
Adjusting the pH of the culture supernatant to make erythromycin soluble in an organic solvent.
-
Extracting the erythromycin into the organic phase, leaving polar impurities behind.
-
Back-extracting the erythromycin into an acidic aqueous phase, leaving non-polar impurities in the organic phase.
Quantification is performed by comparing the peak area of erythromycin in the sample to a standard calibration curve generated from known concentrations of an erythromycin reference standard. Detection is achieved using a UV detector, typically at a low wavelength (around 205-215 nm) due to erythromycin's weak UV absorbance.[5][6]
Materials and Reagents
-
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
High-speed refrigerated centrifuge
-
pH meter
-
Vortex mixer
-
Analytical balance
-
Micropipettes
-
Syringe filters (0.22 µm or 0.45 µm)
-
-
Chemicals and Reagents:
-
Erythromycin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate (B84403) dibasic (KH₂PO₄)
-
Orthophosphoric acid
-
Sodium hydroxide (B78521)
-
n-Butyl acetate
-
Water (HPLC grade or Milli-Q)
-
Experimental Protocols
Preparation of Standard and Mobile Phase Solutions
-
Erythromycin Stock Standard (1 mg/mL): Accurately weigh 25 mg of erythromycin reference standard and dissolve it in 25 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by diluting the stock standard with the mobile phase.
-
Mobile Phase (0.02 M Potassium Phosphate Dibasic, pH 9.0 : Acetonitrile, 60:40 v/v):
-
Dissolve 3.48 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH to 9.0 using sodium hydroxide or phosphoric acid.
-
Mix 600 mL of the pH-adjusted buffer with 400 mL of acetonitrile.
-
Degas the mobile phase using sonication or vacuum filtration before use.[5]
-
Sample Preparation from Bacterial Culture (LPE-BE Method)
This procedure is designed to effectively clean up the sample from the complex fermentation broth matrix.[4]
-
Cell Removal: Transfer 5 mL of the bacterial culture into a centrifuge tube. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully collect the supernatant.
-
First Extraction (Aqueous to Organic):
-
Transfer 1 mL of the supernatant to a new tube.
-
Adjust the pH to 10.0 using sodium hydroxide.
-
Add 1 mL of n-butyl acetate.
-
Vortex vigorously for 2 minutes to extract erythromycin into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to achieve phase separation.
-
-
Back-Extraction (Organic to Aqueous):
-
Carefully transfer the upper organic layer (n-butyl acetate) to a new clean tube.
-
Prepare an acidic aqueous phase by adjusting a 25 mM KH₂PO₄ buffer to pH 5.0.[4]
-
Add 1 mL of the pH 5.0 buffer to the collected organic phase.
-
Vortex vigorously for 2 minutes to back-extract the erythromycin into the acidic aqueous phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
-
Final Sample:
-
Collect the lower aqueous layer containing the purified erythromycin.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
HPLC Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for erythromycin analysis.
| Parameter | Value |
| HPLC System | Standard HPLC with UV/DAD Detector |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 0.02 M KH₂PO₄ (pH 9.0) : Acetonitrile (60:40)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 45 °C[7] |
| Injection Volume | 20 µL |
| Detector Wavelength | 205 nm[5] |
| Run Time | ~25 minutes[3] |
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of erythromycin against the corresponding concentration (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is desirable.[7]
-
Sample Quantification: Inject the prepared samples from the bacterial cultures. Using the peak area obtained for erythromycin in the sample and the calibration curve equation, calculate the concentration of erythromycin in the final extract.
-
Final Concentration: Account for the dilution factors used during the sample preparation steps to determine the original concentration of erythromycin in the bacterial culture.
Data Presentation
The following tables present example data for method validation and sample analysis.
Table 1: Calibration Curve Data for Erythromycin
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 55,210 |
| 25 | 138,150 |
| 50 | 275,980 |
| 100 | 551,500 |
| 250 | 1,380,100 |
| 500 | 2,765,250 |
| Linear Regression | y = 5520x + 125 |
| Correlation Coeff. (r²) | 0.9998 |
Table 2: Method Precision and Accuracy
| QC Sample Conc. (µg/mL) | Measured Conc. (µg/mL, n=6) | RSD (%) | Recovery (%) |
| 30 | 29.8 ± 0.5 | 1.68 | 99.3 |
| 200 | 202.4 ± 2.1 | 1.04 | 101.2 |
| 400 | 395.7 ± 4.3 | 1.09 | 98.9 |
Table 3: Quantification of Erythromycin in Bacterial Culture Samples
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Conc. in Culture (mg/L) |
| Fermentation Batch A - 24h | 15.2 | 855,600 | 155.2 |
| Fermentation Batch A - 48h | 15.1 | 2,152,800 | 390.0 |
| Fermentation Batch B - 24h | 15.2 | 794,880 | 144.0 |
| Fermentation Batch B - 48h | 15.2 | 1,987,200 | 360.0 |
Visualizations
The following diagrams illustrate the experimental workflow and the logic of the sample preparation protocol.
Caption: Overall experimental workflow from bacterial culture to quantification.
Caption: Logical workflow for the Liquid-Phase Back-Extraction (LPE-BE) protocol.
References
- 1. jfda-online.com [jfda-online.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Erythromycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of erythromycin (B1671065), a macrolide antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] Accurate MIC determination is fundamental for antimicrobial susceptibility testing, monitoring the emergence of resistant strains, and in the development of new therapeutic agents.
Introduction to Erythromycin
Erythromycin is a broad-spectrum macrolide antibiotic that functions by inhibiting bacterial protein synthesis through its binding to the 50S ribosomal subunit.[1] It is effective against a wide range of gram-positive bacteria and some gram-negative bacteria. The stearate (B1226849) salt of erythromycin is commonly used in these assays but is practically insoluble in water, necessitating the use of a solvent for stock solution preparation.[1] The antibacterial activity of erythromycin is enhanced under alkaline conditions, a factor that should be controlled during susceptibility testing.[1]
Data Presentation: Quality Control and Interpretive Criteria
Adherence to established quality control (QC) procedures is essential for ensuring the accuracy and reproducibility of MIC testing.[1] The following tables summarize the acceptable MIC ranges for erythromycin against reference QC bacterial strains as specified by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: CLSI Quality Control Ranges for Erythromycin MIC (µg/mL) [1]
| Quality Control Strain | CLSI Document | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | M100 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | M100 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | M100 | 0.03 - 0.12 |
Data sourced from CLSI M100 documents.[1]
Table 2: EUCAST Quality Control Ranges for Erythromycin MIC (µg/mL) [1]
| Quality Control Strain | EUCAST Document | Target MIC (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | EUCAST QC Tables | 0.5 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | EUCAST QC Tables | 2 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619™ | EUCAST QC Tables | 0.06 | 0.03 - 0.12 |
Data sourced from EUCAST Quality Control Tables.[1]
Table 3: CLSI Interpretive Criteria (Breakpoints) for Erythromycin MIC (µg/mL) against Streptococcus pneumoniae [3][4]
| Interpretation | MIC (µg/mL) |
| Susceptible | ≤ 0.25 |
| Intermediate | 0.5 |
| Resistant | ≥ 1 |
Experimental Protocols
This section provides detailed methodologies for two standard methods of MIC determination: broth microdilution and agar (B569324) dilution.[1]
Preparation of Erythromycin Stock Solution
The accurate preparation of the antibiotic stock solution is a critical first step for reliable MIC testing. Due to the poor water solubility of erythromycin stearate, a solvent-based stock solution is required.[1]
Materials:
-
Erythromycin stearate powder (potency certified)
-
Methanol (B129727), ACS grade
-
0.1 M Phosphate (B84403) buffer (pH 8.0), sterile
-
Sterile conical tubes
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the required amount of erythromycin stearate powder based on its potency to prepare a stock solution of 1280 µg/mL.[1]
-
Dissolve the powder in a small volume of methanol.[1]
-
Bring the final volume to the desired level using sterile 0.1 M phosphate buffer (pH 8.0). For instance, to prepare 10 mL of a 1280 µg/mL stock solution, dissolve 12.8 mg of erythromycin stearate in a minimal amount of methanol and then add the phosphate buffer to a final volume of 10 mL.[1]
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be used to prepare the serial dilutions for the MIC assays.[1]
Method 1: Broth Microdilution
This method involves testing a microorganism's ability to grow in serially diluted concentrations of the antibiotic in a liquid growth medium.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in Streptococcus pneumoniae Susceptibility in Wisconsin: Implications for Clinical Treatment Decisions for Respiratory Infections | Clinical Medicine & Research [clinmedres.org]
Application Notes and Protocols for Erythromycin Sulfate in a Murine Model of Respiratory Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is widely recognized not only for its bacteriostatic properties against a range of pathogens but also for its significant immunomodulatory and anti-inflammatory effects.[1][2] These dual functions make it a compelling compound for investigation in the context of respiratory infections, where both microbial proliferation and the host's inflammatory response contribute to pathogenesis. Murine models of respiratory infection are indispensable tools for preclinical evaluation of antimicrobial and anti-inflammatory therapies. This document provides detailed application notes and protocols for utilizing erythromycin sulfate (B86663) in such models, intended to guide researchers in designing and executing robust in vivo studies.
Erythromycin exerts its antibacterial action by inhibiting protein synthesis through binding to the 50S ribosomal subunit of susceptible bacteria.[3] Beyond this, it has been shown to modulate host immune responses, for instance by downregulating the pro-inflammatory transcription factor NF-κB and upregulating the inflammation-resolving protein DEL-1.[1][4][5] These mechanisms contribute to its efficacy in mitigating lung injury and improving outcomes in various respiratory infection models.
Data Presentation: Efficacy of Erythromycin Sulfate in Murine Respiratory Infection Models
The following tables summarize quantitative data from various studies investigating the efficacy of erythromycin in murine models of respiratory infection.
Table 1: Efficacy of Erythromycin in a Murine Model of Influenza Virus-Induced Pneumonia
| Dosage (mg/kg/day) | Route of Administration | Treatment Duration | Survival Rate (%) | Reference |
| 1.0 | Intraperitoneal | Days 1-6 post-infection | 42 | [6] |
| 3.3 | Intraperitoneal | Days 1-6 post-infection | 57 | [6] |
| Control (Vehicle) | Intraperitoneal | Days 1-6 post-infection | 14 | [6] |
Table 2: Efficacy of Erythromycin against Pseudomonas aeruginosa in a Chronic Murine Respiratory Infection Model
| Dosage (mg/kg/day) | Route of Administration | Treatment Duration (days) | Reduction in Viable Bacteria in Lungs | Reference |
| 10 | Intraperitoneal | 80 | Significant (p < 0.05) | [7][8] |
Table 3: Dose-Response of Erythromycin on Immune Cell Infiltration in a Murine Model of Cigarette Smoke-Induced Lung Inflammation
| Dosage (mg/kg/day) | Route of Administration | Treatment Duration (days) | Effect on Neutrophil and Lymphocyte Counts in BAL Fluid | Reference |
| 100 | Oral | 8 | Significantly lower than vehicle-treated mice (p = 0.029) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound for intraperitoneal injection or oral gavage in mice.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for solubilization)
-
Sterile water for injection
-
0.5% Carboxymethylcellulose (CMC) solution (for oral suspension)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (26-27 gauge for IP injection)
-
Vortex mixer
-
pH meter
Procedure for Intraperitoneal (IP) Injection:
-
Solubilization: this compound can be dissolved in sterile 0.9% saline. For higher concentrations, a small amount of DMSO can be used to aid dissolution, followed by dilution with sterile saline. A common preparation involves dissolving erythromycin in 0.9% saline with 0.5% DMSO.
-
Preparation of Dosing Solution:
-
On the day of the study, weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline (or saline/DMSO mixture) to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 0.2 mL injection volume).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile tube.
-
Administration: Administer the prepared solution to mice via intraperitoneal injection using a 26-27 gauge needle. The injection volume should not exceed 10 mL/kg body weight.[10][11][12]
Procedure for Oral Gavage:
-
Vehicle Preparation: Prepare a 0.5% CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring until a clear, homogenous solution is formed.[13]
-
Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
In a mortar, add a small amount of the CMC vehicle to the powder and triturate to form a smooth paste.[13]
-
Gradually add the remaining CMC vehicle while mixing to achieve the desired final concentration.
-
Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.[13]
-
-
Administration: Administer the suspension to mice via oral gavage. A typical oral gavage volume for a mouse is 10 ml/kg.[13]
Protocol 2: Murine Model of Mycoplasma pneumoniae Respiratory Infection
Objective: To establish a Mycoplasma pneumoniae respiratory infection in mice to evaluate the efficacy of this compound.
Materials:
-
Mycoplasma pneumoniae strain (e.g., ATCC 15531)
-
SP4 broth medium
-
BALB/c mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Micropipette
-
Sterile saline
Procedure:
-
Inoculum Preparation:
-
Culture Mycoplasma pneumoniae in SP4 broth according to standard protocols until the mid-logarithmic growth phase is reached.
-
Centrifuge the culture and resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 10^8 CFU/50 µL).
-
-
Infection Procedure (Intranasal Inoculation):
-
Anesthetize the mice using a suitable anesthetic.
-
Hold the mouse in a supine position.
-
Gently instill 50 µL of the bacterial suspension into the nares of the mouse, allowing for natural inhalation.
-
Some protocols may involve repeated inoculations over several consecutive days to establish a robust infection.
-
-
Treatment:
-
Initiate treatment with this compound at a predetermined time point post-infection (e.g., 24 hours).
-
Administer this compound via the desired route (IP or oral) at the chosen dose and frequency.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
At the study endpoint, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Perform quantitative culture of BALF and lung homogenates to determine the bacterial load (CFU/mL or CFU/gram of tissue).
-
Analyze BALF for inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., TNF-α, IL-6).
-
Process lung tissue for histopathological examination to assess the degree of inflammation and tissue damage.
-
Visualization of Mechanisms and Workflows
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in a murine model of respiratory infection.
Caption: A generalized workflow for in vivo testing of this compound.
Signaling Pathway: Immunomodulatory Effects of Erythromycin
Erythromycin has been shown to exert its anti-inflammatory effects through multiple signaling pathways. A key mechanism involves the inhibition of the NF-κB pathway and the upregulation of DEL-1.
Caption: Erythromycin's modulation of NF-κB and DEL-1 pathways.
References
- 1. Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fws.gov [fws.gov]
- 3. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of erythromycin on influenza virus-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Erythromycin on Chronic Respiratory Infection Caused by Pseudomonas aeruginosa with Biofilm Formation in an Experimental Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of erythromycin on chronic respiratory infection caused by Pseudomonas aeruginosa with biofilm formation in an experimental murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. ltk.uzh.ch [ltk.uzh.ch]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Erythromycin Sulfate as a Selection Agent for Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is a crucial tool in molecular biology and microbiology for selecting bacteria that have acquired resistance.[1][2][3] Its primary mechanism of action is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome, which prevents peptide chain elongation.[1][3][4] This bacteriostatic action effectively halts the growth of susceptible bacteria.[1][5]
Bacterial resistance to erythromycin is primarily mediated by two mechanisms:
-
Target site modification: This is often carried out by erythromycin resistance methylase (erm) genes, which encode enzymes that methylate the 23S rRNA of the 50S ribosomal subunit.[4][6][7] This modification reduces the binding affinity of erythromycin to the ribosome, rendering the antibiotic ineffective.[6][7]
-
Active drug efflux: This mechanism involves efflux pumps, encoded by genes such as mef (macrolide efflux), which actively transport erythromycin out of the bacterial cell.[4][8][9] This prevents the antibiotic from reaching its ribosomal target at a high enough concentration to inhibit protein synthesis.
These application notes provide detailed protocols for utilizing erythromycin sulfate (B86663) as a selection agent for resistant bacteria, including methodologies for determining minimum inhibitory concentrations (MIC) and verifying resistance genotypes.
Data Presentation
Table 1: Recommended Working Concentrations of Erythromycin Sulfate for Bacterial Selection
| Bacterial Species | Selection Concentration (µg/mL) | Reference(s) |
| Escherichia coli | 50 - 300 | [10][11][12] |
| Streptococcus pyogenes | Not specified for selection, MICs determined | [6][7][9] |
| Staphylococcus aureus | Not specified for selection, MICs determined | [13] |
| General Use | 0.5 - 5 | [14] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Erythromycin for Susceptible and Resistant Bacteria
| Bacterial Species | Resistance Mechanism/Gene | MIC Range (µg/mL) | Reference(s) |
| Oral Streptococci | Methylase gene (erm) | 64 - 128 | [15] |
| Oral Streptococci | Efflux gene (mef) | 4 - 16 | [15] |
| Lactobacillus fermentum | Resistant Strains | > 1 | [16] |
| Lactobacillus fermentum | Susceptible Strains | ≤ 1 | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Ethanol or deionized water (ddH₂O)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filter (0.22 µm pore size)
-
Sterile storage vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate solvent (Ethanol or ddH₂O) to achieve the desired stock concentration (e.g., 250 mg/mL).[17]
-
Vortex the solution until the powder is completely dissolved. Note: Erythromycin may crystallize when added to liquid culture, but it will still be effective.[17]
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile storage vials.
-
Store the aliquots at -20°C for long-term storage (up to 4-6 months). For short-term storage, solutions can be kept at 4°C for up to two weeks.[17]
Protocol 2: Preparation of Selective Media
Materials:
-
Luria-Bertani (LB) agar (B569324) or broth (or other suitable bacterial growth medium)
-
This compound stock solution
-
Sterile flasks or bottles
-
Autoclave
-
Water bath or incubator
Procedure:
-
Prepare the desired volume of LB agar or broth according to the manufacturer's instructions.
-
Autoclave the medium at 121°C for 15-20 minutes.
-
Allow the autoclaved medium to cool to approximately 50-55°C in a water bath or incubator.
-
Thaw an aliquot of the this compound stock solution.
-
Add the appropriate volume of the stock solution to the cooled medium to achieve the desired final working concentration (refer to Table 1). For example, to make a 250 µg/mL final concentration from a 250 mg/mL stock, add 1 mL of stock solution to 1 L of medium.
-
Gently swirl the flask or bottle to ensure the antibiotic is evenly distributed.
-
For selective plates, pour the medium into sterile petri dishes and allow them to solidify at room temperature.
-
Store selective plates and broth at 4°C for up to two weeks.[17]
Protocol 3: Bacterial Selection Experiment
Materials:
-
Bacterial culture (e.g., transformed E. coli)
-
Selective LB agar plates or broth containing this compound
-
Non-selective LB agar plates or broth (as a control)
-
Incubator
Procedure:
-
For solid media: a. Plate a known volume of the bacterial culture onto both selective and non-selective LB agar plates. b. Incubate the plates at the optimal growth temperature for the bacterial species (e.g., 37°C for E. coli) for 18-24 hours. c. Observe and count the number of colonies on both types of plates. A successful selection will show growth only on the selective plates for resistant bacteria, while the non-selective plates will show growth of the entire bacterial population.
-
For liquid media: a. Inoculate a small volume of the bacterial culture into both selective and non-selective LB broth. b. Incubate the cultures at the optimal growth temperature with shaking. c. Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) over time. Resistant bacteria will exhibit growth in the selective broth, while susceptible bacteria will not.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial isolate to be tested
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum by culturing the isolate in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[18]
-
Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate. The concentration range should span the expected MIC of the organism (e.g., 0.12–256 µg/ml).[16]
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted erythromycin.
-
Include a positive control well (bacteria only) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.[18]
-
Determine the MIC by identifying the lowest concentration of erythromycin that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD₆₀₀.[18]
Protocol 5: Verification of Erythromycin Resistance by PCR
Materials:
-
Genomic DNA extracted from the resistant bacterial isolate
-
PCR primers specific for erythromycin resistance genes (e.g., ermB, mefA)
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Extract genomic DNA from the erythromycin-resistant bacterial colony.
-
Set up a PCR reaction using primers specific for the suspected resistance gene(s).[6][9]
-
Perform PCR using appropriate cycling conditions for the specific primers and target gene.
-
Analyze the PCR products by agarose gel electrophoresis.
-
The presence of a band of the expected size indicates the presence of the erythromycin resistance gene.
Visualizations
Caption: Experimental workflow for selecting and verifying erythromycin-resistant bacteria.
Caption: Mechanism of action of erythromycin and common bacterial resistance pathways.
References
- 1. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Erythromycin, Antibiotic for Culture Media Use Only | 114-07-8 | E-3250 [biosynth.com]
- 4. What is the mechanism of Erythromycin acistrate? [synapse.patsnap.com]
- 5. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Genetic Elements Responsible for Erythromycin Resistance in Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. Working concentration with Erythromycin - Bacteria Escherichia coli - BNID 108849 [bionumbers.hms.harvard.edu]
- 12. Erythromycin Resistance-Conferring Plasmid pRSB105, Isolated from a Sewage Treatment Plant, Harbors a New Macrolide Resistance Determinant, an Integron-Containing Tn402-Like Element, and a Large Region of Unknown Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Genetic Basis of Erythromycin Resistance in Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Erythromycin and Tetracycline Resistance in Lactobacillus fermentum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 18. benchchem.com [benchchem.com]
Application Note: High-Throughput Screening of Translation Inhibitors Using an In Vitro Transcription/Translation (IVTT) Assay with Erythromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel antimicrobial agents, high-throughput screening (HTS) methodologies are essential for the rapid identification and characterization of potential drug candidates. In vitro transcription/translation (IVTT) systems, also known as cell-free protein synthesis systems, have emerged as a powerful platform for this purpose. These systems provide a controlled environment to study the intricate process of protein synthesis and the effects of inhibitory compounds, divorced from the complexities of cellular homeostasis and membrane transport. This application note details a robust and reliable IVTT-based assay to determine the inhibitory activity of compounds targeting the bacterial ribosome, using the well-characterized macrolide antibiotic, erythromycin (B1671065), as a model inhibitor.
Erythromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA at the entrance of the nascent peptide exit tunnel.[1] This binding event obstructs the passage of the elongating polypeptide chain, thereby inhibiting the translocation step of protein synthesis.[1][2][3] The assay described herein utilizes a reconstituted E. coli IVTT system (such as the PURExpress® In Vitro Protein Synthesis Kit) coupled with a reporter protein, firefly luciferase, for a readily quantifiable luminescent readout. The inhibition of luciferase synthesis in the presence of varying concentrations of erythromycin allows for the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Principle of the Assay
The assay is based on a coupled in vitro transcription and translation reaction where a DNA template encoding firefly luciferase is transcribed into mRNA by T7 RNA polymerase, and subsequently translated into functional luciferase enzyme by the ribosomal machinery. The amount of active luciferase produced is directly proportional to the efficiency of the transcription and translation processes. In the presence of an inhibitor like erythromycin, which targets translation, the synthesis of luciferase is impeded, leading to a decrease in the luminescent signal upon the addition of the luciferase substrate, luciferin. By measuring the luminescence across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.
Materials and Reagents
| Reagent | Supplier Example | Catalog Number Example |
| PURExpress® In Vitro Protein Synthesis Kit | New England Biolabs (NEB) | E6800S/L |
| Control DNA (pET-luc, plasmid encoding firefly luciferase under a T7 promoter) | Custom synthesis or available from various vendors | N/A |
| Erythromycin | Sigma-Aldrich | E5389 |
| Luciferase Assay System | Promega | E1500 |
| Nuclease-free water | Thermo Fisher Scientific | AM9937 |
| DMSO (Dimethyl sulfoxide), sterile | Sigma-Aldrich | D2650 |
| Murine RNase Inhibitor | New England Biolabs (NEB) | M0314 |
| 384-well white, flat-bottom plates | Corning | 3570 |
| Microplate luminometer | Various | N/A |
Experimental Protocols
Preparation of Reagents
-
Erythromycin Stock Solution: Prepare a 10 mM stock solution of erythromycin in sterile DMSO.
-
Erythromycin Dilution Series: Perform serial dilutions of the erythromycin stock solution in nuclease-free water or the appropriate reaction buffer to create a range of concentrations for the dose-response curve. A typical 10-point, 3-fold dilution series might start from 1 mM down to sub-micromolar concentrations. Remember to include a DMSO-only control (vehicle control).
-
DNA Template: Dilute the luciferase plasmid DNA to a working concentration of 125 ng/µL in nuclease-free water. The optimal final concentration in the reaction is typically 250 ng per 25 µL reaction.[4][5]
IVTT Inhibition Assay Protocol
This protocol is adapted for a 384-well plate format with a final reaction volume of 10 µL per well. Adjust volumes accordingly for other formats. All steps should be performed on ice to prevent premature reaction initiation and degradation of reagents.
-
Thaw Reagents: On ice, thaw the PURExpress® Solution A and Solution B, erythromycin dilutions, and DNA template.
-
Prepare Master Mix: For the number of reactions planned, prepare a master mix containing the PURExpress® components. For each 10 µL reaction, the master mix will contain:
-
4 µL Solution A
-
3 µL Solution B
-
0.2 µL Murine RNase Inhibitor (40 U/µL)
-
0.8 µL Nuclease-free water
-
-
Aliquot Master Mix: Dispense 8 µL of the master mix into each well of a pre-chilled 384-well plate.
-
Add Inhibitor: Add 1 µL of each erythromycin dilution (or DMSO for the vehicle control) to the respective wells.
-
Initiate Reaction: Add 1 µL of the luciferase DNA template (125 ng/µL) to each well to start the reaction.
-
Incubation: Seal the plate and incubate at 37°C for 2 hours in a plate incubator.
-
Cool Down: After incubation, place the plate on ice for 5 minutes to stop the reactions.
Luminescence Detection
-
Equilibrate Plate: Allow the reaction plate to equilibrate to room temperature for 10-15 minutes.
-
Prepare Luciferase Reagent: Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).
-
Add Luciferase Reagent: Add 10 µL of the prepared luciferase assay reagent to each well.
-
Incubate: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure Luminescence: Read the luminescence signal using a microplate luminometer.
Data Presentation
The inhibitory effect of erythromycin on in vitro translation can be quantified by determining its IC50 value. The following table summarizes representative IC50 values for erythromycin in different E. coli based cell-free systems.
| IVTT System | Reporter | Erythromycin IC50 | Reference |
| E. coli S30 extract | Luciferase | ~2 µM | Fictional, based on typical values |
| PURExpress® | GFP | ~1.5 µM | Fictional, based on typical values |
| E. coli lysate-based coupled transcription-translation system | GFP | Not explicitly stated, but inhibition shown | [6] |
| In vivo protein synthesis in S. aureus | N/A | 0.36 µg/ml (~0.49 µM) | [7] |
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "no DNA" control wells from all other wells.
-
Normalization: Normalize the data by setting the average signal from the vehicle control (DMSO only) wells as 100% activity (0% inhibition) and the background-subtracted "no DNA" control as 0% activity (100% inhibition). Calculate the percent inhibition for each erythromycin concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_DNA) / (Signal_vehicle - Signal_no_DNA))
-
Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the erythromycin concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of erythromycin that produces 50% inhibition of luciferase synthesis. Software such as GraphPad Prism or open-source alternatives can be used for this analysis.
Visualizations
Mechanism of Action
References
Application Note: Quantitative Analysis of Erythromycin in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction
Erythromycin (B1671065) is a macrolide antibiotic widely used to treat various bacterial infections. Accurate and sensitive quantification of erythromycin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety.[1][2] This application note details a robust and validated method for the determination of erythromycin using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique renowned for its high sensitivity and specificity.[3]
Principle
This method utilizes a liquid-liquid extraction (LLE) procedure to isolate erythromycin from the biological matrix. The extracted analyte is then separated from potential interferences using reverse-phase high-performance liquid chromatography (HPLC). Detection and quantification are achieved with a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[1][4] An isotopically labeled internal standard, such as erythromycin-d6 (B1146604) or erythromycin-(N-methyl-13C, d3), is employed to compensate for matrix effects and variations in extraction efficiency and instrument response, ensuring high accuracy and precision.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS method for erythromycin analysis, compiled from various validated studies.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 - 10.0 ng/mL | [4][6][7][8] |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | [3][4] |
| Linearity (r²) | ≥ 0.991 | [3][6] |
| Recovery | 84.4 - 111.2% | [4][6][8] |
| Precision (%RSD) | < 15% | [3] |
| Accuracy | Within ± 15% of nominal concentration | [3] |
Table 2: MRM Transitions for Erythromycin and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Erythromycin A | 734.4 - 735.43 | 115.97, 576.3, 558.3, 540.4 |
| Erythromycin B | 718.4 | - |
| Anhydroerythromycin A | 716.4 | - |
| N-desmethyl-erythromycin A | - | - |
| Erythromycin Enol Ether | - | - |
| Erythromycin F | 750.8 | - |
| Erythromycin E | - | - |
| Erythromycin C | - | - |
Note: The selection of precursor and product ions may vary depending on the specific instrument and optimization.
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for plasma and other biological fluids.
-
To 0.5 mL of the biological sample (e.g., human plasma), add the internal standard solution.
-
Alkalinize the sample to enhance the extraction of erythromycin.
-
Perform a single-step liquid-liquid extraction by adding a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase, typically 80:20 water:acetonitrile.[3][4]
2. Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Inertsil ODS-2, 5 µm, 3.0 x 50 mm) with a C8 guard column.[3] |
| Mobile Phase A | Water with 0.1% formic acid or 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid.[4][9] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid.[9][10] |
| Gradient | A multi-step gradient can be optimized. For example: 0-3 min from 2% to 70% B; 3-3.5 min from 70% to 95% B; 3.5-4 min from 95% to 2% B; followed by a re-equilibration period.[10] |
| Flow Rate | 0.4 - 0.7 mL/min.[3][4][10] |
| Column Temperature | 40 °C.[9] |
| Injection Volume | 10 µL.[10] |
3. Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+).[6] |
| Ion Source Voltage | 3500 - 5500 V.[2][7] |
| Ion Source Temperature | 150 - 450 °C.[2][10] |
| Desolvation Gas Flow Rate | 1000 - 15000 mL/min.[7][10] |
| Nebulizer Gas Flow Rate | 2000 mL/min.[7] |
| Curtain Gas Flow Rate | 5000 mL/min.[7] |
| Collision Gas | Argon. |
| Detection Mode | Multiple Reaction Monitoring (MRM).[4][6] |
Visualizations
Caption: Workflow for the LC-MS analysis of erythromycin.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Détermination des résidus d'érythromycine dans les résidus de fermentation antibiotique à l'aide du système de chromatographie liquide-spectrométrie de masse Wayeal LCMS-TQ9200 [french.wayeal-instrument.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
Protocol for Determining Erythromycin Efficacy Against Bacterial Biofilms
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both biological and abiotic surfaces. This mode of growth confers significant protection to the embedded bacteria, rendering them notoriously resistant to conventional antimicrobial agents, including erythromycin (B1671065). This increased resistance poses a significant challenge in clinical and industrial settings. Therefore, robust and standardized methods are essential to evaluate the efficacy of antimicrobial agents against biofilms. This document provides a comprehensive set of protocols to assess the effectiveness of erythromycin in inhibiting biofilm formation and eradicating established biofilms. The described assays include quantification of biofilm biomass using crystal violet, determination of the minimum biofilm eradication concentration (MBEC), and visualization of bacterial viability within the biofilm using confocal laser scanning microscopy (CLSM) with live/dead staining.
I. Quantification of Biofilm Biomass by Crystal Violet Assay
This protocol quantifies the total biofilm biomass after treatment with erythromycin. Crystal violet is a basic dye that stains both the bacterial cells and the extracellular matrix.[1][2]
Experimental Protocol
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate broth medium (e.g., Tryptic Soy Broth - TSB) and incubate overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically 1 x 10^6 CFU/mL (OD600 of 0.08-0.1).
-
Biofilm Formation and Treatment:
-
Dispense 180 µL of the standardized bacterial suspension into the wells of a sterile 96-well flat-bottom microtiter plate.
-
Add 20 µL of erythromycin solutions of varying concentrations (prepared as 10x stocks) to the respective wells to achieve the final desired concentrations. Include a positive control (bacteria without erythromycin) and a negative control (broth only).
-
Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Washing: Gently aspirate the planktonic cells from each well. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[1] Be careful not to disturb the biofilm at the bottom of the wells.
-
Staining:
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[1]
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Solubilization:
-
Invert the plate on a paper towel to remove excess water and allow it to air dry completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.[3][4]
-
Incubate the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[3] Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[1]
Data Presentation
| Erythromycin Conc. (µg/mL) | Mean OD₅₇₀ | Standard Deviation | % Biofilm Inhibition |
| 0 (Control) | 1.254 | 0.087 | 0 |
| 2 | 1.103 | 0.065 | 12.04 |
| 4 | 0.956 | 0.051 | 23.76 |
| 8 | 0.678 | 0.043 | 45.93 |
| 16 | 0.321 | 0.029 | 74.40 |
| 32 | 0.154 | 0.018 | 87.72 |
| 64 | 0.089 | 0.011 | 92.90 |
| 128 | 0.052 | 0.009 | 95.85 |
| Blank | 0.045 | 0.005 | - |
% Biofilm Inhibition = [(ODcontrol - ODtreated) / ODcontrol] x 100
II. Determination of Minimum Biofilm Eradication Concentration (MBEC)
The MBEC is defined as the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[5][6] This protocol utilizes a 96-peg lid device (e.g., Calgary Biofilm Device) to grow biofilms, which are then challenged with various concentrations of erythromycin.[6][7]
Experimental Protocol
-
Biofilm Formation:
-
Prepare a standardized bacterial inoculum as described in the crystal violet assay protocol.
-
Fill the wells of a 96-well microtiter plate with 150 µL of the standardized bacterial suspension.[7]
-
Place a sterile 96-peg lid onto the microtiter plate, ensuring the pegs are submerged in the inoculum.
-
Incubate the device at 37°C for 24-48 hours on a rocking or shaking platform to allow for uniform biofilm formation on the pegs.
-
-
Erythromycin Challenge:
-
Prepare a 96-well challenge plate containing serial dilutions of erythromycin in an appropriate broth medium (150 µL per well). Include growth control wells (no antibiotic) and sterility control wells (broth only).
-
Carefully remove the peg lid from the biofilm growth plate and rinse it by immersing it in a 96-well plate containing sterile PBS for 1-2 minutes to remove planktonic bacteria.
-
Transfer the rinsed peg lid to the challenge plate.
-
Incubate the challenge plate at 37°C for 24 hours.[8]
-
-
Biofilm Recovery and Viability Assessment:
-
After the challenge period, remove the peg lid and rinse it again in a fresh PBS plate.
-
Place the peg lid into a 96-well recovery plate containing 150 µL of fresh, sterile growth medium in each well.
-
Disrupt the biofilms from the pegs into the recovery medium by sonication for 5-10 minutes.
-
Incubate the recovery plate at 37°C for 24 hours.
-
-
MBEC Determination: The MBEC is determined as the lowest concentration of erythromycin that prevents bacterial regrowth in the recovery plate, as observed by the lack of turbidity.[6][9] This can be assessed visually or by measuring the optical density at 650 nm.[6]
Data Presentation
| Erythromycin Conc. (µg/mL) | Well Turbidity (Visual) | OD₆₅₀ | Growth (+/-) |
| 0 (Control) | +++ | 0.892 | + |
| 32 | +++ | 0.854 | + |
| 64 | +++ | 0.798 | + |
| 128 | ++ | 0.512 | + |
| 256 | + | 0.231 | + |
| 512 | - | 0.055 | - |
| 1024 | - | 0.051 | - |
| 2048 | - | 0.049 | - |
| Blank | - | 0.050 | - |
The MBEC in this example is 512 µg/mL.
III. Visualization of Biofilm Viability by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of the biofilm structure and the differentiation of live and dead cells within the biofilm after erythromycin treatment using fluorescent dyes.[10][11][12]
Experimental Protocol
-
Biofilm Formation on Specific Surfaces:
-
Grow biofilms on suitable surfaces for microscopy, such as glass-bottom dishes, chamber slides, or sterile coverslips placed in a multi-well plate.[13]
-
Inoculate with a standardized bacterial culture and treat with desired concentrations of erythromycin as described previously. Incubate for 24-48 hours.
-
-
Washing: Gently wash the biofilm-coated surfaces twice with sterile PBS to remove planktonic cells.
-
Live/Dead Staining:
-
Prepare a working solution of a live/dead bacterial viability kit (e.g., containing SYTO® 9 and propidium (B1200493) iodide) according to the manufacturer's instructions.[14][15][16] SYTO® 9 is a green-fluorescent stain that labels all bacteria (live and dead), while propidium iodide is a red-fluorescent stain that only penetrates bacteria with damaged membranes (dead cells).[16]
-
Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.[15][16]
-
-
Washing: Gently rinse the stained biofilms with sterile water or PBS to remove excess stain.[15]
-
Imaging:
-
Mount the sample on a microscope slide if necessary.
-
Visualize the biofilm using a confocal laser scanning microscope. Acquire images using appropriate excitation and emission wavelengths for the green (live) and red (dead) fluorescent signals.[14]
-
Obtain Z-stack images to reconstruct a three-dimensional view of the biofilm.
-
Data Presentation
Quantitative analysis of the CLSM images can be performed using image analysis software (e.g., ImageJ) to determine the ratio of live to dead cells.
| Erythromycin Conc. (µg/mL) | % Live Cells (Green Fluorescence) | % Dead Cells (Red Fluorescence) |
| 0 (Control) | 95.2 | 4.8 |
| 256 | 68.5 | 31.5 |
| 512 (MBEC) | 12.3 | 87.7 |
| 1024 | 5.1 | 94.9 |
IV. Visual Representations of Workflows
Caption: Workflow for Crystal Violet Biofilm Assay.
Caption: Workflow for MBEC Assay.
Caption: Workflow for CLSM Biofilm Viability Assay.
References
- 1. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ableweb.org [ableweb.org]
- 3. static.igem.org [static.igem.org]
- 4. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 6. emerypharma.com [emerypharma.com]
- 7. innovotech.ca [innovotech.ca]
- 8. ors.org [ors.org]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Erythromycin Sulfate for Studying Bacterial Protein Synthesis Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction Erythromycin (B1671065) is a macrolide antibiotic derived from the fungus Streptomyces erythreus.[1] It is a widely used therapeutic agent and a critical tool in molecular biology for studying the mechanisms of bacterial protein synthesis.[1][2] By specifically targeting the bacterial ribosome, erythromycin acts as a potent inhibitor of translation, making it an invaluable compound for investigating ribosomal function, antibiotic resistance, and for the development of new antibacterial agents.[2][3] This document provides detailed protocols and data for utilizing erythromycin sulfate (B86663) in research settings.
Mechanism of Action
Erythromycin inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[2][4] Its binding site is located within the 23S rRNA component, near the entrance of the nascent polypeptide exit tunnel (NPET).[4][5][6] This binding does not prevent the initiation of translation or the formation of the first few peptide bonds.[5] However, as the nascent polypeptide chain elongates, its passage through the exit tunnel is physically obstructed by the bound erythromycin molecule.[5][7] This steric hindrance prevents the translocation step, where the ribosome is supposed to move along the mRNA to the next codon, effectively stalling protein synthesis.[2][4][8] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction rather than killing the cells outright.[2][8]
References
- 1. Erythromycin - BioPharma Notes [biopharmanotes.com]
- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 抗生素对蛋白质合成的抑制作用 [sigmaaldrich.com]
- 8. Erythromycin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Assays to Measure Erythromycin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is widely used to treat bacterial infections. Beyond its antimicrobial properties, erythromycin has been observed to exert cytotoxic effects on various cell types, an important consideration in drug development and toxicology studies.[1] Understanding the mechanisms and quantifying the extent of erythromycin-induced cytotoxicity is crucial for assessing its safety profile and exploring potential therapeutic applications.
These application notes provide a comprehensive overview and detailed protocols for commonly used cell-based assays to measure erythromycin cytotoxicity. The described methods include assessments of cell viability, membrane integrity, and apoptosis.
Mechanisms of Erythromycin Cytotoxicity
Erythromycin-induced cytotoxicity is a multifactorial process involving several cellular pathways. The primary mechanisms include:
-
Inhibition of Mitochondrial Protein Synthesis: As a macrolide, erythromycin can interfere with mitochondrial ribosomes, which share similarities with bacterial ribosomes. This inhibition can disrupt mitochondrial function, leading to decreased ATP production and the generation of reactive oxygen species (ROS).
-
Induction of Apoptosis: Erythromycin has been shown to induce programmed cell death, or apoptosis, in various cell types. This process is characterized by a cascade of events including the activation of caspases and DNA fragmentation.
-
Modulation of Signaling Pathways: Erythromycin can influence key signaling pathways that regulate cell survival and death. Notably, it has been shown to inhibit the ERK/MAPK and PI3K/mTOR pathways, both of which are critical for cell proliferation and survival. Furthermore, erythromycin can modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Key Cell-Based Assays for Cytotoxicity Assessment
Several robust and well-established cell-based assays can be employed to quantify the cytotoxic effects of erythromycin. The choice of assay depends on the specific cytotoxic mechanism being investigated.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
-
LDH Release Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane. It is a reliable marker of cell lysis and cytotoxicity.
-
Apoptosis Assays (Annexin V/PI Staining): This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Data Presentation
The following tables summarize quantitative data from representative studies on erythromycin cytotoxicity.
Table 1: IC50 Values of Macrolides in Various Cell Lines
| Macrolide | Cell Line | Assay | IC50 Value |
| Erythromycin | S. aureus | Growth Inhibition | 0.36 µg/mL[2] |
| Clarithromycin | S. aureus | Growth Inhibition | 0.15 µg/mL[2] |
| Azithromycin | S. aureus | Growth Inhibition | 5 µg/mL[2] |
Table 2: Erythromycin-Induced LDH Release
| Cell Line | Erythromycin Concentration | Exposure Time | Fold Change in LDH Release (Compared to Control) |
| T84 (Human Intestinal) | 0.3 µg/mL | 48 hours | Significant increase (p < 0.05)[3] |
| T84 (Human Intestinal) | 300 µg/mL | 48 hours | Significant increase (p < 0.05)[3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to assess the effect of erythromycin on cell viability by measuring the metabolic activity of cultured cells.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HepG2, T84)
-
Complete cell culture medium
-
Erythromycin stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Erythromycin Treatment:
-
Prepare serial dilutions of erythromycin in complete culture medium from your stock solution. A suggested concentration range to test is 0.1 to 500 µg/mL.
-
Include a vehicle control (medium with the same concentration of the solvent used for the erythromycin stock).
-
Carefully remove the medium from the wells and add 100 µL of the prepared erythromycin dilutions or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by using a plate shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control (set as 100% viability).
-
Plot the cell viability against the erythromycin concentration to determine the IC50 value (the concentration of erythromycin that causes 50% inhibition of cell viability).
-
MTT Assay Experimental Workflow
LDH Release Assay for Cytotoxicity
This protocol measures the release of LDH from cells with damaged plasma membranes as an indicator of erythromycin-induced cytotoxicity.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Erythromycin stock solution
-
LDH cytotoxicity detection kit (containing lysis buffer, reaction mixture, and stop solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol to seed and treat the cells with erythromycin.
-
It is crucial to include the following controls:
-
Untreated Control (Spontaneous LDH release): Cells incubated with culture medium only.
-
Maximum LDH release Control: Cells treated with the lysis buffer provided in the kit.
-
Vehicle Control: Cells treated with the same concentration of solvent as the erythromycin-treated wells.
-
Medium Background Control: Culture medium without cells.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction and Measurement:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.
-
-
Data Analysis:
-
Subtract the absorbance value of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
LDH Release Assay Experimental Workflow
Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with erythromycin.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Erythromycin stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T-25 flasks and treat with various concentrations of erythromycin for the desired time period (e.g., 24 or 48 hours).
-
Include an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Also, collect the culture supernatant which may contain floating apoptotic cells.
-
Combine the detached and floating cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use appropriate controls to set up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Quantify the percentage of cells in each quadrant.
-
Annexin V/PI Assay Experimental Workflow
Signaling Pathways in Erythromycin Cytotoxicity
The following diagrams illustrate the proposed signaling pathways through which erythromycin may exert its cytotoxic effects.
Erythromycin and the ERK/MAPK Pathway
Erythromycin and the PI3K/mTOR Pathway
Erythromycin and the NF-κB Pathway
References
Troubleshooting & Optimization
How to improve erythromycin sulfate solubility in aqueous solutions
Welcome to the Technical Support Center for Erythromycin (B1671065) Sulfate (B86663) Solubility. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to dissolving erythromycin sulfate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of erythromycin and its salts in common laboratory solvents?
Erythromycin base has very low water solubility.[1] While its salts, like this compound, are more soluble, challenges can still arise. Erythromycin is generally more soluble in organic solvents.[2] It is freely soluble in alcohol, acetone, chloroform, acetonitrile, and ethyl acetate.
Table 1: Solubility of Erythromycin in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~2 mg/mL | [3] |
| Ethanol (B145695) | ~30 mg/mL to 50 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [2] |
| Dimethylformamide (DMF) | ~15 mg/mL | [2] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL (when predissolved in ethanol) | [2] |
| Methanol | Freely Soluble | [4] |
| Chloroform | Freely Soluble | [5] |
Note: Solubility can be affected by temperature, pH, and the specific salt form of erythromycin.
Q2: My this compound is not dissolving properly in my aqueous buffer. What is the first troubleshooting step?
The most common initial step is to create a stock solution in a suitable organic solvent before diluting it with your aqueous buffer. Erythromycin is sparingly soluble in aqueous buffers directly.[2]
Basic Experimental Protocol: Co-Solvent Method
-
Dissolution: Dissolve the this compound in a minimal amount of a compatible organic solvent such as ethanol or DMSO.[2] For example, prepare a concentrated stock solution of 30 mg/mL in ethanol.[2]
-
Dilution: Slowly add the aqueous buffer of your choice to the organic stock solution while stirring, diluting it to the final desired concentration.
-
Observation: Monitor for any signs of precipitation. If the solution becomes cloudy, you may have exceeded the solubility limit in the final solvent mixture.
-
Storage: It is not recommended to store the final aqueous solution for more than one day as the compound may precipitate out over time.[2]
Q3: How does pH influence the solubility of this compound?
Erythromycin is a macrolide antibiotic that is unstable in acidic conditions.[6] Its dissolution and solubility can be pH-dependent. Studies have shown that the dissolution of erythromycin stearate, a related salt, increases with a higher pH.[7] For example, dissolution is generally better in phosphate (B84403) buffers at pH 7.0 or 7.2 compared to pH 6.8.[7] Adjusting the microenvironmental pH with buffering agents can enhance dissolution rates.[8]
Q4: I need a higher concentration in my aqueous solution than the co-solvent method allows. What other techniques can I use?
For achieving higher aqueous concentrations, several advanced formulation techniques can be employed. The most common in a research setting are cyclodextrin (B1172386) complexation and the formation of solid dispersions.
Caption: Decision flowchart for selecting a solubility enhancement method.
Troubleshooting Advanced Solubility Techniques
Cyclodextrin Complexation
Q5: How do cyclodextrins work to improve erythromycin solubility?
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly water-soluble molecules, like erythromycin, within their hydrophobic core, forming an "inclusion complex."[9][11] This complex shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility and stability.[3][10] Both β-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.[1][4]
Experimental Protocol: Erythromycin-Cyclodextrin Complex via Kneading
This method is common for lab-scale preparation.[4][9]
-
Molar Ratio: Determine the molar ratio of Erythromycin to β-cyclodextrin (a 1:1 ratio is a common starting point).[4]
-
Mixing: Mix the calculated amounts of this compound and β-cyclodextrin powder in a mortar.
-
Kneading: Add a small amount of a solvent, such as a water-alcohol mixture, dropwise to the powder mix. Knead the mixture thoroughly with a pestle for 30-40 minutes to form a homogenous, paste-like consistency.[4]
-
Drying: The resulting paste is dried in an oven at a controlled temperature (e.g., 40-50°C) or under a vacuum until the solvent is completely removed.
-
Final Product: The dried complex is then pulverized into a fine powder. This powder can be dissolved in an aqueous solution, where it should exhibit enhanced solubility compared to the free drug.
Caption: Experimental workflow for preparing an Erythromycin-CD complex.
Solid Dispersions
Q6: What is a solid dispersion and how does it enhance solubility?
A solid dispersion (SD) is a system where a poorly soluble drug is dispersed within a hydrophilic carrier or matrix, typically a polymer.[12] This technique improves dissolution by reducing the drug's particle size to a molecular level and, critically, by converting its crystalline form into a more soluble, higher-energy amorphous state.[13][14] Common carriers include polyethylene (B3416737) glycols (PEG) and polyvinylpyrrolidone (B124986) (PVP).[14]
Table 2: Impact of Solid Dispersions on Erythromycin Solubility
| Carrier Polymer | Drug:Polymer Ratio | Preparation Method | Cumulative Release (vs. Pure Drug) | Reference |
| PEG 4000 | 1:2 | Fusion | 97.55% (vs. 54.62%) | [14] |
| PEG 6000 | 1:2 | Fusion | 101.78% (vs. 54.62%) | [14] |
| PVP K30 | 1:2 | Solvent Evaporation | 96.31% (vs. 54.62%) | [14] |
| β-Cyclodextrin | Not specified | Not specified | 1.8x solubility increase | [13] |
Experimental Protocol: Solid Dispersion via Solvent Evaporation
-
Dissolution: Dissolve both the this compound and the carrier polymer (e.g., PVP K30) in a common volatile solvent, such as ethanol.[14]
-
Evaporation: Remove the solvent under controlled conditions, for example, using a rotary evaporator. This leaves a solid mass or film.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Processing: Scrape, collect, and pulverize the dried mass into a powder. This powder is the solid dispersion, which can then be used for experiments.
Caption: Mechanism of solubility enhancement via solid dispersion.
References
- 1. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. farma.com.ro [farma.com.ro]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gradivareview.com [gradivareview.com]
- 9. Cyclodextrin-erythromycin complexes as a drug delivery device for orthopedic application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gradivareview.com [gradivareview.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and Evaluation of Solid Dispersion Capsules Containing Erythromycin Stearate [etd.aau.edu.et]
Technical Support Center: Reverse-Phase HPLC Analysis of Erythromycin
This technical support center provides troubleshooting guidance for common issues encountered during the reverse-phase high-performance liquid chromatography (HPLC) analysis of erythromycin (B1671065), with a specific focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing of Erythromycin
Q1: Why is my erythromycin peak tailing in my reverse-phase HPLC chromatogram?
Peak tailing for erythromycin, a basic compound, in reverse-phase HPLC is often a result of secondary interactions with the stationary phase or suboptimal mobile phase conditions. The primary causes include:
-
Silanol (B1196071) Interactions: Erythromycin, being a basic compound, can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][2][3] This interaction is a common cause of peak tailing for basic analytes.[4][5]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both erythromycin and the residual silanols on the column.[1] If the pH is not optimized, it can lead to multiple retention mechanisms and, consequently, peak tailing.[2]
-
Column Overload: Injecting too high a concentration of erythromycin can saturate the stationary phase, leading to peak distortion and tailing.[4][6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.[6][7] A void at the column inlet is also a potential cause.[2][4]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[6]
Q2: How can I reduce peak tailing caused by silanol interactions?
To minimize peak tailing due to silanol interactions with erythromycin, consider the following strategies:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3 or below) can suppress the ionization of residual silanol groups, thereby reducing their interaction with the protonated erythromycin molecule.[2][3]
-
Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with basic analytes.[1][2][4]
-
Add a Competing Base: Introducing a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve the peak shape of erythromycin.[5]
-
Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH environment on the column surface, minimizing localized pH changes that can exacerbate silanol interactions.[7]
Q3: What is the optimal mobile phase pH for erythromycin analysis?
The optimal mobile phase pH for erythromycin analysis depends on the chosen stationary phase and the desired retention characteristics. Successful separations of erythromycin have been achieved using a range of pH values. Some studies have utilized a neutral pH of 7.0, while others have employed a higher pH of up to 11.[8][9] When dealing with peak tailing due to silanol interactions, a lower pH is generally recommended to protonate the silanol groups.[2] However, working at a higher pH can ensure that erythromycin is in its neutral form, which can also lead to good peak shapes on appropriate columns, such as those with hybrid particle technology.[10] It is crucial to operate within the recommended pH range for your specific column to avoid damaging the stationary phase.
Q4: My erythromycin peak is still tailing after adjusting the mobile phase. What else can I check?
If peak tailing persists after mobile phase optimization, investigate the following possibilities:
-
Column Condition: The column may be contaminated or have a void at the inlet.[2][4] Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash away contaminants from the inlet frit. If the problem continues, replacing the column may be necessary.[2]
-
Sample Overload: Dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.[4]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your mobile phase.[6][11] Dissolving the sample in a stronger solvent can cause peak distortion.
-
Extra-Column Volume: Check for and minimize any unnecessary lengths of tubing and ensure all connections are properly made to reduce dead volume.[6][12]
Frequently Asked Questions (FAQs)
Q1: What is an acceptable peak asymmetry or tailing factor?
For most applications, a USP tailing factor between 1.0 and 1.5 is considered acceptable.[1] A value of 1.0 represents a perfectly symmetrical peak.
Q2: Can the choice of organic modifier affect peak tailing?
Yes, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape.[1] While both are commonly used, their different properties can affect the interactions between the analyte, mobile phase, and stationary phase. It may be beneficial to experiment with different organic modifiers if you are experiencing persistent peak tailing.
Q3: How does temperature affect the peak shape of erythromycin?
Elevated column temperatures can improve peak shape by increasing the efficiency of the separation and reducing the viscosity of the mobile phase. One study on erythromycin analysis was conducted at 70°C.[8] However, be mindful of the thermal stability of both your analyte and the column.
Q4: Could metal contamination be a cause of peak tailing for erythromycin?
Yes, metal contamination (e.g., from the HPLC system or the column itself) can create active sites that chelate with certain compounds, leading to peak tailing.[5][6] If you suspect metal contamination, using a mobile phase with a chelating agent or cleaning the system and column may be necessary.
Data Summary
The following table summarizes the effect of key chromatographic parameters on the peak asymmetry of a basic compound like erythromycin.
| Parameter | Condition | Effect on Peak Tailing | Rationale |
| Mobile Phase pH | Low pH (e.g., < 3) | Decreased Tailing | Suppresses ionization of silanol groups, reducing secondary interactions.[2] |
| High pH (e.g., > 8) | May Decrease Tailing | Erythromycin is neutral, minimizing ionic interactions with the stationary phase. Requires a pH-stable column. | |
| Column Type | End-capped | Decreased Tailing | Residual silanols are chemically blocked, reducing their availability for interaction.[1][4] |
| Hybrid Particle | Decreased Tailing | Offers a wider usable pH range and can provide better peak shapes for basic compounds.[10] | |
| Mobile Phase Additive | Competing Base (e.g., TEA) | Decreased Tailing | Masks active silanol sites on the stationary phase.[5] |
| Buffer Concentration | Increased (e.g., 25-50 mM) | Decreased Tailing | Maintains a more consistent on-column pH, preventing localized pH shifts.[7] |
| Column Temperature | Increased | Decreased Tailing | Improves mass transfer kinetics and can reduce viscous effects.[8] |
| Sample Concentration | Decreased | Decreased Tailing | Prevents overloading of the stationary phase.[4] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase to Reduce Peak Tailing
This protocol describes the preparation of a mobile phase with a lowered pH to suppress silanol interactions.
Objective: To prepare a mobile phase that minimizes the ionization of residual silanol groups on the stationary phase.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
0.45 µm membrane filter
-
Calibrated pH meter
Procedure:
-
Prepare the Aqueous Buffer: Weigh an appropriate amount of KH₂PO₄ to create a 25 mM solution in HPLC-grade water (e.g., 3.4 g per 1 L).
-
Dissolve the Buffer Salt: Add the KH₂PO₄ to the water and stir until it is completely dissolved.
-
Adjust the pH: While stirring, slowly add phosphoric acid dropwise to the buffer solution until the pH meter indicates a pH of 3.00 ± 0.05.
-
Filter the Buffer: Filter the aqueous buffer through a 0.45 µm membrane filter to remove any particulates.
-
Prepare the Mobile Phase: Mix the filtered aqueous buffer with acetonitrile in the desired ratio (e.g., 70:30 v/v aqueous:acetonitrile).
-
Degas the Mobile Phase: Degas the final mobile phase using sonication or vacuum filtration before use.
Visualizations
Caption: Troubleshooting workflow for erythromycin peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. benchchem.com [benchchem.com]
- 8. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. support.waters.com [support.waters.com]
Technical Support Center: Optimizing Erythromycin Sulfate Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of erythromycin (B1671065) sulfate (B86663) in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of erythromycin sulfate in in vitro systems?
A1: this compound is a macrolide antibiotic that primarily acts as a bacteriostatic agent by inhibiting protein synthesis in susceptible bacteria.[1][2] It binds to the 50S ribosomal subunit, which interferes with the translocation step of polypeptide chain elongation, ultimately halting bacterial growth.[3][4][5][6] Beyond its antibacterial properties, erythromycin also exhibits anti-inflammatory and immunomodulatory effects.[1][7]
Q2: What is a typical starting concentration range for this compound in antibacterial assays?
A2: The effective concentration of this compound for antibacterial assays, such as determining the Minimum Inhibitory Concentration (MIC), can vary significantly depending on the bacterial species and strain. For susceptible bacteria like Streptococcus and Staphylococcus, concentrations can range from as low as 0.015 mg/L to higher values for resistant strains.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific bacterial isolate.
Q3: At what concentrations does this compound exhibit anti-inflammatory effects?
A3: Erythromycin has been shown to exert anti-inflammatory effects at concentrations that are often achievable in clinical settings. For instance, in vitro studies have demonstrated inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6, at various concentrations.[9] One study showed that erythromycin could inhibit neutrophil NADPH oxidase activity, with a 50% inhibitory concentration (IC50) of 0.7 mM in a whole-cell system.[10] Another study reported that concentrations similar to serum levels in human therapy (1 to 8 mg/L) had a potent inhibitory effect on lymphocyte proliferation.[7]
Q4: Is this compound cytotoxic to mammalian cells?
A4: Erythromycin base and its salts can exhibit cytotoxicity at high concentrations. The specific cytotoxic concentration can vary depending on the cell line and the duration of exposure. For example, one study comparing different macrolides found erythromycin base to be among the least toxic to a human liver cell line.[11][12] However, it is always recommended to perform a cell viability assay (e.g., MTT or WST-1 assay) to determine the non-toxic concentration range for your specific cell line and experimental conditions.[13][14]
Q5: How should I prepare a stock solution of this compound for my experiments?
A5: this compound has variable solubility. It is soluble in water (up to 2 mg/mL), ethanol (B145695) (up to 50 mg/mL), and DMSO.[8][15] For cell culture experiments, it is common to prepare a concentrated stock solution in a suitable solvent like ethanol or DMSO and then dilute it to the final working concentration in the cell culture medium.[8] When using an organic solvent, ensure the final concentration of the solvent in the culture medium is low enough to not affect cell viability. It is recommended to prepare fresh solutions for each experiment.[16]
Troubleshooting Guide
Issue 1: High variability or no effect in antibacterial assays (e.g., MIC determination).
-
Possible Cause:
-
Inaccurate Drug Concentration: Errors in stock solution preparation or serial dilutions.
-
Bacterial Resistance: The bacterial strain may be resistant to erythromycin.[1][4]
-
Improper Inoculum Density: The starting bacterial concentration can significantly impact the results.
-
Incorrect pH of the Medium: The activity of erythromycin can be pH-dependent.[17]
-
-
Solution:
-
Verify the calculations and preparation of your this compound solutions.
-
Confirm the susceptibility of your bacterial strain to erythromycin using a control-sensitive strain.
-
Standardize your bacterial inoculum using a McFarland standard.[18]
-
Ensure the pH of your growth medium is within the optimal range for erythromycin activity.
-
Issue 2: Unexpected cytotoxicity observed in mammalian cell cultures.
-
Possible Cause:
-
Concentration Too High: The concentration of this compound may be in the toxic range for the specific cell line being used.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the erythromycin may be toxic to the cells.
-
Contamination: The stock solution or culture may be contaminated.
-
-
Solution:
-
Perform a dose-response curve to determine the IC50 value and select a non-toxic working concentration. A standard cell viability assay like MTT or WST-1 is recommended.
-
Prepare a vehicle control (culture medium with the same concentration of the solvent) to assess solvent toxicity.
-
Ensure sterile techniques are used for solution preparation and cell culture.
-
Issue 3: Inconsistent or no anti-inflammatory effects observed.
-
Possible Cause:
-
Suboptimal Concentration: The concentration of erythromycin may be too low to elicit an anti-inflammatory response.
-
Cell Type Specificity: The anti-inflammatory effects of erythromycin can be cell-type specific.
-
Timing of Treatment: The timing of erythromycin treatment relative to the inflammatory stimulus may be critical.
-
-
Solution:
-
Conduct a dose-response study to identify the optimal concentration for observing anti-inflammatory effects in your experimental model.
-
Review the literature to confirm if the chosen cell type is responsive to the anti-inflammatory actions of erythromycin.
-
Optimize the timing of drug administration in your experimental protocol.
-
Data Presentation
Table 1: Reported In Vitro Concentrations of Erythromycin
| Assay Type | Organism/Cell Line | Effective Concentration Range | Reference |
| Antimicrobial Assays | |||
| Minimum Inhibitory Concentration (MIC) | Streptococcus, Staphylococcus, Haemophilus | 0.015 - 2.0 mg/L | [8] |
| Bordetella pertussis | 0.06 - 0.125 mg/L | [16] | |
| Staphylococcus aureus (strain dependent) | 0.25 - >2048 µg/mL | [16] | |
| Anti-inflammatory Assays | |||
| Inhibition of Neutrophil NADPH Oxidase | Human Neutrophils | IC50: 0.2 mM (cell-free), 0.7 mM (whole-cell) | [10] |
| Inhibition of Lymphocyte Proliferation | Mouse Splenocytes | 1 - 8 mg/L | [7] |
| Inhibition of TNF-α and IL-6 Production | Human Whole Blood | Dose-dependent decrease up to 10⁻³ M | [9] |
| Cytotoxicity Data | |||
| General Cytotoxicity | Human Liver Cell Line (Chang) | Erythromycin base was among the least toxic of the macrolides tested. | [11][12] |
| Mussel and Carp Primary Cells | Varied by cell type and assay (MTT vs. Neutral Red). | [19] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.[18][20]
-
Prepare Erythromycin Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the erythromycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Prepare Bacterial Inoculum: From a fresh bacterial culture, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Plate: Dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Read MIC: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for Mammalian Cell Viability
This protocol assesses the cytotoxicity of this compound on a mammalian cell line.[14]
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve erythromycin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT Reagent: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Mechanism of antibacterial action of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Troubleshooting logic for common in vitro issues.
References
- 1. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. droracle.ai [droracle.ai]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Erythromycin Estolate? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Erythromycin Inhibits Tumor Necrosis Factor Alpha and Interleukin 6 Production Induced by Heat-Killed Streptococcus pneumoniae in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory action of erythromycin. Its inhibitory effect on neutrophil NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Erythromycin tested according to Ph Eur 114-07-8 [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. In vitro effects of erythromycin and florfenicol on primary cell lines of Unio crassus and Cyprinus carpio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of erythromycin sulfate in experimental setups
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of erythromycin (B1671065) sulfate (B86663) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause erythromycin sulfate degradation in experimental solutions?
A1: this compound is susceptible to degradation under several conditions. The most critical factor is pH, as the molecule is highly unstable in acidic environments (pH < 5.5).[1][2] Other significant factors include elevated temperatures, the presence of water, and exposure to light.[2][3] In aqueous solutions, erythromycin A can undergo acid-catalyzed intramolecular dehydration to form inactive degradation products.[4][5]
Q2: My erythromycin solution has turned yellow. What does this indicate?
A2: A change in color, such as turning yellow, can be an indicator of chemical degradation. This is often a result of exposure to improper pH levels, high temperatures, or light. It is recommended to discard any discolored solution and prepare a fresh batch following proper storage and handling protocols.
Q3: What is the optimal pH range for maintaining the stability of erythromycin in a solution?
A3: The optimal pH for erythromycin stability is between 6.0 and 8.0.[1] Acidic solutions with a pH below 5.5 will lead to rapid degradation of the antibiotic.[1] For certain applications, if an acidic solution is necessary, it may be buffered to a pH of at least 5.5 to improve stability.[1]
Q4: How should I store my this compound powder and stock solutions?
A4: Proper storage is crucial for maintaining the integrity of this compound. The powder should be stored in airtight containers, protected from light, at a temperature below 30°C.[6] Reconstituted stock solutions, typically prepared in ethanol, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term stability (up to one year).[7][8] For short-term storage, refrigerated temperatures of 2-8°C are suitable for a few days.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Antibiotic Activity | Degradation due to acidic pH.[1] | Ensure the pH of your medium or buffer is between 6.0 and 8.0.[1] |
| High temperature during storage or use.[3] | Store stock solutions at -20°C and working solutions at 2-8°C.[6][7] Avoid autoclaving media containing erythromycin. | |
| Precipitation in Media | Crystallization of erythromycin when adding an ethanol-based stock solution to an aqueous medium.[7] | Warm the medium slightly before adding the stock solution and mix thoroughly. The crystals should redissolve, and the antibiotic will remain active.[7] |
| Use of inappropriate diluents containing inorganic salts for reconstitution. | Reconstitute with sterile water for injection without preservatives before further dilution. | |
| Inconsistent Experimental Results | Degradation of erythromycin over the course of a long experiment. | Prepare fresh working solutions for each experiment, especially for those lasting several hours or days. |
| Inaccurate concentration of the stock solution. | Follow a validated protocol for stock solution preparation and ensure the powder is accurately weighed. |
Quantitative Data Summary
The stability of erythromycin is highly dependent on the pH of the solution. The tables below summarize the effect of pH and temperature on its stability.
Table 1: pH-Dependent Degradation of Erythromycin A
| pH | Degradation Rate Constant (k) | Stability |
| 3.0 | 0.10 | Very Unstable[9] |
| 5.0 | - | Rapid Degradation[10] |
| 6.5 | - | Stable[10] |
| 7.0 | 0.59 | Most Stable[9] |
| 9.0 | 0.21 | Less Stable than at pH 7.0[9] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | Below 30°C[6] | Up to 36 months[6] | Store in an airtight container, away from light.[6] |
| Reconstituted Solution (in sterile water) | 2-8°C[1] | Up to 2 weeks[1] | - |
| Stock Solution (in ethanol) | -20°C[7] | Up to 1 year[7] | Aliquot to avoid freeze-thaw cycles.[8] |
| Diluted (Working) Solution | 2-8°C[6] | Prepare fresh for each use | Administer within 8 hours for assured potency. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL)
This protocol is suitable for preparing a stock solution for use in cell culture and other experimental setups.
Materials:
-
This compound powder
-
100% Ethanol (reagent grade)
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (ethanol-compatible)
-
Sterile cryovials for aliquoting
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh 200 mg of this compound powder.[11]
-
Dissolution: Transfer the powder to a sterile conical tube. Add 20 mL of 100% ethanol.[11]
-
Mixing: Cap the tube tightly and vortex until the powder is completely dissolved.
-
Sterilization (Optional): For sterile applications, filter the solution through a 0.22 µm ethanol-compatible syringe filter into a sterile container. Do not autoclave erythromycin solutions , as this will cause degradation.[8]
-
Aliquoting: Dispense the sterile stock solution into single-use sterile cryovials.[8]
-
Storage: Label the aliquots clearly with the name, concentration, and date of preparation. Store at -20°C for up to one year.[7][11]
Visual Guides
Erythromycin Degradation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. himedialabs.com [himedialabs.com]
- 7. Erythromycin Stock Solution [novoprolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stock Solution [mmbio.byu.edu]
Technical Support Center: Overcoming Erythromycin Resistance in Laboratory Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming erythromycin (B1671065) resistance in laboratory bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of erythromycin resistance in bacteria?
A1: Bacteria primarily develop resistance to erythromycin through three main mechanisms:
-
Target Site Modification: This is a common mechanism where the bacterial ribosome, the target of erythromycin, is altered, preventing the antibiotic from binding effectively. This is often mediated by erm (erythromycin ribosome methylase) genes, which encode for enzymes that methylate the 23S rRNA at adenine (B156593) residue A2058.[1][2][3][4][5] This methylation reduces the affinity of macrolide, lincosamide, and streptogramin B antibiotics, leading to a resistance phenotype known as MLSB.[4] Mutations in the 23S rRNA gene or in ribosomal proteins L4 and L22 can also confer resistance by altering the antibiotic binding site.[6][7]
-
Active Efflux: Bacteria can actively pump erythromycin out of the cell, preventing it from reaching its ribosomal target.[2] This is typically mediated by efflux pump genes, such as mef (macrolide efflux) genes.[2][6][8] This mechanism usually results in low to moderate-level resistance to 14- and 15-membered macrolides.[2][9]
-
Enzymatic Inactivation: Some bacteria produce enzymes that inactivate erythromycin. For example, erythromycin esterases, encoded by ere genes, can hydrolyze the lactone ring of the antibiotic, rendering it ineffective.[10][11]
Q2: How can I determine the mechanism of erythromycin resistance in my bacterial strain?
A2: A combination of phenotypic and genotypic methods can be used to identify the resistance mechanism:
-
Phenotypic Methods:
-
Antimicrobial Susceptibility Testing (AST): Determining the Minimum Inhibitory Concentration (MIC) for erythromycin and other antibiotics like clindamycin (B1669177) can provide initial clues. High-level erythromycin resistance is often associated with erm-mediated methylation, while low-level resistance may indicate an efflux mechanism.[2]
-
Double-Disk Diffusion Test (D-test): This test can differentiate between inducible MLSB resistance (mediated by erm genes) and efflux-mediated resistance (M-phenotype).[12][13][14] A blunting of the clindamycin inhibition zone near an erythromycin disk (a "D" shape) indicates inducible resistance.[14]
-
-
Genotypic Methods:
Troubleshooting Guides
Problem 1: My bacterial strain shows high-level resistance to erythromycin, and I suspect target site modification. How can I confirm this and potentially overcome it?
Troubleshooting Steps:
-
Confirm High-Level Resistance: Determine the MIC of erythromycin using broth microdilution or agar (B569324) dilution methods. High-level resistance is typically characterized by MIC values ≥ 64 µg/mL.
-
Perform a D-test: This will help determine if the resistance is inducible, which is characteristic of some erm genes.[17]
-
Molecular Analysis:
Potential Solutions:
-
Use of Newer Generation Macrolides: Ketolides, such as telithromycin (B1682012) and solithromycin, are semi-synthetic macrolides designed to overcome erm-mediated resistance.[9][18] They bind to the ribosome with higher affinity and are less affected by methylation.
-
Combination Therapy: While not a direct solution for target modification, combining erythromycin with other classes of antibiotics can sometimes be effective against multi-drug resistant strains.
-
Inhibitors of Methyltransferase Activity: Research is ongoing to develop inhibitors of the Erm methyltransferases.[19]
Problem 2: My strain exhibits low to moderate erythromycin resistance, and the D-test is negative. How can I investigate and address potential efflux-mediated resistance?
Troubleshooting Steps:
-
Confirm M-phenotype: A negative D-test in an erythromycin-resistant, clindamycin-susceptible isolate suggests an efflux mechanism (M-phenotype).[12]
-
Molecular Detection of Efflux Genes: Use PCR to detect the presence of mef genes (e.g., mefA).[8][15]
-
Efflux Pump Inhibitor (EPI) Assay: Perform MIC testing with erythromycin in the presence and absence of a known EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or reserpine. A significant decrease (four-fold or more) in the MIC in the presence of the EPI suggests the involvement of an active efflux pump.[20][21]
Potential Solutions:
-
Efflux Pump Inhibitors: The addition of an EPI can restore the susceptibility of the strain to erythromycin.[20][22] Natural compounds like tannic acid and some essential oil constituents have also shown EPI activity.[22][23]
-
Alternative Antibiotics: Since efflux-mediated resistance is often specific to certain macrolides, other classes of antibiotics may still be effective.
Quantitative Data Summary
Table 1: Common Genes Associated with Erythromycin Resistance and Corresponding MIC Levels
| Resistance Gene | Mechanism | Typical Erythromycin MIC | Reference |
| ermB | Ribosomal Methylation | High (≥64 µg/mL) | [3][24] |
| ermC | Ribosomal Methylation | High (≥64 µg/mL) | [3] |
| mefA | Efflux Pump | Low to Moderate (1-32 µg/mL) | [2][8] |
| 23S rRNA mutations | Target Modification | Variable, can be high | [6] |
Table 2: Effect of Efflux Pump Inhibitors on Erythromycin MIC in Resistant Strains
| Bacterial Species | Efflux Pump Inhibitor (EPI) | Fold Reduction in Erythromycin MIC | Reference |
| Campylobacter jejuni | PAβN | 4-fold or greater | [20] |
| Campylobacter jejuni | NMP | 4-fold or greater | [20] |
| Campylobacter jejuni | (-)-α-Pinene | Not specified | [22] |
| Pseudomonas aeruginosa | MC-207,110 (PAβN) | Not specified | [21] |
| Vibrio cholerae | Allyl sulfide | 4-fold | [25] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare Antibiotic Dilutions: Prepare a series of two-fold dilutions of erythromycin in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should bracket the expected MIC.
-
Inoculate Microtiter Plate: Add 100 µL of the appropriate antibiotic dilution to each well of a 96-well microtiter plate. Add 100 µL of the prepared bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[26]
Protocol 2: PCR for Detection of ermB and mefA Genes
-
DNA Extraction: Extract genomic DNA from the bacterial strain using a commercial DNA extraction kit or a standard phenol-chloroform method.
-
Primer Design: Use validated primers for the amplification of ermB and mefA genes.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers for either ermB or mefA.
-
Add the extracted DNA to the master mix.
-
Perform PCR using an appropriate thermal cycling program (annealing temperature will depend on the primers used).
-
-
Agarose (B213101) Gel Electrophoresis:
-
Run the PCR products on a 1-1.5% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Include a DNA ladder to determine the size of the amplicons.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target gene.[16]
-
Visualizations
Caption: Overview of the primary mechanisms of erythromycin resistance in bacteria.
Caption: A logical workflow for troubleshooting the mechanism of erythromycin resistance.
References
- 1. Ribosomal Mutations in Arcanobacterium pyogenes Confer a Unique Spectrum of Macrolide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijvm.org.il [ijvm.org.il]
- 4. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three critical regions of the erythromycin resistance methyltransferase, ErmE, are required for function supporting a model for the interaction of Erm family enzymes with substrate rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Novel mutations in ribosomal proteins L4 and L22 that confer erythromycin resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different erythromycin resistance mechanisms in group C and group G streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Contribution of two different mechanisms to erythromycin resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testing for Induction of Clindamycin Resistance in Erythromycin-Resistant Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. KoreaMed [koreamed.org]
- 16. Detection of erythromycin-resistant determinants by PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates [mdpi.com]
- 18. In Vitro Activity of Solithromycin against Erythromycin-Resistant Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Effects of efflux pump inhibitors on erythromycin, ciprofloxacin, and tetracycline resistance in Campylobacter spp. isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tannic acid affects the phenotype of Staphylococcus aureus resistant to tetracycline and erythromycin by inhibition of efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS analysis of erythromycin samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of erythromycin (B1671065) samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of erythromycin?
A1: Matrix effects are the alteration of an analyte's ionization in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and reproducibility of the analytical method.[1][2] In the bioanalysis of erythromycin, common sources of matrix effects include phospholipids (B1166683) and proteins from biological samples like plasma.[1][3]
Q2: What are the primary causes of matrix effects in erythromycin LC-MS analysis?
A2: The primary causes of matrix effects, particularly ion suppression, in the analysis of erythromycin from biological matrices are co-eluting endogenous components. Phospholipids are a major contributor to ion suppression in plasma and tissue samples.[1][4] Other potential sources include salts, proteins, and other metabolites that are not adequately removed during sample preparation.
Q3: How can I qualitatively assess matrix effects during my method development?
A3: A post-column infusion experiment is a valuable technique to visualize regions of ion suppression or enhancement in your chromatogram.[1] This method involves infusing a constant flow of an erythromycin solution into the mobile phase after the analytical column. A stable baseline signal for erythromycin is established. When a blank matrix extract is injected, any deviation (dip or peak) in this baseline indicates where co-eluting matrix components are causing ion suppression or enhancement, respectively.[1]
Q4: How do I choose an appropriate internal standard to compensate for matrix effects?
A4: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of erythromycin (e.g., erythromycin-(N-methyl-13C,d3)).[5][6] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect. This allows for accurate correction of signal variability.[6] If a SIL internal standard is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be used, but it may not compensate for matrix effects as effectively.[2]
Troubleshooting Guide
Issue 1: Significant Signal Suppression or Enhancement
You may be experiencing a significant alteration in your erythromycin signal, leading to inaccurate and unreliable quantification.
-
Possible Cause 1: Inadequate Sample Cleanup. The chosen sample preparation method may not be effectively removing interfering matrix components like phospholipids.[1][4]
-
Solution: Optimize your sample preparation method. Solid-Phase Extraction (SPE) is generally the most effective technique for removing matrix interferences and providing the cleanest extracts.[1][3][7] Liquid-Liquid Extraction (LLE) can also offer cleaner extracts than simple Protein Precipitation (PPT).[1] Consider using specialized phospholipid removal products, such as HybridSPE® plates, which combine protein precipitation with phospholipid removal.[1][4]
-
-
Possible Cause 2: Suboptimal Chromatographic Separation. Your analyte of interest, erythromycin, may be co-eluting with matrix components that cause ion suppression or enhancement.
-
Solution: Modify your chromatographic conditions to improve the separation between erythromycin and interfering peaks. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a column with a different selectivity.[2]
-
-
Possible Cause 3: Inefficient Ionization. The presence of matrix components can affect the efficiency of droplet formation and desolvation in the ion source, leading to altered ionization of erythromycin.[2]
-
Solution: Optimize the mass spectrometer's ion source parameters, such as gas flows, temperature, and voltages. While this may not eliminate the root cause of matrix effects, it can sometimes help to mitigate their impact.
-
dot
Caption: A logical workflow for troubleshooting signal suppression or enhancement issues.
Issue 2: Poor Peak Shape and Tailing
Erythromycin, being a basic compound, can exhibit poor chromatographic peak shape, such as tailing, which affects integration and quantification.
-
Possible Cause 1: Secondary Interactions with the Column. Erythromycin may be interacting with residual silanols on silica-based reversed-phase columns.[1]
-
Solution: Use a column with reduced silanol (B1196071) activity, such as a polar-endcapped column.[1] Alternatively, consider using a column packed with hybrid organic/inorganic particles.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase significantly impacts the ionization state of erythromycin and its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH. For basic compounds like erythromycin, a slightly acidic mobile phase (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) as an additive) can improve peak shape by ensuring the analyte is in a consistent protonated state.[1][8]
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general effectiveness of common techniques for erythromycin analysis in biological matrices.
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Effectiveness for Phospholipid Removal |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile).[1] | Simple, fast, and inexpensive.[1] | High potential for matrix effects from remaining phospholipids; less clean extract.[1][4] | Low |
| Liquid-Liquid Extraction (LLE) | Erythromycin is partitioned into an immiscible organic solvent.[1] | Provides a cleaner extract than PPT.[1] | Can be more time-consuming and uses larger volumes of organic solvents. | Moderate |
| Solid-Phase Extraction (SPE) | Erythromycin is retained on a solid sorbent while matrix components are washed away.[1] | Generally provides the cleanest extracts and is highly effective at removing interferences.[1][3] | Can be more expensive and may require more extensive method development. | High |
| HybridSPE® | Combines protein precipitation with specific removal of phospholipids by a zirconia-based sorbent.[4] | Simple workflow with highly effective and specific phospholipid removal.[4] | Can be more costly than standard PPT. | Very High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Erythromycin from Plasma
This protocol provides a general guideline for using a mixed-mode cation exchange SPE cartridge for the extraction of the basic drug erythromycin.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Sample Loading: Pre-treat the plasma sample by diluting it with the acidic buffer and load it onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution: Elute erythromycin with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
dot
Caption: A step-by-step workflow for the Solid-Phase Extraction of erythromycin.
Protocol 2: Liquid-Liquid Extraction (LLE) of Erythromycin from Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 0.5 mL of plasma in a centrifuge tube, add the internal standard.
-
Alkalinization: Alkalinize the plasma sample by adding a small volume of a suitable base (e.g., 1M NaOH) to achieve a pH > 9. This ensures erythromycin is in its uncharged form for efficient extraction into an organic solvent.[1]
-
Extraction: Add 2.5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE)). Vortex the mixture for 5-10 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Evaporation and Reconstitution: Carefully transfer the upper organic layer to a clean tube. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 200 µL of the mobile phase.[1]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT) of Erythromycin from Plasma
This is a simple but less clean method suitable for initial screening.
-
Precipitation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard. Add 300 µL of cold acetonitrile.
-
Mixing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: The supernatant can be injected directly, or it can be evaporated and reconstituted in the mobile phase.
Note: For enhanced phospholipid removal following protein precipitation, specialized products like HybridSPE® or Ostro™ plates can be utilized.[1] These combine protein precipitation with a phospholipid-retaining sorbent.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fda.gov [fda.gov]
- 6. waters.com [waters.com]
- 7. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Erythromycin Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for erythromycin (B1671065) susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What are the standard incubation times for erythromycin susceptibility testing?
A1: Standard incubation times for erythromycin susceptibility testing vary depending on the method used. For the Kirby-Bauer disk diffusion method, plates are typically incubated for 16-24 hours.[1][2] For broth microdilution, the standard incubation period is 16-20 hours.[3][4][5] It is crucial to adhere to the specific guidelines provided by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][6]
Q2: Can I shorten the incubation time to get faster results?
Q3: What happens if I incubate the plates for longer than the recommended time?
A3: Extending the incubation time beyond the recommended period can lead to erroneous results. For disk diffusion, prolonged incubation may result in the growth of smaller, resistant colonies within the zone of inhibition, leading to a falsely resistant interpretation.[6] In broth microdilution, longer incubation can lead to an increase in the Minimum Inhibitory Concentration (MIC) values.[8][9] One study on lactic acid bacteria showed that extending incubation from 24 to 48 hours resulted in a two-fold MIC increase for 46% of the strain-antibiotic combinations.[9]
Q4: Does the type of organism affect the required incubation time?
A4: Yes, the organism being tested is a critical factor. Fastidious organisms, such as Streptococcus pneumoniae and Haemophilus influenzae, may require longer incubation periods or specific atmospheric conditions (e.g., 5% CO2) to ensure sufficient growth for accurate testing.[6] For some organisms, like Enterococcus spp. when testing for vancomycin (B549263) resistance, a full 24-hour incubation is necessary to detect potential resistance that may not be visible at earlier time points.[6][10]
Q5: How does inoculum size relate to incubation time and test results?
A5: Inoculum size is a critical variable that can significantly impact susceptibility results. A higher than standard inoculum can lead to smaller zones of inhibition in disk diffusion and falsely elevated MICs in broth microdilution, suggesting resistance where there may be none.[8] Conversely, an inoculum that is too light can result in larger zones or lower MICs, leading to a false interpretation of susceptibility. It is essential to standardize the inoculum to a 0.5 McFarland standard to ensure reproducibility and accuracy in conjunction with the correct incubation time.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No growth or poor growth on the plate after standard incubation. | 1. Inoculum preparation was incorrect (too light). 2. The organism is fastidious and requires specific growth conditions. 3. Incubation temperature or atmosphere was incorrect. 4. The agar (B569324) plate was too dry. | 1. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. 2. For fastidious organisms, use supplemented media (e.g., Mueller-Hinton with blood) and incubate in a CO2-enriched atmosphere.[6] 3. Verify incubator temperature and CO2 levels. 4. Use fresh plates with adequate moisture. |
| Zone sizes are consistently too small, or MICs are consistently too high. | 1. The inoculum was too heavy.[8] 2. Incubation time was too short for the antibiotic to diffuse properly. 3. The pH of the media is incorrect.[8] | 1. Re-standardize the inoculum to a 0.5 McFarland standard. 2. Ensure the full recommended incubation time is followed. 3. Check the pH of the Mueller-Hinton agar; it should be between 7.2 and 7.4. Erythromycin activity is enhanced in alkaline conditions.[3] |
| Zone sizes are consistently too large, or MICs are consistently too low. | 1. The inoculum was too light. 2. The agar was too dry, leading to excessive antibiotic diffusion. 3. Antibiotic discs have lost potency. | 1. Re-standardize the inoculum to a 0.5 McFarland standard. 2. Use fresh, properly prepared agar plates. 3. Perform quality control with reference strains to check the potency of the antibiotic discs. |
| Appearance of colonies within the zone of inhibition. | 1. The culture is mixed. 2. The organism is heteroresistant to erythromycin. 3. Incubation was prolonged, allowing for the growth of resistant mutants.[6] | 1. Re-isolate the organism to ensure a pure culture and repeat the test. 2. Report the result as resistant. 3. Adhere strictly to the recommended incubation time. |
| Discrepancy between disk diffusion and broth microdilution results. | 1. Differences in incubation conditions (e.g., ambient air vs. CO2). 2. For some organisms like S. pneumoniae, the standard 24-hour incubation in ambient air for broth microdilution can misclassify erythromycin-resistant strains.[12] | 1. Ensure consistent incubation conditions between methods where possible. 2. For S. pneumoniae, consider incubating broth microdilution in 5% CO2 or extending the ambient air incubation to 48 hours for more reliable results.[12] |
Quantitative Data Summary
Table 1: Effect of Incubation Time on Erythromycin MIC for Ureaplasma urealyticum
| Incubation Time | Fold Increase in MIC |
| Day 1 to Day 5 | 4 to 16-fold |
Data from Kenny & Cartwright, 1993.[8]
Table 2: Comparison of Early vs. Standard Incubation for Disk Diffusion
| Incubation of Initial Growth | Categorical Agreement with 24h | Major Errors | Very Major Errors |
| 6 hours | 96.7% | 1.3% | 1.9% |
| 10 hours | 96.7% | 0.7% | 0% |
Data from Wallace et al., 2022.[1][7]
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Testing
-
Inoculum Preparation:
-
Aseptically select 4-5 well-isolated colonies of similar morphology from a non-selective agar plate.
-
Suspend the colonies in a tube containing 4-5 mL of sterile broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35-37°C until it achieves the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Mueller-Hinton Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Antibiotic Disks:
-
Allow the inoculated plate to dry for 3-5 minutes, but no more than 15 minutes.
-
Aseptically apply an erythromycin (15 µg) disk to the surface of the agar.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours in ambient air for most bacteria.[10]
-
For fastidious organisms like S. pneumoniae, incubate in an atmosphere enriched with 5% CO2.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI or EUCAST.
-
Protocol 2: Broth Microdilution MIC Testing
-
Preparation of Erythromycin Dilutions:
-
Prepare a stock solution of erythromycin.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the erythromycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
-
Inoculum Preparation and Standardization:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
-
-
Inoculation of the Microtiter Plate:
-
Add the standardized and diluted inoculum to each well of the microtiter plate containing the erythromycin dilutions.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.[3]
-
-
Incubation:
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism.[3]
-
Visualizations
Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Logical flow for troubleshooting unexpected results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apec.org [apec.org]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. nicd.ac.za [nicd.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH, inoculum size, and incubation time on the susceptibility of Ureaplasma urealyticum to erythromycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variation in erythromycin and clindamycin susceptibilities of Streptococcus pneumoniae by four test methods - PMC [pmc.ncbi.nlm.nih.gov]
Erythromycin sulfate stability issues in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the long-term storage and stability of erythromycin (B1671065) sulfate (B86663). The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of erythromycin sulfate during long-term storage?
A1: this compound is susceptible to several factors that can compromise its stability over time. The most significant contributors to degradation are:
-
Acidic Conditions: Erythromycin is highly unstable in acidic environments, leading to rapid inactivation.[1][2]
-
Moisture: The presence of water can facilitate hydrolytic degradation.
-
Elevated Temperatures: Exposure to heat accelerates the degradation process.[3]
-
Oxidation: Erythromycin can be degraded by oxidizing agents.[][5]
-
Light: Photolytic degradation can occur, although it is generally less significant than degradation from acid, base, and oxidation.[5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a well-closed container, protected from light and moisture. For solid forms, storage at controlled room temperature (15-30°C) is often recommended.[6] However, for solutions or reconstituted suspensions, refrigeration may be necessary.[7] Specific storage temperatures, such as -20°C, are recommended for long-term preservation of reference standards.[3][8] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q3: What are the major degradation products of erythromycin A?
A3: Under acidic conditions, erythromycin A undergoes intramolecular cyclization to form biologically inactive products. The primary degradation products are anhydroerythromycin A and erythromycin A enol ether.[1][2] Other degradation products can be formed through oxidative pathways.[9][10]
Q4: How can I visually identify if my this compound has degraded?
A4: While chemical degradation is not always visible, certain physical changes can indicate instability. These include discoloration (yellowing or browning), clumping of the powder, or changes in the color and clarity of solutions.[7] Any observable changes in the physical appearance of the product warrant discarding the material.
Q5: Is there a reliable method to assess the stability of my this compound sample?
A5: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to quantify erythromycin and its degradation products.[5][11] This method can separate the active pharmaceutical ingredient from any impurities and degradants, providing an accurate measure of its purity and stability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly low potency or activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, humidity, light exposure). 2. Perform a stability analysis using a validated HPLC method to quantify the active ingredient and degradation products. 3. If degradation is confirmed, discard the current stock and obtain a fresh batch. Ensure proper storage of the new stock. |
| Discoloration or change in the physical appearance of the solid. | Significant degradation has likely occurred due to exposure to heat, light, or moisture. | Do not use the material. Discard it according to your institution's guidelines and procure a new, uncompromised lot. |
| Precipitation or cloudiness in erythromycin solutions. | The pH of the solution may be in a range where erythromycin has low solubility or has degraded to less soluble products. | 1. Check the pH of the solution. Erythromycin is more stable in neutral to slightly alkaline conditions.[12] 2. Consider using a different solvent system or adjusting the pH with a suitable buffer. 3. Analyze the solution by HPLC to identify the precipitate if possible. |
| Inconsistent results between different batches of this compound. | Variability in the initial purity or stability of different lots. | 1. Always obtain a certificate of analysis for each new batch. 2. Perform an initial purity check using HPLC upon receiving a new lot. 3. Conduct parallel experiments with a well-characterized reference standard. |
Data on Erythromycin Stability Under Stress Conditions
The following table summarizes the degradation of erythromycin under various stress conditions as reported in a stability-indicating HPLC method development study.
| Stress Condition | Treatment | Observation |
| Acidic Hydrolysis | 1N HCl at room temperature for one week | Significant degradation observed.[5][13] |
| Alkaline Hydrolysis | 1N NaOH | Significant degradation observed.[5] |
| Oxidative Degradation | 30% H₂O₂ | Significant degradation observed.[5] |
| Thermal Degradation | 60°C for 7 days | Stable.[5][14] |
| Photolytic Degradation | Exposure to UV light (254 nm) | Stable.[5][14] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Analysis of Erythromycin
This protocol outlines a general method for the analysis of erythromycin and its degradation products using HPLC.
Objective: To quantify the purity of erythromycin and separate it from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium hydroxide (B78521)
-
Water (HPLC grade)
-
Erythromycin reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.4% Ammonium hydroxide in water
-
Mobile Phase B: Methanol
-
Gradient: A gradient elution is typically used. A starting condition of a higher percentage of Mobile Phase A is gradually changed to a higher percentage of Mobile Phase B over the course of the run to elute all compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-50°C
-
Detection Wavelength: 215 nm[5]
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of erythromycin reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phase components) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the erythromycin sample to be tested in the same diluent and at a similar concentration as the standard solution.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
After the run is complete, process the chromatograms to determine the peak areas for erythromycin and any degradation products.
Data Analysis:
-
Calculate the percentage purity of erythromycin in the sample by comparing its peak area to that of the reference standard.
-
Calculate the percentage of each degradation product relative to the main erythromycin peak.
Visualizations
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 5. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a stability-indicating high performance liquid chromatography method for assay of erythromycin ethylsuccinate in powder for oral suspension dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 12. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
Reducing non-specific binding of erythromycin in cellular assays
A technical support center has been created to address issues related to the non-specific binding of erythromycin (B1671065) in cellular assays. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining more accurate and reproducible results.
This section provides solutions to common problems encountered during cellular assays involving erythromycin.
| Problem | Potential Cause | Suggested Solution |
| High background signal across all wells | Non-specific binding of erythromycin to cell surfaces, plasticware, or extracellular matrix components. | 1. Optimize Washing Steps: Increase the number and stringency of wash steps post-incubation. Use a balanced salt solution (e.g., PBS) containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) or a protein blocker. 2. Use Protein Blockers: Include a protein blocker like Bovine Serum Albumin (BSA) or casein in your assay buffer to saturate non-specific binding sites. 3. Pre-coat Plates: For adherent cell assays, pre-coating plates with a blocking agent before cell seeding can reduce binding to the plastic. |
| Inconsistent results between replicate wells | Uneven cell plating, leading to variability in cell number and, consequently, the extent of non-specific binding. | 1. Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before plating to ensure a uniform density across all wells. 2. Verify Cell Seeding Density: Perform cell counts before plating and visually inspect plates post-seeding to confirm even distribution. |
| False positives in screening assays | Erythromycin accumulation in acidic organelles (lysosomes) due to its lysosomotropic properties, leading to off-target effects unrelated to the intended target. | 1. Reduce Incubation Time: Minimize the incubation time with erythromycin to the shortest duration sufficient to observe the desired effect. 2. Lower Erythromycin Concentration: Use the lowest effective concentration of erythromycin to reduce lysosomal trapping. 3. Co-incubation with Lysosomotropic Agents: In some instances, co-incubation with a weaker lysosomotropic agent (e.g., ammonium (B1175870) chloride) can competitively reduce erythromycin accumulation. This should be carefully validated for its own off-target effects. |
| Cell morphology changes or signs of cytotoxicity at low concentrations | Induction of phospholipidosis, where erythromycin causes an accumulation of phospholipids (B1166683) within the cells, leading to cellular stress and altered morphology. | 1. Assay Endpoint Selection: Choose an assay endpoint that is less likely to be affected by phospholipidosis. 2. Control Compounds: Include control compounds known to induce phospholipidosis (e.g., amiodarone) to distinguish this effect from target-specific activity. |
Experimental Workflow to Reduce Non-Specific Binding
Validation & Comparative
A Comparative Analysis of Erythromycin and Clarithromycin: Mechanism of Action and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Erythromycin (B1671065), a foundational macrolide antibiotic, and its semi-synthetic derivative, clarithromycin (B1669154), are both mainstays in the treatment of bacterial infections. While they share a common mechanism of action, key structural modifications in clarithromycin confer distinct advantages in terms of stability, pharmacokinetics, and, in some cases, antimicrobial potency. This guide provides an in-depth comparison of their mechanisms of action, supported by experimental data, to inform research and drug development efforts.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both erythromycin and clarithromycin exert their bacteriostatic effects by targeting the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis.[1][2] They bind to the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized peptides emerge from the ribosome.[3][4] This binding physically obstructs the passage of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA and cessation of protein elongation.[4][5]
The binding site is located within domain V of the 23S rRNA, a component of the 50S subunit.[6][7] Key interactions occur with specific nucleotides, most notably adenine (B156593) 2058 (A2058).[3][8] Alterations in this binding site, such as methylation of A2058, can confer resistance to both erythromycin and clarithromycin.[1]
Key Differences in Ribosomal Interaction and Potency
While the fundamental mechanism is the same, subtle differences in their interaction with the ribosome contribute to variations in their antibacterial activity. Clarithromycin's structural modification, the methylation of the hydroxyl group at the C-6 position of the lactone ring, enhances its properties.[3][9]
Kinetic studies have shown that clarithromycin exhibits a greater rate of association with bacterial ribosomes compared to erythromycin.[6][7] This faster binding may contribute to its superior potency against many susceptible Gram-positive bacteria.[6][7]
Ribosomal Binding Affinity
The binding affinity of macrolides to the ribosome is a critical determinant of their efficacy. Studies using Escherichia coli and Helicobacter pylori ribosomes have quantified the dissociation constants (Kd) for both erythromycin and clarithromycin. A lower Kd value indicates a higher binding affinity.
| Antibiotic | Organism | Overall Dissociation Constant (K) | Reference |
| Erythromycin | E. coli | 36 nM | [6][7] |
| Clarithromycin | E. coli | 8 nM | [6][7] |
| Erythromycin | H. pylori | ~0.2 nM (2 x 10-10 M) | [10] |
| Clarithromycin | H. pylori | ~0.2 nM (2 x 10-10 M) | [10] |
Data from in vitro cell-free systems and studies with isolated ribosomes.
The data indicates that clarithromycin has a significantly higher affinity for E. coli ribosomes.[6][7] In the case of H. pylori, both drugs exhibit exceptionally tight binding.[10]
Physicochemical and Pharmacokinetic Distinctions
The C-6 methoxy (B1213986) group in clarithromycin provides a significant advantage over erythromycin in terms of acid stability. Erythromycin is unstable in the acidic environment of the stomach, leading to the formation of an inactive spiroketal.[9] This necessitates the use of enteric coatings or esterified formulations to protect it from degradation.[6] Clarithromycin's increased stability in gastric acid results in improved oral bioavailability and better gastrointestinal tolerance.[9][11]
Acid Stability Comparison
| Antibiotic | pH | Half-life (T1/2) | Reference |
| Erythromycin | 1.39 | 3 seconds | [2][9] |
| Clarithromycin | 1.39 | 17 minutes | [2][9] |
Data from stability studies in acidic solution.
This remarkable 340-fold increase in stability for clarithromycin at a highly acidic pH underscores its improved pharmacokinetic profile.[2][9]
Pharmacokinetic Parameters
The enhanced acid stability and absorption of clarithromycin lead to more favorable pharmacokinetic properties compared to erythromycin.
| Parameter | Erythromycin | Clarithromycin | Reference |
| Oral Bioavailability | ~25% | 52-55% | [3][6] |
| Elimination Half-life | ~1.6 hours | 3.3-4.9 hours | [3][12] |
| Dosing Frequency | Four times daily | Twice daily | [1] |
Pharmacokinetic data are approximate and can vary based on formulation and patient factors.
Antimicrobial Spectrum and Potency
Clarithromycin generally exhibits greater in vitro activity against many Gram-positive organisms compared to erythromycin.[1] While both are effective against typical respiratory pathogens, clarithromycin also shows enhanced activity against some atypical pathogens.[11] However, for some bacteria, such as Haemophilus influenzae, azithromycin (B1666446) (another macrolide) is more potent than both erythromycin and clarithromycin.[1]
Comparative Minimum Inhibitory Concentrations (MIC90)
The MIC90 is the minimum concentration of an antibiotic required to inhibit the growth of 90% of bacterial isolates.
| Organism | Erythromycin MIC90 (µg/mL) | Clarithromycin MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤ 0.125 | ≤ 0.125 | [13] |
| Streptococcus pneumoniae (Penicillin-Resistant) | > 128.0 | > 128.0 | [13] |
| Bordetella pertussis | 0.06 | 0.125 | [13] |
| Haemophilus influenzae | - | 4.0 | [1] |
MIC values can vary between studies and geographic locations.
Experimental Protocols
Ribosome Binding Assay (Filter Binding Method)
This method quantifies the binding of radiolabeled antibiotics to ribosomes.
-
Preparation of Ribosomes: Isolate 70S ribosomes from the target bacterial strain through differential centrifugation.
-
Radiolabeling: Utilize [14C]-labeled erythromycin or clarithromycin.
-
Binding Reaction: Incubate a fixed concentration of ribosomes with varying concentrations of the radiolabeled antibiotic in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol) at 37°C.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosome-bound antibiotic will be retained on the filter, while the free antibiotic will pass through.
-
Quantification: Wash the filters to remove non-specifically bound antibiotic. The amount of radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: Plot the amount of bound antibiotic as a function of the free antibiotic concentration. The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm (e.g., Scatchard plot).
In Vitro Translation Inhibition Assay
This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein in a cell-free system.
-
Cell-Free System: Utilize a commercially available E. coli S30 extract system for coupled transcription-translation or a PURE (Protein synthesis Using Recombinant Elements) system.
-
Reporter Gene: Use a plasmid DNA template encoding a reporter protein such as luciferase or β-galactosidase.
-
Reaction Setup: Combine the cell-free extract, the reporter DNA template, amino acids (including a radiolabeled amino acid like [³⁵S]-methionine if quantifying by autoradiography), and an energy source.
-
Inhibition: Add varying concentrations of erythromycin or clarithromycin to the reaction mixtures. A control reaction with no antibiotic is also prepared.
-
Incubation: Incubate the reactions at 37°C for a defined period to allow for transcription and translation.
-
Quantification of Protein Synthesis:
-
Luciferase Assay: If using a luciferase reporter, add the luciferin (B1168401) substrate and measure the resulting luminescence using a luminometer.
-
Radiolabeling: If using a radiolabeled amino acid, precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity with a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration relative to the no-antibiotic control. The IC₅₀ (the concentration that causes 50% inhibition) can then be determined.
Visualizing the Mechanism and Experimental Workflow
Caption: Mechanism of action of erythromycin and clarithromycin.
Caption: Workflow for a ribosome binding assay.
Conclusion
Clarithromycin represents a significant advancement over its parent compound, erythromycin. The key mechanistic difference lies in its enhanced binding kinetics to the bacterial ribosome, which, in concert with its superior acid stability and pharmacokinetic profile, contributes to its improved clinical efficacy and patient tolerability. For researchers and drug development professionals, understanding these nuanced differences is crucial for the rational design of new macrolide antibiotics that can overcome existing resistance mechanisms and offer improved therapeutic outcomes.
References
- 1. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin [jstage.jst.go.jp]
- 3. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. journals.asm.org [journals.asm.org]
- 13. benchchem.com [benchchem.com]
Validating the Antibacterial Activity of Erythromycin: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the antibacterial activity of erythromycin (B1671065) against prevalent clinical isolates. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons with alternative antibiotics, detailed experimental data, and standardized protocols to validate its efficacy.
Erythromycin: Mechanism of Action and Resistance
Erythromycin, a macrolide antibiotic discovered in 1952, functions by inhibiting bacterial protein synthesis.[1][2] It binds to the 50S subunit of the bacterial ribosome, preventing the translocation step of protein elongation. While effective against a broad spectrum of gram-positive bacteria, its clinical utility is increasingly challenged by the emergence of resistance.[2][3]
The primary mechanisms of resistance in bacteria such as Streptococcus and Staphylococcus species include:
-
Target Site Modification: Methylation of the ribosomal RNA, mediated by erm (erythromycin ribosome methylation) genes, prevents the binding of macrolides, lincosamides, and streptogramin B antibiotics (MLSB resistance).[1][4][5][6] This can be expressed constitutively (cMLSB) or inducibly (iMLSB) in the presence of an inducer like erythromycin.[1][4]
-
Active Efflux: Efflux pumps, encoded by genes such as mef (macrolide efflux) or msr (macrolide-streptogramin resistance), actively transport the antibiotic out of the bacterial cell.[1][4][6] This mechanism typically confers resistance to 14- and 15-membered macrolides and is known as the M phenotype.[4][5]
-
Drug Inactivation: Enzymatic inactivation of the drug, through enzymes like macrolide phosphorylases encoded by mph genes, is another, though less common, mechanism of resistance.[1]
Comparative Antibacterial Activity
The effectiveness of erythromycin varies significantly among different clinical isolates due to diverse resistance patterns. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a critical metric for assessing activity.
Table 1: Erythromycin MIC Values for Common Clinical Isolates
| Clinical Isolate | Phenotype | Erythromycin MIC50 (µg/mL) | Erythromycin MIC90 (µg/mL) | Erythromycin MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | iMLSB | - | - | 8 (induced 16-fold increase) | [1] |
| Streptococcus pyogenes (GAS) | M phenotype | - | 32 | 2 - 32 | [4] |
| Streptococcus agalactiae (GBS) | MLSB | - | - | 4 - 8 | |
| Streptococcus pneumoniae | MLSB | - | - | 0.5 - >256 | [7][8] |
| Streptococcus pneumoniae | M phenotype | - | - | >1 | [7][9] |
| Viridans Group Streptococci | M phenotype | 4 | - | 1 - 8 | [6] |
| Viridans Group Streptococci | cMLSB | >128 | >128 | 64 - >128 | [6] |
| Erysipelothrix rhusiopathiae | Resistant | - | - | 2 - 4 | [10] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple studies and may vary based on geographic location and time of isolate collection.
When compared to newer macrolides, erythromycin often shows similar susceptibility patterns, as resistance mechanisms like erm genes confer cross-resistance.[3] However, newer agents like azithromycin (B1666446) and clarithromycin (B1669154) may offer improved pharmacokinetic profiles and better tolerability.[3][11] An adjusted indirect treatment comparison suggested that azithromycin had a significantly lower exacerbation rate in non-CF bronchiectasis than erythromycin.[12][13]
Table 2: Comparison of Macrolide Activity Against Key Pathogens
| Antibiotic | S. pyogenes (M Phenotype) MIC Range (µg/mL) | H. influenzae Activity | Intracellular Penetration | Dosing Frequency | Reference(s) |
| Erythromycin | 2 - 32 | Moderate | Good | 2-4 times/day | [14][11] |
| Azithromycin | 2 - 32 | Superior | Excellent | Once daily | [14][11] |
| Clarithromycin | 2 - 32 | Similar to Erythromycin | Excellent | Twice daily | [14][11] |
Experimental Protocols for Susceptibility Testing
Accurate validation of erythromycin's antibacterial activity relies on standardized laboratory procedures. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.[1][15]
This method determines the MIC of an antibiotic in a liquid medium.
-
Preparation: Prepare serial twofold dilutions of erythromycin in Mueller-Hinton broth in a 96-well microtiter plate. The typical concentration range tested is 0.015 to 128 µg/mL.[14]
-
Inoculation: Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard. Dilute this suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 CFU/mL.[14]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth. A control well with no antibiotic should show clear growth.
-
Interpretation: Compare the MIC value to CLSI breakpoints to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[14][16]
This agar-based method assesses the susceptibility of bacteria to an antibiotic-impregnated disk.
-
Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly streak the inoculum across the entire surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: Aseptically place an erythromycin disk (15 µg) onto the surface of the agar.[1]
-
Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours.
-
Measurement: Measure the diameter of the zone of growth inhibition around the disk in millimeters.
-
Interpretation: Correlate the zone diameter with CLSI standards to determine if the isolate is Susceptible, Intermediate, or Resistant.[1]
This test is crucial when an isolate appears resistant to erythromycin but susceptible to clindamycin (B1669177), as it detects inducible resistance that could lead to clinical failure with clindamycin.[17]
-
Procedure: On a Mueller-Hinton agar plate inoculated as for a standard disk diffusion test, place a 15 µg erythromycin disk and a 2 µg clindamycin disk 15-26 mm apart (edge to edge).[17]
-
Incubation: Incubate overnight as described above.
-
Interpretation: A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk (forming a "D" shape) indicates a positive test.[5][17] This signifies the presence of an inducible erm gene, and the organism should be reported as resistant to clindamycin.[17]
Conclusion
While erythromycin remains a clinically relevant antibiotic, its efficacy is significantly impacted by widespread resistance.[2][3] Validating its activity against specific clinical isolates through standardized methods like broth microdilution and disk diffusion is essential for appropriate clinical use. For staphylococcal and streptococcal infections, understanding the resistance phenotype—particularly distinguishing iMLSB from M phenotype—is critical for guiding therapy and preventing treatment failure. Comparative analysis with newer macrolides reveals alternatives that may offer improved pharmacokinetics and dosing convenience, although cross-resistance remains a significant consideration.[3][11] Continuous surveillance of resistance patterns is paramount for the effective stewardship of erythromycin and the broader macrolide class.
References
- 1. mdpi.com [mdpi.com]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Serotypes, Clones, and Mechanisms of Resistance of Erythromycin-Resistant Streptococcus pneumoniae Isolates Collected in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Azithromycin or erythromycin? Macrolides for non-cystic fibrosis bronchiectasis in adults: A systematic review and adjusted indirect treatment comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenotypes and Genotypes of Erythromycin-Resistant Streptococcus pyogenes Strains in Italy and Heterogeneity of Inducibly Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nih.org.pk [nih.org.pk]
- 16. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 17. researchgate.net [researchgate.net]
Navigating Macrolide Cross-Resistance: A Comparative Guide for Researchers
An in-depth analysis of cross-resistance between erythromycin (B1671065) and other macrolide antibiotics, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and visualizations of resistance mechanisms.
Erythromycin, a foundational macrolide antibiotic, faces significant challenges from bacterial resistance, a phenomenon that often extends to other members of its class, including clarithromycin (B1669154) and azithromycin (B1666446). This guide provides a comprehensive comparison of these key macrolides, focusing on the nuances of cross-resistance, the underlying molecular mechanisms, and the standardized methods for their evaluation. Understanding these relationships is pivotal for the development of novel antimicrobial strategies and the informed clinical use of existing agents.
Quantitative Analysis of Cross-Resistance
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize MIC data from various studies, illustrating the cross-resistance patterns between erythromycin, clarithromycin, and azithromycin against key bacterial pathogens. These values highlight how resistance to erythromycin often predicts reduced susceptibility to other macrolides, albeit with some variation depending on the bacterial species and the specific resistance mechanism at play.
Table 1: Comparative MICs (µg/mL) Against Streptococcus pneumoniae
| Resistance Phenotype | Antibiotic | MIC Range | MIC50 | MIC90 |
| Macrolide-Susceptible | Erythromycin | ≤0.015 - 0.25 | 0.03 | 0.06 |
| Clarithromycin | ≤0.015 - 0.25 | 0.03 | 0.06 | |
| Azithromycin | ≤0.03 - 0.5 | 0.06 | 0.12 | |
| M Phenotype (Efflux) | Erythromycin | 1 - 32 | 4 | 8 |
| Clarithromycin | 0.5 - 64 | 2 | 16 | |
| Azithromycin | 0.5 - 64 | 4 | 16 | |
| MLSB Phenotype (Target Modification) | Erythromycin | >64 | >128 | >128 |
| Clarithromycin | >64 | >128 | >128 | |
| Azithromycin | >64 | >128 | >128 |
Data compiled from multiple studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[1][2]
Table 2: Comparative MICs (µg/mL) Against Staphylococcus aureus
| Resistance Phenotype | Antibiotic | MIC Range | MIC50 | MIC90 |
| Macrolide-Susceptible | Erythromycin | 0.12 - 0.5 | 0.25 | 0.25 |
| Clarithromycin | 0.06 - 0.25 | 0.12 | 0.25 | |
| Azithromycin | 0.25 - 1 | 0.5 | 1 | |
| MS Phenotype (Efflux) | Erythromycin | 1 - 8 | 2 | 4 |
| Clarithromycin | 1 - 16 | 4 | 8 | |
| Azithromycin | 2 - 32 | 8 | 16 | |
| MLSB Phenotype (Target Modification) | Erythromycin | >64 | >128 | >128 |
| Clarithromycin | >64 | >128 | >128 | |
| Azithromycin | >64 | >128 | >128 |
Data compiled from multiple studies. The MS phenotype in S. aureus is mediated by the msr(A) gene, which confers resistance to macrolides and streptogramin B antibiotics.
Mechanisms of Macrolide Cross-Resistance
Cross-resistance among macrolide antibiotics is primarily driven by two molecular mechanisms: modification of the antibiotic's target site on the ribosome and active efflux of the drug from the bacterial cell.
Target Site Modification: The MLSB Phenotype
The most common mechanism of high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype) is the methylation of the 23S ribosomal RNA.[3] This modification is catalyzed by enzymes encoded by erm (erythromycin ribosome methylation) genes, with erm(A), erm(B), and erm(C) being the most prevalent.[4] Methylation of adenine (B156593) A2058 in the 23S rRNA reduces the binding affinity of these antibiotics to the ribosome, thereby inhibiting their activity.[3] The expression of erm genes can be either constitutive, leading to constant high-level resistance, or inducible, where resistance is expressed only in the presence of an inducing macrolide, typically 14- or 15-membered ring structures like erythromycin.[4][5]
Active Drug Efflux: The M Phenotype
A second common mechanism involves the active transport of macrolides out of the bacterial cell, mediated by efflux pumps.[3] In Streptococcus pneumoniae, this is often due to a two-component system encoded by the mef(E) and mel(msr(D)) genes.[6] mef(E) encodes a proton motive force-dependent pump, while mel is homologous to an ATP-binding cassette (ABC) transporter.[7][8] This efflux system confers low- to moderate-level resistance to 14- and 15-membered macrolides (M phenotype) but not to lincosamides or streptogramin B.[2] The expression of the mef(E)/mel operon is inducible by macrolides.[6][9]
Experimental Protocols
Accurate determination of macrolide cross-resistance relies on standardized and reproducible experimental methods. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Broth Microdilution for MIC Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of an antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Stock solutions of erythromycin, clarithromycin, and azithromycin
-
Sterile diluents
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Conclusion
The cross-resistance between erythromycin and other macrolides is a significant factor in the clinical management of bacterial infections and a critical consideration in the development of new antimicrobial agents. While cross-resistance is the general rule, the degree of in vitro activity can vary. A thorough understanding of the underlying resistance mechanisms, supported by robust experimental data, is essential for navigating this complex landscape. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers dedicated to combating the growing threat of antibiotic resistance.
References
- 1. S pneumoniae resistance to macrolides is now common, CDC says | CIDRAP [cidrap.umn.edu]
- 2. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Macrolide Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrolide Efflux in Streptococcus pneumoniae Is Mediated by a Dual Efflux Pump (mel and mef) and Is Erythromycin Inducible - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Type M Resistance to Macrolides Is Due to a Two-Gene Efflux Transport System of the ATP-Binding Cassette (ABC) Superfamily [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
In Vivo Showdown: Erythromycin vs. Telithromycin in Preclinical Animal Models
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antibacterial drug development, particularly for respiratory tract infections, a thorough understanding of a compound's in vivo performance is paramount. This guide provides a detailed, objective comparison of the macrolide erythromycin (B1671065) and the ketolide telithromycin (B1682012), leveraging experimental data from various animal models. The focus is on efficacy against key respiratory pathogens, including resistant strains, and a comparative look at their pharmacokinetic profiles.
Executive Summary
Telithromycin, a semi-synthetic derivative of erythromycin, consistently demonstrates superior or comparable efficacy to erythromycin in animal models of respiratory tract infection, especially against erythromycin-resistant Streptococcus pneumoniae.[1] While both antibiotics target the bacterial ribosome, structural modifications in telithromycin allow for tighter binding and the ability to overcome common macrolide resistance mechanisms.[2][3] This guide synthesizes key in vivo data to facilitate informed decisions in preclinical research and drug development.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the minimum inhibitory concentrations (MICs) and in vivo efficacy of erythromycin and telithromycin against critical respiratory pathogens in various animal models.
Table 1: Comparative In Vitro Activity (MICs) Against Key Respiratory Pathogens
| Pathogen | Resistance Profile | Erythromycin MIC (µg/mL) | Telithromycin MIC (µg/mL) | Animal Model Species (for in vivo studies) | Reference |
| Streptococcus pneumoniae | Erythromycin-Susceptible | 0.03 - 0.06 | ≤0.008 - 0.016 | Mouse, Rabbit | [1] |
| Streptococcus pneumoniae | Erythromycin-Resistant (ermB positive) | >64 | 0.06 - 0.5 | Mouse, Rabbit | [1] |
| Streptococcus pneumoniae | Erythromycin-Resistant (mefA positive) | 1 - 64 | 0.03 - 0.125 | Mouse | [4] |
| Haemophilus influenzae | N/A | 1.0 - 2.0 | 2.0 - 4.0 | Mouse | [5] |
Table 2: Comparative In Vivo Efficacy in Animal Models of Infection
| Animal Model | Pathogen (Strain) | Treatment Regimen | Erythromycin Outcome | Telithromycin Outcome | Reference |
| Mouse Pneumonia Model | Haemophilus influenzae | 50 mg/kg, twice daily for 7 days | 50% cure rate (young mice) | 81% cure rate (young mice) | [5] |
| Rabbit Pneumonia Model | S. pneumoniae (Ery-S) | Human-simulated dosing | Significant bacterial clearance (~3 log10 CFU/g decrease) | Significant bacterial clearance (~3 log10 CFU/g decrease) | |
| Rabbit Pneumonia Model | S. pneumoniae (Ery-R, high-level) | Human-simulated dosing | No significant efficacy | No significant efficacy |
Table 3: Comparative Pharmacokinetic Parameters in Animal Models
| Drug | Animal Model | Dose | Cmax (µg/mL) | t1/2 (hours) | AUC (µg·h/mL) | Reference |
| Erythromycin | Mouse | 4 mg/kg | 0.8 - 1.0 | 0.85 ± 0.17 | Not Reported | [6] |
| Telithromycin | Mouse (infected, neutropenic) | 50 mg/kg (oral) | ~2.5 | 8.9 | Not Reported | [7] |
| Erythromycin | Rat | 5 mg/kg (IV) | Not Reported | 0.8 ± 0.1 | 0.9 ± 0.1 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols based on the reviewed literature for in vivo comparison of erythromycin and telithromycin.
Murine Pneumonia Model for Haemophilus influenzae
1. Animal Model:
-
Young (2-3 weeks old), middle-aged (8-10 months), and senescent (18-20 months) mice are used to assess efficacy across different age groups.[5]
2. Bacterial Strain and Inoculum Preparation:
-
A clinical isolate of Haemophilus influenzae is grown in appropriate broth to a concentration of 1 x 10^4 CFU/mL.[5]
3. Induction of Pneumonia:
-
Mice are anesthetized, and pneumonia is induced via endotracheal instillation of the bacterial suspension.[5]
4. Drug Administration:
-
Treatment is initiated at a specified time post-infection.
-
Erythromycin is administered at 50 mg/kg twice daily.[5]
-
Telithromycin is administered at 50 mg/kg or 100 mg/kg twice daily.[5]
-
A control group receives saline.[5]
-
Treatment is continued for 7 days.[5]
5. Efficacy Assessment:
-
A subset of animals is euthanized on days 3 and 7 of therapy.[5]
-
Lungs are aseptically removed, homogenized, and cultured to determine the bacterial load.[5]
-
A sterile lung culture is considered a "cure".[5]
Rabbit Model of Streptococcus pneumoniae Pneumonia
1. Animal Model:
-
New Zealand White rabbits are commonly used for this model.[9]
2. Bacterial Strains:
-
Clinically relevant strains of Streptococcus pneumoniae, including erythromycin-susceptible and -resistant isolates, are utilized.
3. Induction of Pneumonia:
-
A standardized inoculum of the selected pneumococcal strain is instilled into the lungs of anesthetized rabbits, often via an endotracheal tube.
4. Drug Administration:
-
Dosing regimens are designed to simulate human serum pharmacokinetics.
-
Erythromycin and telithromycin are administered intravenously or orally at specified intervals.
5. Efficacy Evaluation:
-
At a predetermined time point (e.g., 48 hours) after the initiation of therapy, animals are euthanized.
-
Lungs and spleen are harvested, homogenized, and quantitatively cultured to determine the bacterial burden (CFU/g of tissue).
-
A significant reduction in bacterial counts compared to untreated controls indicates efficacy.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action and Resistance
Caption: Comparative binding of Erythromycin and Telithromycin to the bacterial ribosome.
Experimental Workflow: Murine Pneumonia Model
Caption: A generalized workflow for in vivo antibiotic efficacy testing in a mouse pneumonia model.
Logical Relationship: Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
Caption: The interplay between pharmacokinetics and pharmacodynamics in determining antibiotic efficacy.
References
- 1. Telithromycin: a novel agent for the treatment of community-acquired upper respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative in vitro activity of telithromycin against macrolide-resistant and -susceptible Streptococcus pneumoniae, Moraxella catarrhalis and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of telithromycin, a new ketolide, with erythromycin and clarithromycin for the treatment of Haemophilus influenzae pneumonia in suckling, middle aged and senescent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Pharmacodynamics of Azithromycin and Erythromycin In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic Profile of Telithromycin against Macrolide- and Fluoroquinolone-Resistant Streptococcus pneumoniae in a Neutropenic Mouse Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Animal Models of Pneumococcal pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Erythromycin Detection: Validating a Novel Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established analytical methods for the detection and quantification of erythromycin (B1671065), a widely used macrolide antibiotic. It further outlines the critical validation parameters and experimental protocols necessary for the validation of a new analytical method, ensuring it meets the rigorous standards of accuracy, precision, and reliability demanded by regulatory bodies. This document is intended to be a valuable resource for researchers and professionals involved in the development, validation, and implementation of analytical methods for erythromycin in various matrices.
Comparison of Existing Analytical Methods
The selection of an appropriate analytical method for erythromycin is contingent on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. The following tables summarize the performance characteristics of commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Microbiological Assays.
Table 1: Performance Comparison of Analytical Methods for Erythromycin Detection
| Parameter | HPLC-UV | LC-MS/MS | ELISA | Microbiological Assay |
| Principle | Chromatographic separation followed by UV detection.[1][2][3] | Chromatographic separation coupled with mass spectrometric detection.[4][5][6] | Competitive immunoassay based on antigen-antibody recognition.[7][8][9][10] | Measurement of microbial growth inhibition.[11][12][13] |
| Specificity | Good; may have interference from related substances.[14] | Excellent; highly specific due to mass-to-charge ratio detection.[5] | High; dependent on antibody specificity.[7] | Low; susceptible to interference from other antimicrobial agents.[2] |
| Sensitivity (LOQ) | Moderate (µg/mL range).[15] | Very high (ng/mL to pg/mL range).[4][5] | High (ppb range).[16] | Low; typically in the µg/mL range.[2] |
| Precision (%RSD) | Typically <2%.[1][17] | Typically <15%.[4] | Typically <15%. | Variable; can be higher than other methods.[2] |
| Accuracy (% Recovery) | 98-102%.[1] | 88-105%.[4] | Varies with matrix; generally good with proper sample preparation. | Generally acceptable, but can be influenced by matrix effects.[11] |
| Linearity (r²) | >0.99.[3] | >0.99.[4][5] | Typically sigmoidal curve fit. | Dependent on the dose-response relationship.[11] |
| Throughput | Moderate to high.[3] | High.[4] | High; suitable for screening large numbers of samples.[16] | Low; requires long incubation times.[2] |
| Cost | Moderate. | High. | Low to moderate. | Low. |
| Primary Application | Routine quality control, quantification in pharmaceutical formulations.[1][2] | Quantification in complex biological matrices (plasma, tissue), impurity profiling.[4][5][18] | Screening of food products (milk, tissue, honey) and environmental samples.[7][8][16] | Potency determination of bulk drug and formulated products.[13][15] |
Validating a New Analytical Method for Erythromycin Detection
The validation of a new analytical method is a critical process that demonstrates its suitability for the intended purpose.[19][20][21] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide guidelines for method validation.[22][23][24][25][26]
The following diagram illustrates the typical workflow for validating a new analytical method.
Key Validation Parameters
The following table outlines the essential parameters that must be evaluated during the validation of a new analytical method for erythromycin, along with their typical acceptance criteria.
Table 2: Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[22][27] | The method should demonstrate no significant interference at the retention time of erythromycin. Peak purity analysis should be performed. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[22][28] | A linear regression analysis should show a correlation coefficient (r²) of ≥ 0.995.[17] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17] | For assays, typically 80% to 120% of the test concentration.[17] |
| Accuracy | The closeness of test results obtained by the method to the true value.[27] It is often determined by recovery studies.[29] | The mean recovery should be within 98.0% to 102.0% over the analytical range. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[27] It is evaluated at two levels: repeatability and intermediate precision.[17] | The relative standard deviation (RSD) should be ≤ 2%.[17] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22] | Typically determined based on the signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22] | Typically determined based on the signal-to-noise ratio (e.g., 10:1) and confirmed by analyzing samples at this concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22] | The system suitability parameters should remain within the acceptance criteria when method parameters are varied. |
Experimental Protocols for Validation of a New HPLC Method
The following are detailed protocols for key experiments in the validation of a new reversed-phase HPLC method for the quantification of erythromycin in a pharmaceutical formulation.
Specificity
Objective: To demonstrate that the method is specific for erythromycin and free from interference from excipients and potential degradation products.
Procedure:
-
Placebo Analysis: Prepare a placebo sample containing all the excipients of the formulation without the erythromycin active pharmaceutical ingredient (API). Analyze the placebo extract using the proposed HPLC method to ensure no peaks co-elute with the erythromycin peak.
-
Forced Degradation: Subject a solution of erythromycin to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the intact erythromycin. Peak purity analysis of the erythromycin peak in the stressed samples should be performed using a photodiode array (PDA) detector.
Linearity
Objective: To establish the linear relationship between the concentration of erythromycin and the detector response.
Procedure:
-
Prepare a stock solution of erythromycin reference standard in a suitable solvent.
-
From the stock solution, prepare a series of at least five calibration standards covering the expected concentration range (e.g., 50% to 150% of the target assay concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration of erythromycin.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare a placebo formulation.
-
Spike the placebo with known amounts of erythromycin reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples using the HPLC method.
-
Calculate the percentage recovery for each sample. The recovery is calculated as: (Measured Concentration / Spiked Concentration) x 100%.
Precision
Objective: To assess the degree of scatter between a series of measurements.
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six independent assay samples of the erythromycin formulation at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the two studies to assess the variability. Calculate the overall mean, standard deviation, and RSD.
-
Principle of Competitive ELISA for Erythromycin Detection
For screening purposes, particularly in food safety applications, competitive ELISA is a valuable tool. The following diagram illustrates the principle of this immunoassay.
In a competitive ELISA for erythromycin, the concentration of the antibiotic in the sample is inversely proportional to the signal produced.[7] This high-throughput method is ideal for screening a large number of samples for the presence of erythromycin residues.
References
- 1. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. food.r-biopharm.com [food.r-biopharm.com]
- 8. mybiosource.com [mybiosource.com]
- 9. mybiosource.com [mybiosource.com]
- 10. europroxima.com [europroxima.com]
- 11. Validation of erythromycin microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. uspnf.com [uspnf.com]
- 14. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jfda-online.com [jfda-online.com]
- 16. ERY (Erythromycin) ELISA Kit - Elabscience® [elabscience.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. researchgate.net [researchgate.net]
- 19. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 20. uspbpep.com [uspbpep.com]
- 21. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. USP <1225> Method Validation - BA Sciences [basciences.com]
- 24. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 25. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 26. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 27. ijrrjournal.com [ijrrjournal.com]
- 28. m.youtube.com [m.youtube.com]
- 29. propharmagroup.com [propharmagroup.com]
A Comparative Analysis of Erythromycin's Pharmacodynamic Profile Across Key Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamics of erythromycin (B1671065) against several clinically significant bacterial species. By presenting key performance metrics, detailed experimental methodologies, and visual representations of its mechanism of action and resistance pathways, this document aims to be a valuable resource for researchers in antimicrobial drug development and discovery.
Executive Summary
Erythromycin, a macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2] Its efficacy, however, varies significantly across different bacterial species due to inherent differences in susceptibility and the presence of resistance mechanisms. This guide delves into a comparative analysis of erythromycin's pharmacodynamics, focusing on Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Post-Antibiotic Effect (PAE), and time-kill kinetics.
Comparative Pharmacodynamic Data
The following tables summarize the key pharmacodynamic parameters of erythromycin against Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.
Table 1: Minimum Inhibitory Concentration (MIC) of Erythromycin
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.25 | >2 | 0.25 - 2048[3] |
| Streptococcus pneumoniae | 0.06 | 0.125 | 0.03 - >2[4] |
| Haemophilus influenzae | ≤1.0 | 4.0 | ≤0.03 - 32 |
| Moraxella catarrhalis | 0.12 | 0.25 | ≤0.03 - 2.0 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Minimum Bactericidal Concentration (MBC) of Erythromycin
| Bacterial Species | MBC Range (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Generally ≥32 | Often >4 |
| Streptococcus pneumoniae | Not routinely determined | - |
| Haemophilus influenzae | Not routinely determined | - |
| Moraxella catarrhalis | Not routinely determined | - |
Erythromycin is primarily bacteriostatic, hence MBC values are often significantly higher than MIC values, and not always determined in routine testing.
Table 3: Post-Antibiotic Effect (PAE) of Erythromycin
| Bacterial Species | PAE (hours) at 5x MIC |
| Streptococcus pneumoniae | 1 - 6[5] |
| Staphylococcus aureus | Variable, generally short |
| Haemophilus influenzae | Generally short |
PAE is the suppression of bacterial growth after a brief exposure to an antibiotic.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[6]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Erythromycin stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Erythromycin Dilutions: A serial two-fold dilution of erythromycin is prepared in CAMHB in the microtiter plate, typically ranging from 0.06 to 128 µg/mL.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted erythromycin is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of erythromycin at which there is no visible growth (turbidity) in the well.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antibacterial agent required to kill a particular microorganism.[7][8]
Procedure:
-
Following the determination of the MIC, an aliquot (e.g., 10 µL) from each well showing no visible growth is sub-cultured onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).
-
The plates are incubated at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of erythromycin that results in a ≥99.9% reduction in the number of viable bacteria from the original inoculum.[9]
Determination of Post-Antibiotic Effect (PAE)
This procedure measures the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.[10]
Procedure:
-
A bacterial suspension in the logarithmic growth phase is exposed to erythromycin at a concentration of 5 times the MIC for a defined period (e.g., 1 hour).[5]
-
The antibiotic is then removed by dilution (e.g., 1:1000) in a pre-warmed fresh broth medium.
-
Viable counts of the test and a control (unexposed) culture are determined at regular intervals.
-
The PAE is calculated using the formula: PAE = T - C , where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL after antibiotic removal, and C is the corresponding time for the unexposed control culture.[5]
Time-Kill Kinetic Assay
This assay provides information on the rate and extent of bactericidal activity of an antimicrobial agent over time.[11][12]
Procedure:
-
Standardized bacterial inocula are added to flasks containing broth with various concentrations of erythromycin (e.g., 1x, 2x, 4x, and 8x MIC) and a growth control flask without the antibiotic.
-
The flasks are incubated with shaking at 35°C ± 2°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each flask.
-
Serial dilutions of the aliquots are plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]
Visualizing the Mechanisms of Action and Resistance
The following diagrams illustrate the key molecular pathways related to erythromycin's activity and the development of resistance.
Caption: Mechanism of action of erythromycin.
References
- 1. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-carriage of Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae and Moraxella catarrhalis among three different age categories of children in Hungary | PLOS One [journals.plos.org]
- 5. Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Levofloxacin Compared to Those of Ofloxacin, Ciprofloxacin, Erythromycin, Azithromycin, and Clarithromycin against 20 Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microchemlab.com [microchemlab.com]
- 9. benchchem.com [benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. benchchem.com [benchchem.com]
- 12. emerypharma.com [emerypharma.com]
Safety Operating Guide
Proper Disposal of Erythromycin Sulfate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of erythromycin (B1671065) sulfate (B86663) is a critical component of laboratory safety and environmental responsibility. As a macrolide antibiotic, improper disposal can contribute to the development of antimicrobial resistance and environmental contamination. This guide provides procedural, step-by-step guidance for the safe handling and disposal of erythromycin sulfate waste in a laboratory setting, emphasizing compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area to minimize inhalation of the powdered form.
Primary Disposal Route: Licensed Waste Management
For all forms of this compound waste, especially concentrated stock solutions and solid (powdered) waste, the primary and recommended disposal method is through a licensed hazardous waste management company.[1][2] This ensures compliance with local, regional, and national regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]
Step-by-Step Procedure for Licensed Disposal:
-
Waste Segregation: Collect all this compound waste, including stock solutions, unused or expired powder, and heavily contaminated labware (e.g., weighing boats, centrifuge tubes), in a designated, properly labeled, and sealed hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your EHS office.[4]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list "this compound" as the primary chemical component. Include the date of waste accumulation.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, following institutional guidelines for hazardous waste accumulation.[4]
-
Arranging Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste contractor.
Disposal of Dilute this compound Solutions and Contaminated Media
For dilute aqueous solutions of this compound, such as those found in used cell culture media, institutional policies may vary. While some antibiotics are heat-labile and can be deactivated by autoclaving, erythromycin is among those that can be destroyed by this method.[2] However, it is crucial to confirm this with your institution's EHS guidelines before proceeding.[1]
Procedure for Autoclaving Dilute this compound Waste:
-
Confirmation: Verify with your institution's EHS office that autoclaving is an approved method for deactivating this compound in liquid waste.
-
Collection: Collect the dilute this compound waste in an autoclavable container.
-
Autoclaving: Process the waste in a validated autoclave cycle.
-
Final Disposal: After autoclaving, the treated liquid may be permissible for drain disposal, provided it does not contain any other hazardous chemicals.[1] Always adhere to your local wastewater regulations and institutional policies.
Potential Chemical Inactivation Methods (For Research and Specialized Applications)
In some instances, chemical degradation may be explored as a means of inactivating this compound in aqueous waste streams. These methods should only be performed by trained personnel in a controlled laboratory setting and in full compliance with institutional safety protocols. The following table summarizes potential chemical degradation methods found in research literature. These are not standard disposal procedures and require thorough risk assessment and validation before implementation.
| Degradation Method | Key Reagents | General Conditions | Efficacy | Reference |
| Acid/Base Hydrolysis | Acidic or alkaline solutions | pH-dependent; degradation is faster in acidic conditions. | The lactone ring of erythromycin is susceptible to hydrolysis, leading to inactivation. | Not specified in provided context |
| Ozonation | Ozone (O₃) | pH-dependent; more effective at higher pH. | Can achieve high degradation efficiency. | Not specified in provided context |
| Fenton Reaction | Ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) | Acidic pH (typically around 3). | Effective for degrading erythromycin, but requires careful control of reagent concentrations. | Not specified in provided context |
Disclaimer: The chemical inactivation methods listed above are for informational purposes only and are based on scientific literature. They are not a substitute for professional waste management services and must be conducted in accordance with all applicable safety and environmental regulations.
Experimental Protocols
Detailed experimental protocols for the chemical degradation of this compound are not provided as they require specific laboratory setups and safety measures that must be established and validated by the user's institution. Researchers interested in these methods should consult the primary scientific literature and their EHS office to develop a safe and effective protocol.
Mandatory Visualizations
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the disposal of this compound waste in a laboratory setting.
By adhering to these guidelines and consulting with institutional resources, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Laboratory Practices: A Comprehensive Guide to Handling Erythromycin Sulfate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for managing Erythromycin sulfate (B86663) in a laboratory setting, offering procedural, step-by-step guidance to ensure operational integrity and proper disposal.
Erythromycin sulfate is an antibiotic that may cause allergic skin reactions, serious eye irritation, and respiratory difficulties if inhaled.[1][2] Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the recommended equipment to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may also be used.[2] | Protects against airborne particles and accidental splashes that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[4] | Prevents skin contact, which can lead to skin irritation or allergic reactions.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or when dust formation is likely.[2][3] | Protects against inhalation of the powdered substance, which can cause respiratory sensitization and irritation.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of the laboratory workflow.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store the container in a tightly closed, clearly labeled vessel.[3]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
2. Handling and Preparation:
-
Ensure all required PPE is correctly worn before handling the substance.
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[3]
-
Minimize dust generation and accumulation during weighing and transfer.[3]
-
Wash hands thoroughly after handling.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused or waste this compound should be considered chemical waste.
-
Containment: Collect waste material in a suitable, closed, and clearly labeled container for disposal.[3]
-
Spill Residues: In the event of a spill, sweep up the material, avoiding dust generation, and place it into a suitable container for disposal.[3]
-
Disposal Method: Dispose of contents and containers in accordance with all applicable federal, state, and local regulations.[5] Engaging a licensed professional waste disposal service is the recommended method.[5] Do not allow the chemical to enter drains or sewers.[4][5]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with laboratory and institutional guidelines.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[3][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4] |
Experimental Workflow: Handling an this compound Spill
The following diagram outlines the procedural steps for safely managing a spill of this compound powder in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
